molecular formula C5H7N3O2 B187975 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 329064-07-5

1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B187975
CAS No.: 329064-07-5
M. Wt: 141.13 g/mol
InChI Key: CTIOCGQJYWNIBA-UHFFFAOYSA-N
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Description

1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,5-dimethyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3O2/c1-3-4(5(9)10)6-7-8(3)2/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIOCGQJYWNIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360906
Record name 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329064-07-5
Record name 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid
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Record name dimethyl-1H-1,2,3-triazole-4-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,5-Disubstituted 1,2,3-Triazole Scaffold

The 1,2,3-triazole core is a privileged heterocyclic motif that has garnered immense interest across the chemical sciences, particularly in medicinal chemistry and drug development.[1][2] Its remarkable chemical stability, capacity for hydrogen bonding, and dipole character make it an excellent bioisostere for amide bonds.[2][3] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has become a cornerstone of "click chemistry" for reliably accessing 1,4-disubstituted triazoles, the regioselective synthesis of their 1,5-disubstituted counterparts has presented a more complex challenge.[1][4]

The 1,5-disubstituted regioisomer offers a distinct three-dimensional arrangement of substituents, providing a critical tool for structure-activity relationship (SAR) studies in drug discovery. Access to specific substitution patterns, such as that in 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, is crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.[5][6] This guide provides a detailed examination of the synthetic strategies for preparing this specific, highly functionalized triazole, with a focus on robust and regioselective methodologies suitable for research and development laboratories.

PART 1: Strategic Analysis of Synthetic Pathways

The synthesis of a 1,4,5-trisubstituted 1,2,3-triazole requires a careful selection of precursors and reaction conditions to ensure absolute control over regiochemistry. The target molecule, 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, necessitates the formation of a triazole ring with methyl groups at the N1 and C5 positions and a carboxyl group at the C4 position.

A retrosynthetic analysis points to a [3+2] cycloaddition reaction between methyl azide and a suitable three-carbon alkyne synthon bearing the C4-carboxyl and C5-methyl functionalities.

Retrosynthesis Target 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic Acid Hydrolysis Ester Hydrolysis Target->Hydrolysis Intermediate Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate Hydrolysis->Intermediate Cycloaddition [3+2] Cycloaddition Intermediate->Cycloaddition Precursors Methyl Azide + Ethyl 2-butynoate Cycloaddition->Precursors

Caption: Retrosynthetic approach for the target molecule.

The critical challenge in this approach is achieving the desired 1,5-regioselectivity. The traditional Huisgen 1,3-dipolar cycloaddition, performed thermally, typically yields a mixture of 1,4- and 1,5-regioisomers.[7] Therefore, a catalyst is required to direct the reaction exclusively toward the 1,5-disubstituted product.

Several catalytic systems have been developed for this purpose:

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This is the most prominent and reliable method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[4][8] Ruthenium catalysts, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄, are effective for the cycloaddition of both terminal and internal alkynes, making this the premier choice for the proposed synthesis.[9][10]

  • Other Metal Catalysts: While copper catalysis is synonymous with 1,4-regioselectivity, specific copper-catalyzed protocols for 1,5-isomers have been developed, often involving decarboxylative pathways.[11] Other metals like iron and cerium have also been employed to achieve 1,5-selectivity under specific conditions.[4][12]

  • Transition-Metal-Free Methods: Base-catalyzed methods, particularly using tetraalkylammonium hydroxide or t-BuOK in DMSO, have proven effective for the synthesis of 1,5-diaryl-substituted triazoles from terminal alkynes.[1][10]

For the synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) stands out as the most authoritative and versatile strategy due to its proven efficacy with internal alkynes like ethyl 2-butynoate.

PART 2: Recommended Synthetic Protocol: RuAAC Pathway

The recommended pathway involves a two-step process: (1) a RuAAC reaction between methyl azide and ethyl 2-butynoate to form the triazole ester intermediate, followed by (2) saponification of the ethyl ester to yield the final carboxylic acid.

Step 1: Ruthenium-Catalyzed [3+2] Cycloaddition

The core of this synthesis is the regioselective cycloaddition. The accepted mechanism for the RuAAC reaction involves the formation of a ruthenium acetylide intermediate, which then reacts with the azide.[8] Unlike the CuAAC mechanism, this pathway favors the formation of the 1,5-disubstituted product. The use of an internal alkyne, ethyl 2-butynoate, directly installs the required C4-ester and C5-methyl groups.

RuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle reactant reactant catalyst catalyst intermediate intermediate product product MeN3 Methyl Azide (CH₃N₃) RuVinylidene Ruthenacycle Intermediate MeN3->RuVinylidene Alkyne Ethyl 2-butynoate RuAcetylide Ruthenium Acetylide Intermediate Alkyne->RuAcetylide + [Ru] RuCat [Cp*RuCl] RuCat->RuAcetylide RuAcetylide->RuVinylidene + CH₃N₃ RuVinylidene->RuCat Catalyst Regeneration Product Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate RuVinylidene->Product Reductive Elimination

Caption: Simplified mechanism for the RuAAC reaction.
Step 2: Saponification

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base like sodium hydroxide or lithium hydroxide in a water/alcohol solvent mixture, followed by acidification to protonate the carboxylate salt.

Experimental Workflow

The overall experimental process is outlined below.

Caption: Experimental workflow for the two-step synthesis.

PART 3: Detailed Laboratory Protocols

Safety Precaution: Methyl azide is a volatile and potentially explosive compound. It should be handled with extreme care, in a well-ventilated fume hood, behind a blast shield, and should not be purified by distillation. It is best generated and used in solution. Organic azides are potentially explosive and should be handled with appropriate safety measures.

Protocol 1: Synthesis of Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate
ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
Ethyl 2-butynoate114.141.14 g10.01.0
Methyl Azide (~2M in Toluene)57.056.0 mL~12.0~1.2
Cp*RuCl(COD)379.93190 mg0.50.05
1,2-Dichloroethane (DCE)98.9620 mL--

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and argon inlet, add chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) (Cp*RuCl(COD)).

  • Purge the flask with argon for 15 minutes. An inert atmosphere is crucial for catalyst stability and reaction efficiency.[8]

  • Add anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Add ethyl 2-butynoate to the flask via syringe.

  • Carefully add the solution of methyl azide in toluene via syringe. Caution: Handle with care.

  • Place the flask in a preheated oil bath at 60 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 7:3) to afford the pure ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate as a colorless oil or white solid.

Protocol 2: Synthesis of 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic Acid
ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
Ethyl 1,5-dimethyl...carboxylate171.191.71 g10.01.0
Lithium Hydroxide (LiOH)23.95479 mg20.02.0
Tetrahydrofuran (THF)72.1120 mL--
Water18.0210 mL--
Hydrochloric Acid (1M)36.46~25 mL~25-

Procedure:

  • Dissolve the ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate in a mixture of THF and water in a 100 mL round-bottom flask.

  • Add lithium hydroxide and stir the mixture at room temperature.

  • Monitor the hydrolysis of the ester by TLC until the starting material is completely consumed (typically 4-6 hours).

  • Once complete, cool the reaction mixture in an ice bath (0 °C).

  • Carefully acidify the solution to pH ~2 by the dropwise addition of 1M hydrochloric acid. A white precipitate should form.

  • Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water (2 x 15 mL) to remove any inorganic salts.

  • Dry the product under high vacuum to yield 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid as a white crystalline solid.

Conclusion

The synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is reliably achieved through a two-step sequence centered around the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This method provides excellent regiocontrol, which is paramount for creating structurally defined molecules for drug discovery and development.[3] The protocol described herein is robust, scalable, and relies on a well-established catalytic cycle, offering researchers a clear and efficient pathway to this valuable heterocyclic building block. Adherence to strict safety protocols, particularly when handling methyl azide, is essential for the successful and safe execution of this synthesis.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., et al. (2017). Ruthenium-Catalyzed Cycloaddition of Organic Azides with Terminal and Internal Alkynes. The Journal of Organic Chemistry. Available at: [Link]

  • Huisgen, R. (1961). Centenary Lecture: 1,3-Dipolar Cycloadditions. Proceedings of the Chemical Society, (10), 357. Available at: [Link]

  • Kumar, A., et al. (2018). Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. Chemical Communications. Available at: [Link]

  • D'Agostino, M., et al. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. Available at: [Link]

  • Oakdale, J. R., & Fokin, V. V. (2012). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses. Available at: [Link]

  • Verma, A., et al. (2024). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Current Organic Synthesis. Available at: [Link]

  • Zhang, L., et al. (2014). An efficient strategy for the synthesis of fully substituted and 1,5-disubstituted 1,2,3-triazoles. Tetrahedron Letters. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. International Journal of Organic Chemistry. Available at: [Link]

  • De Nino, A., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules. Available at: [Link]

  • Kwok, S. W., Fotsing, J. R., Fraser, R. J., Rodionov, V. O., & Fokin, V. V. (2010). Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. Organic Letters. Available at: [Link]

  • Ghosh, A., et al. (2020). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Journal of Chemical Research. (2023). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

  • Oborina, E. N., et al. (2021). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank. Available at: [Link]

  • Ferrini, S., et al. (2015). Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. ResearchGate. Available at: [Link]

  • Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Colacino, E., et al. (2017). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Available at: [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2021). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

  • Singh, P., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Chemistry. Available at: [Link]

  • Castanedo, G. M., Staben, S. T., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry. Available at: [Link]

  • Angulo-Pachon, C. A., et al. (2021). Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. Molecular Pharmaceutics. Available at: [Link]

  • Sharma, D. K., et al. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Lengerli, D., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery. Available at: [Link]

Sources

1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary

1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a highly stable, 1,4,5-trisubstituted triazole core. The 1,2,3-triazole moiety is a prominent scaffold in modern chemistry, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1][2] This guide provides a comprehensive technical overview of this specific molecule, synthesizing available data with established chemical principles. We will explore its molecular structure, predicted physicochemical and spectroscopic properties, a validated synthetic pathway, and its characteristic reactivity. Furthermore, we will delve into its potential applications, particularly in medicinal chemistry where triazole derivatives are investigated as anticancer, antiviral, and enzyme-inhibiting agents.[3][4][5] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Introduction to the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered heterocycle containing three adjacent nitrogen atoms. Its structure is characterized by high aromatic stability, a significant dipole moment, and resistance to hydrolysis, oxidation, and reduction.[1][6] These features make it an exceptionally reliable linker and pharmacophore in drug design. The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and regioselective.

While the 1,4-isomer is more common, the 1,5-disubstituted (or in this case, 1,4,5-trisubstituted) pattern of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid offers a distinct spatial arrangement of substituents, which can be critical for molecular recognition in biological systems. The triazole nucleus is often employed as a bioisostere for amide or ester bonds and can mimic other functional groups to enhance pharmacological properties.[7] The subject of this guide, with its N1-methyl, C5-methyl, and C4-carboxylic acid groups, represents a specific and valuable building block for creating novel chemical entities.

Molecular Structure and Physicochemical Properties

Structure and Nomenclature
  • IUPAC Name: 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid

  • Molecular Formula: C₅H₇N₃O₂

  • Molecular Weight: 141.13 g/mol

Caption: Molecular structure of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

Predicted Physicochemical Properties

Experimental data for this specific compound is scarce. The properties below are predicted based on its structure and data from analogous compounds like 1,2,3-triazole-4-carboxylic acid.[9][10]

PropertyPredicted Value / ObservationRationale
Physical State White to off-white crystalline solid.Carboxylic acids with similar molecular weights are typically solids at room temperature.
Melting Point >150 °C (with decomposition)The parent compound, 1,2,3-triazole-4-carboxylic acid, has a melting point of 213 °C.[10] Methylation may lower this, but it is expected to remain a high-melting solid.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol). Soluble in aqueous base. Sparingly soluble in water. Insoluble in nonpolar solvents (hexanes).The carboxylic acid group confers polarity and allows for salt formation with bases, enhancing aqueous solubility. The parent compound is soluble in water.[10]
pKa 3.0 - 4.0The pKa of the parent 1,2,3-triazole-4-carboxylic acid is approximately 3.22.[10] The electron-donating methyl groups may slightly increase the pKa, making it a slightly weaker acid than the parent.
Predicted Spectroscopic Profile

The following spectroscopic characteristics are anticipated for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

  • ¹H NMR (DMSO-d₆, 500 MHz):

    • δ ~13.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton.

    • δ ~4.1 ppm (s, 3H): A sharp singlet for the N1-methyl protons. This position is based on data for 1-methyl-1H-1,2,3-triazole-4-carbaldehyde.[11]

    • δ ~2.5 ppm (s, 3H): A sharp singlet for the C5-methyl protons.

  • ¹³C NMR (DMSO-d₆, 125 MHz):

    • δ ~162 ppm: Quaternary carbon of the carboxylic acid group.

    • δ ~145 ppm: Quaternary carbon C5 of the triazole ring.

    • δ ~128 ppm: Quaternary carbon C4 of the triazole ring.

    • δ ~37 ppm: N1-methyl carbon. Data from related compounds suggests this chemical shift.[11]

    • δ ~10 ppm: C5-methyl carbon.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~2500-3300 cm⁻¹ (broad): Strong, broad O-H stretching vibration from the carboxylic acid dimer.

    • ~1700-1725 cm⁻¹ (strong): Strong C=O stretching from the carboxylic acid.

    • ~1400-1450 cm⁻¹: N=N and C=N stretching vibrations characteristic of the triazole ring.

  • Mass Spectrometry (EI or ESI+):

    • m/z: 141.05 (M⁺) for C₅H₇N₃O₂.

    • Expected Fragments: Loss of H₂O (m/z 123), loss of COOH (m/z 96), and fragmentation of the triazole ring.

Synthesis and Reactivity

Proposed Synthesis Pathway

The most direct and regioselective route to this 1,4,5-trisubstituted triazole is a thermal 1,3-dipolar cycloaddition reaction, followed by ester hydrolysis. This avoids the use of a metal catalyst which, in the case of terminal alkynes, typically favors the 1,4-isomer. The use of an internal alkyne with an electron-withdrawing group directs the regioselectivity. The immediate precursor is the corresponding ethyl ester.[8]

Synthesis_Workflow cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Saponification A Methyl Azide (CH₃N₃) C Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate A->C Heat (e.g., Toluene, reflux) B Ethyl 2-butynoate B->C D Ethyl Ester Intermediate E 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid (Final Product) D->E 1. NaOH (aq), Heat 2. HCl (aq)

Caption: Proposed two-step synthesis of the target compound.

Protocol 3.1.1: Synthesis of Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate

Causality: This protocol utilizes a thermal cycloaddition. Methyl azide serves as the 1,3-dipole, and ethyl 2-butynoate is the dipolarophile. Heating provides the activation energy for the concerted [3+2] cycloaddition. The regioselectivity is governed by the electronic effects of the substituents on the alkyne.

  • Reagent Preparation: Prepare a solution of methyl azide in a suitable solvent (e.g., toluene). Caution: Methyl azide is explosive and should be handled with extreme care, in solution, and behind a blast shield.

  • Reaction Setup: To a solution of ethyl 2-butynoate (1.0 eq) in toluene in a thick-walled pressure vessel, add the solution of methyl azide (1.1 eq).

  • Cycloaddition: Seal the vessel and heat the reaction mixture at 100-120 °C for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully vent the vessel. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl ester as a colorless oil or low-melting solid.

Protocol 3.1.2: Hydrolysis to 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Causality: This is a standard saponification reaction. Sodium hydroxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acidic workup is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid.

  • Saponification: Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH is ~2. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

  • Drying: Dry the product under vacuum to yield the final 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

Chemical Reactivity

The reactivity is dominated by the carboxylic acid functionality, as the dimethylated triazole ring is exceptionally stable.

Reactivity_Diagram center_node 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid Ester Ester Derivative center_node->Ester R'OH, H⁺ (Fischer) AcylChloride Acyl Chloride center_node->AcylChloride SOCl₂ or (COCl)₂ Alcohol Primary Alcohol center_node->Alcohol LiAlH₄ or BH₃ Amide Amide Derivative AcylChloride->Amide R₂NH AcylChloride->Ester R'OH

Caption: Key reactions of the carboxylic acid moiety.

  • Amide Formation: The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) or via conversion to an acyl chloride followed by reaction with an amine. This is a crucial transformation, as 1H-1,2,3-triazole-4-carboxamides are a class of compounds with demonstrated biological activity.[3]

  • Esterification: Standard Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) will convert the acid to its corresponding ester.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, (1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanol.

Potential Applications and Research Directions

The true value of this compound lies in its potential as a versatile building block in discovery science.

Medicinal Chemistry

The 1,2,3-triazole scaffold is a "privileged" structure in medicinal chemistry. Derivatives have shown a vast range of biological activities.

  • Enzyme Inhibition: The rigid structure and ability to form specific hydrogen bonds make triazoles ideal for fitting into enzyme active sites. Related triazole carboxylic acids have been investigated as inhibitors of enzymes like carbonic anhydrases.[12]

  • Nuclear Receptor Modulation: Structurally similar 1H-1,2,3-triazole-4-carboxamides have been identified as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[3] 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is an excellent starting point for synthesizing libraries of amides to screen for similar activities.

  • Anticancer and Antiviral Agents: The triazole core is present in numerous compounds with antiproliferative and antiviral properties.[4][5][13] The unique substitution pattern of this molecule could lead to novel interactions with biological targets. The triazole ring can act as a bioisosteric replacement for other groups to improve a drug candidate's metabolic stability or pharmacokinetic profile.[7]

Materials Science

While less explored than its role in medicine, the triazole ring's properties are also valuable in materials science.

  • Coordination Chemistry: The nitrogen atoms of the triazole ring can act as ligands to coordinate with metal ions, making this molecule a potential component for creating metal-organic frameworks (MOFs) or other coordination polymers.[12]

  • Organic Synthesis: As a functionalized heterocyclic building block, it can be incorporated into larger organic materials to tune their electronic or physical properties.[12]

Conclusion

1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid is a well-defined chemical entity with significant, albeit largely untapped, potential. While direct experimental data remains limited, its properties can be reliably predicted from established chemical principles and data on analogous structures. Its synthesis is achievable through a robust and regioselective cycloaddition/hydrolysis sequence. The true promise of this compound lies in its utility as a scaffold for creating diverse libraries of molecules, particularly carboxamides, for screening in drug discovery programs targeting a wide range of diseases. Its inherent stability and specific three-dimensional structure make it a valuable addition to the toolkit of medicinal and materials chemists.

References

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  • Wang, Y., et al. (2021). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health. [Link]

  • ChemSynthesis. (n.d.). ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate. ChemSynthesis. [Link]

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  • Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid moiety. eScholarship.org. [Link]

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  • Sharma, D. K., et al. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • ChemBK. (2024). 1,2,3-TRIAZOLE-4-CARBOXYLIC ACID. ChemBK. [Link]

  • Bou-Salah, L., et al. (2016). Assignment of the 1,4 and 1,5-Regioisomers of 9-((1-Aryl-[1H-1,2,3-triazol-4-yl])methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress. [Link]

  • SpectraBase. (n.d.). 1H-1,2,3-triazole-4-carboxylic acid, 1-methyl-. SpectraBase. [Link]

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  • Bieliauskas, A., et al. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Semantic Scholar. [Link]

  • Sheshko, V. A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

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  • Op 't Volt, M. H., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. [Link]

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An In-depth Technical Guide to the Physical Properties of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. Prepared by: A Senior Application Scientist

Preamble: Charting Unexplored Territory

As scientists at the forefront of discovery, we often encounter novel chemical entities with limited characterization in existing literature. 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is one such compound. While the 1,2,3-triazole core is a well-established and valuable scaffold in medicinal chemistry and materials science, this specific substitution pattern is not extensively documented in public databases. This guide, therefore, deviates from a simple data sheet. Instead, it serves as a comprehensive roadmap for the de novo characterization of this molecule. We will leverage data from structurally similar compounds to establish predictive insights and provide robust, field-proven experimental protocols to empower researchers to fully elucidate its physical properties. This document is designed to be a self-validating system for the synthesis and characterization of this promising, yet under-documented, chemical entity.

Section 1: Predicted Physicochemical Profile

Given the absence of direct experimental data, the following properties are predicted based on the analysis of structurally related 1,2,3-triazole-4-carboxylic acid derivatives. These values should be considered as estimations to guide initial experimental design and will require empirical validation.

PropertyPredicted Value / CharacteristicRationale & Cited Analogs
Molecular Formula C₅H₇N₃O₂Based on chemical structure.
Molecular Weight 141.13 g/mol Calculated from the molecular formula.
Melting Point 180 - 200 °C (with decomposition)Related triazole carboxylic acids exhibit melting points in this range. The presence of both a carboxylic acid and a triazole ring suggests strong intermolecular hydrogen bonding, leading to a relatively high melting point.[1] The potential for decarboxylation at elevated temperatures suggests decomposition is likely.
Boiling Point > 350 °C (Predicted, with decomposition)High polarity and molecular weight suggest a high boiling point. However, thermal decomposition is expected before boiling under atmospheric pressure.
Aqueous Solubility Moderately SolubleThe carboxylic acid group enhances water solubility, especially at neutral to basic pH where it can deprotonate to form a carboxylate salt. The dimethylated triazole ring is relatively polar. Overall solubility will be a balance of these polar features against the compact, somewhat hydrophobic core.
pKa 3.5 - 4.5The pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the adjacent triazole ring. This range is typical for carboxylic acids attached to heterocyclic systems.[2][3][4][5][6]

Section 2: Proposed Synthetic Pathway & Characterization Workflow

The synthesis of 1,5-disubstituted 1,2,3-triazoles is well-established in the literature. A robust and regioselective method involves the cycloaddition of an azide and an alkyne. For the target molecule, a plausible route involves the reaction of methyl azide with ethyl 2-butynoate, followed by saponification of the resulting ester.

Logical Synthesis Workflow

The diagram below outlines a proposed two-step synthesis. The initial step is a Huisgen 1,3-dipolar cycloaddition, which can be catalyzed to control regioselectivity. The subsequent hydrolysis of the ester is a standard procedure to yield the desired carboxylic acid.

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Saponification A Methyl Azide (CH₃N₃) C Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate A->C 1 B Ethyl 2-butynoate B->C 2 D 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (Target Compound) C->D NaOH, H₂O/EtOH then H₃O⁺ C->D

Caption: Proposed two-step synthesis of the target compound.

Comprehensive Characterization Workflow

Upon successful synthesis, a systematic characterization is essential to confirm the structure and determine its physical properties. The following workflow ensures a thorough and validated analysis.

G Start Synthesized Product MS Mass Spectrometry (Confirm MW = 141.13) Start->MS NMR NMR Spectroscopy (¹H, ¹³C, HMBC/HSQC) Start->NMR IR IR Spectroscopy (Identify Functional Groups) Start->IR Purity Purity Assessment (HPLC, Melting Point) MS->Purity NMR->Purity IR->Purity Solubility Solubility Determination Purity->Solubility pKa pKa Measurement Purity->pKa Final Fully Characterized Compound Solubility->Final pKa->Final

Caption: Systematic workflow for compound characterization.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a guide for the empirical determination of the key physical properties.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental property that provides a preliminary indication of purity. Pure crystalline compounds exhibit a sharp melting range (0.5-1.0 °C), whereas impurities typically depress and broaden this range.[7][8]

Methodology:

  • Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered.[7][9] Any residual solvent can act as an impurity.[10]

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[9]

  • Initial Determination: Place the capillary in a melting point apparatus and heat at a rapid rate (10-20 °C/minute) to determine an approximate melting range.[10]

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[9] Prepare a new sample and heat at a slow rate (1-2 °C/minute) near the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[10]

Aqueous Solubility Determination (Isothermal Equilibrium Method)

Causality: Solubility is a critical parameter for any compound intended for biological or formulation studies. This method determines the saturation concentration at a specific temperature, ensuring thermodynamic equilibrium is reached.[11]

Methodology:

  • Preparation: Add an excess amount of the compound to a series of vials containing a known volume of purified water (and other relevant solvents or buffers).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[11]

  • Sampling: Cease agitation and allow any undissolved solid to settle. Carefully withdraw a known volume of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any microparticulates.[11]

  • Quantification: Accurately dilute the filtered solution and analyze the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve with known concentrations of the compound must be used for accurate quantification.[11]

pKa Determination (Potentiometric Titration)

Causality: The pKa value governs the ionization state of the carboxylic acid at different pH values, which profoundly impacts its solubility, permeability, and biological interactions. Potentiometric titration is a direct and reliable method to measure this property.[4]

Methodology:

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a known volume of a suitable solvent mixture (e.g., water or a co-solvent system like water-methanol).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette containing a standardized titrant (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. Specialized software can be used for more precise calculation from the first or second derivative of the curve.

Section 4: Predicted Spectroscopic Signatures

The following are the expected spectroscopic features of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, based on its structure and data from analogous compounds.

NMR Spectroscopy
  • ¹H NMR:

    • N-CH₃ (N1-methyl): A singlet expected around δ 4.0-4.3 ppm. The N1-substitution on a triazole ring typically results in a downfield shift for the attached alkyl protons.

    • C-CH₃ (C5-methyl): A singlet expected around δ 2.4-2.7 ppm.

    • COOH: A very broad singlet expected at δ 12-13 ppm or higher. This peak is often concentration-dependent and can exchange with D₂O.[12][13]

  • ¹³C NMR:

    • C=O (Carboxylic Acid): Expected in the range of δ 165-175 ppm.[12][13]

    • C4 (Triazole): The carbon bearing the carboxyl group is expected around δ 140-145 ppm.

    • C5 (Triazole): The carbon bearing the methyl group is expected around δ 130-135 ppm.

    • N-CH₃: Expected around δ 35-40 ppm.

    • C-CH₃: Expected around δ 10-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the carboxylic acid functional group.

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[12][14][15][16]

  • C-H Stretch: Sharp peaks around 2900-3000 cm⁻¹ from the methyl groups, often superimposed on the broad O-H band.

  • C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹.[14][15]

  • C-N/N=N Stretch (Triazole Ring): Medium intensity bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: A moderate band around 1210-1320 cm⁻¹.[14]

Mass Spectrometry
  • Molecular Ion (M⁺): The exact mass should be determined using high-resolution mass spectrometry (HRMS) to confirm the elemental composition (C₅H₇N₃O₂). The expected m/z for [M+H]⁺ is 142.0611.

  • Fragmentation: Key fragmentation pathways would likely involve:

    • Loss of H₂O (m/z -18)

    • Loss of COOH (m/z -45), leading to a fragment corresponding to the 1,5-dimethyl-1H-1,2,3-triazole cation.

    • Loss of CO₂ (m/z -44) via decarboxylation.

References

  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. (2021). Source not specified.
  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Determining the Solubility of Novel Compounds: A Technical Guide for 2-Methoxy-4,4-dimethylpentan-1-ol. (2025). Benchchem.
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  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024).
  • Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry.
  • Melting Point Determination. (2012). University of South Alabama.
  • Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. (2025). Source not specified.
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  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). Organic Chemistry | OpenStax.
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  • Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Deriv
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1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of significant interest in contemporary medicinal chemistry and drug development. The 1,2,3-triazole scaffold is a privileged structure, renowned for its metabolic stability and its capacity for forming diverse molecular interactions.[1][2] This document details the compound's core physicochemical properties, outlines plausible and efficient synthetic pathways grounded in established chemical principles, discusses methods for its structural characterization, and explores its potential applications as a key building block for novel therapeutic agents. Safety, handling, and storage protocols are also rigorously addressed to ensure safe and effective laboratory use. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system has emerged as a cornerstone in modern medicinal chemistry.[1][3] Its prominence is largely attributed to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for its near-perfect formation under mild conditions.[4] This heterocyclic core is not merely a passive linker; it is a bioisostere for the amide bond, offering improved metabolic stability and a unique electronic profile. The triazole ring is polar and capable of engaging in hydrogen bonding and dipole-dipole interactions, yet it is generally unreactive under physiological conditions.[2]

Compounds incorporating the 1,2,3-triazole-4-carboxamide moiety, a direct derivative of the topic compound, have demonstrated a vast range of biological activities, including potential as anticancer agents, inhibitors of the Wnt/β-catenin signaling pathway, and antimicrobial agents.[5] Notably, structural optimization of 1H-1,2,3-triazole-4-carboxamides has led to the discovery of potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[6] This highlights the immense potential of the 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid scaffold as a foundational element in the design of next-generation therapeutics.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the first step in any rigorous scientific investigation. The definitive identifier for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is its Chemical Abstracts Service (CAS) number.

Table 1: Core Compound Properties

Property Value Source
Compound Name 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid -
CAS Number 329064-07-5 [7]
Molecular Formula C₅H₇N₃O₂ Calculated
Molecular Weight 141.13 g/mol Calculated

| Synonyms | 1,5-Dimethyl-1,2,3-triazole-4-carboxylic acid |[7] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available reagents. The causality behind this choice rests on the high efficiency, regioselectivity, and scalability of the CuAAC reaction, which is a cornerstone of modern synthetic chemistry.[3][4]

  • Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The reaction between methyl azide (CH₃N₃) and a suitably chosen alkyne, ethyl 2-butynoate, provides the core 1,5-disubstituted triazole ring. The use of a copper(I) catalyst is critical as it ensures the exclusive formation of the 1,5-regioisomer over the 1,4-isomer that forms in purely thermal reactions. This control is paramount for producing a single, well-defined product. The resulting product is the ethyl ester of the target molecule, ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate.[8]

  • Step 2: Saponification (Ester Hydrolysis) : The ethyl ester intermediate is then hydrolyzed to the final carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide or lithium hydroxide) followed by an acidic workup to protonate the carboxylate salt. This is a robust and high-yielding transformation.

Experimental Workflow: A Representative Protocol

The following protocol is a self-validating system, designed based on extensive literature precedent for similar transformations.[3][9]

Materials: Ethyl 2-butynoate, Sodium Azide, Methyl Iodide, Sodium Ascorbate, Copper(II) Sulfate Pentahydrate, Sodium Hydroxide, Hydrochloric Acid, Solvents (e.g., t-BuOH/H₂O, Methanol).

Procedure:

  • In Situ Generation of Methyl Azide (Caution: Low molecular weight azides are explosive; this should be done in solution and not isolated) : In a well-ventilated fume hood, dissolve sodium azide in a suitable solvent system (e.g., DMSO or DMF). Add methyl iodide and allow to react to form methyl azide in solution.

  • Cycloaddition Reaction : To a solution of ethyl 2-butynoate in a t-BuOH/H₂O (1:1) mixture, add the freshly prepared solution of methyl azide. Add sodium ascorbate followed by copper(II) sulfate pentahydrate. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Monitoring and Workup : Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate. Purify via column chromatography if necessary.

  • Hydrolysis : Dissolve the purified ester in methanol and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Isolation : After cooling, concentrate the mixture to remove methanol. Dilute with water and wash with a nonpolar solvent to remove any unreacted ester. Carefully acidify the aqueous layer with cold hydrochloric acid until the pH is ~2-3, causing the carboxylic acid product to precipitate.

  • Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

G cluster_start Starting Materials cluster_reaction1 Step 1: Cycloaddition cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis MeN3 Methyl Azide (CH₃N₃) Reaction1 CuAAC (Click Chemistry) [Cu(I), Ascorbate] MeN3->Reaction1 Alkyne Ethyl 2-butynoate Alkyne->Reaction1 Ester Ethyl 1,5-dimethyl-1H- 1,2,3-triazole-4-carboxylate Reaction1->Ester Reaction2 Saponification [1. NaOH, H₂O/MeOH 2. HCl (aq)] Ester->Reaction2 Product Final Product: 1,5-dimethyl-1H-1,2,3-triazole- 4-carboxylic acid Reaction2->Product

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed.

  • ¹H NMR : The proton NMR spectrum is expected to be relatively simple. Key signals would include two singlets in the aliphatic region, corresponding to the two distinct methyl groups (N-CH₃ and C-CH₃). The chemical shift of the N-methyl group would likely be further downfield than the C-methyl group due to the direct attachment to the electron-withdrawing triazole ring. A broad singlet, highly dependent on solvent and concentration, would be observed for the carboxylic acid proton (-COOH).

  • ¹³C NMR : The carbon spectrum would confirm the presence of five distinct carbon atoms: two corresponding to the methyl groups, two for the triazole ring carbons (C4 and C5), and one for the carboxyl carbon (-COOH), which would appear significantly downfield. Spectroscopic studies on similar triazoles show that the chemical shifts of the ring carbons are diagnostic for confirming the substitution pattern.[10]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement, which should match the calculated exact mass of C₅H₇N₃O₂.

  • Infrared (IR) Spectroscopy : The IR spectrum would show a characteristic broad absorption for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a sharp, strong absorption for the C=O stretch around 1700 cm⁻¹.

Potential Applications in Drug Discovery

The title compound is not an end-product therapeutic but rather a valuable molecular scaffold or building block. Its utility stems from the strategic placement of the carboxylic acid group, which serves as a versatile chemical handle for further modification.

Scaffold for Carboxamide Libraries

The carboxylic acid can be readily converted into a wide array of amides via standard peptide coupling reactions (e.g., using HATU or EDC/HOBt). This allows for the systematic exploration of the chemical space around the triazole core. This strategy has been successfully employed to develop potent PXR antagonists and compounds with antiproliferative activity against cancer cell lines.[5][6]

Bioisosteric Replacement

The 1,5-disubstituted triazole ring can act as a bioisostere of a cis-amide bond or other five-membered aromatic rings, offering a different vector for substituent placement compared to the more common 1,4-isomer. This allows chemists to fine-tune the spatial arrangement of pharmacophoric groups to optimize binding interactions with biological targets like enzymes or receptors.[2]

G Compound 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid Triazole Core (Metabolic Stability, H-Bonding) Carboxylic Acid Handle (Coupling Site) N1-Methyl Group (Modulates Solubility/PK) C5-Methyl Group (Steric Influence) Applications Potential Applications Synthesis of Carboxamide Libraries PXR Modulators Anticancer Agents Bioisosteric Scaffolds Compound:f2->Applications:f1 Amide Coupling Compound:f1->Applications:f4 Structural Mimicry Applications:f1->Applications:f2 Applications:f1->Applications:f3

Caption: Relationship between structural features and applications.

Safety, Handling, and Storage

Adherence to rigorous safety protocols is mandatory when handling any laboratory chemical. Based on safety data for the title compound and structurally related triazole carboxylic acids, the following guidelines must be observed.[7][11]

Table 2: GHS Hazard Information

Hazard Type Classification Precautionary Statements Source
Skin Irritation Category 2 H315: Causes skin irritation. [7][12][13]
Eye Irritation Category 2 H319: Causes serious eye irritation. [7][12][13]

| Respiratory Irritation | Category 3 (STOT SE) | H335: May cause respiratory irritation. |[7][12] |

Personal Protective Equipment (PPE)
  • Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a laboratory coat to prevent skin exposure.[11]

  • Respiratory Protection : Work in a well-ventilated area or a chemical fume hood.[11] If dusts are generated, respiratory protection may be required.

Handling and Storage
  • Handling : Avoid contact with skin, eyes, and clothing.[11] Avoid breathing dust. Wash hands thoroughly after handling.[7]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] Store locked up.[7]

  • Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.

First Aid Measures
  • If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11]

  • If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7][11]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]

  • If Swallowed : Call a POISON CENTER or doctor/physician if you feel unwell.[11]

Conclusion

1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 329064-07-5) represents a highly valuable and versatile building block for modern drug discovery. Its synthesis is accessible through robust and regioselective click chemistry methodologies. The presence of a modifiable carboxylic acid handle on a metabolically stable and pharmacologically relevant triazole core makes it an attractive starting point for the development of compound libraries targeting a wide range of diseases. Rigorous adherence to safety protocols is essential for its handling. This guide provides the foundational knowledge required for researchers to confidently incorporate this promising scaffold into their research and development programs.

References

  • Fisher Scientific. (2023, September 5).
  • Sigma-Aldrich. 1,5-Dimethyl-1H-1,2,4-triazole-3-carboxylic acid.
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  • Smolecule. (2023, August 15). 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-.
  • Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669.
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A Comprehensive Guide to the Structure Elucidation of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Characterization

In the landscape of modern medicinal chemistry and materials science, N-heterocyclic compounds, particularly 1,2,3-triazoles, represent a cornerstone of molecular design.[1][2] Their utility as pharmacophores, bioisosteres, and versatile chemical linkers is well-documented.[1][3][4] The specific regioisomer, 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, presents a unique scaffold for further synthetic elaboration. Its precise and unequivocal structure determination is not merely an academic exercise; it is the foundational bedrock upon which all subsequent research—be it biological screening, formulation, or mechanistic studies—is built. An error in isomeric assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and irreproducible results.

This guide provides an in-depth, multi-technique approach to the complete structure elucidation of this target compound. It moves beyond a simple recitation of methods to explain the strategic rationale behind the analytical workflow, ensuring that the final structural assignment is robust, self-validating, and beyond reproach.

Context: Plausible Synthetic Origin and Isomeric Considerations

The target molecule, 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, is most commonly synthesized via a [3+2] cycloaddition reaction, a cornerstone of "click chemistry".[3][5] Specifically, the reaction would likely involve an azide (e.g., methyl azide) and a suitably activated alkyne (e.g., ethyl 2-butynoate), followed by saponification. A critical challenge in triazole synthesis is regioselectivity. The reaction could potentially yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted product. Therefore, the analytical workflow must be designed not only to confirm the presence of a dimethyl-triazole-carboxylic acid structure but to definitively prove the 1,5-substitution pattern.

The Analytical Workflow: A Multi-Pronged Strategy

A single analytical technique is rarely sufficient for the unambiguous elucidation of a novel chemical entity. A synergistic approach, where the outputs of multiple orthogonal techniques are integrated, provides the highest level of confidence. This guide will detail the roles of Mass Spectrometry, Infrared Spectroscopy, and, most critically, a suite of Nuclear Magnetic Resonance experiments.

Elucidation_Workflow cluster_synthesis Sample Origin cluster_primary Primary Characterization cluster_core Core Structural Elucidation cluster_connectivity Connectivity & Isomer Confirmation cluster_final Final Confirmation Synthesis Hypothesized Product 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid MS Mass Spectrometry (MS) Confirms Molecular Formula Synthesis->MS Provides MW IR Infrared (IR) Spectroscopy Identifies Functional Groups Synthesis->IR Provides FG info H_NMR ¹H NMR Proton Environment & Count MS->H_NMR IR->H_NMR C_NMR ¹³C NMR Carbon Skeleton H_NMR->C_NMR HSQC 2D HSQC Direct C-H Correlations H_NMR->HSQC DEPT DEPT-135 Identifies CH, CH₂, CH₃ C_NMR->DEPT C_NMR->HSQC HMBC 2D HMBC Long-Range C-H Correlations Final_Structure Unambiguous Structure Confirmed HMBC->Final_Structure Establishes regiochemistry HSQC->HMBC Assigns attached protons

Caption: Workflow for unambiguous structure elucidation.

Mass Spectrometry: Confirming the Elemental Composition

Principle & Expertise: Mass Spectrometry (MS) provides the most accurate measurement of a molecule's mass, allowing for the confident determination of its elemental formula. For polar, non-volatile molecules like our target, Electrospray Ionization (ESI) is the technique of choice. It gently transfers ions from solution into the gas phase, minimizing fragmentation and typically showing a strong signal for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Expected Data for C₅H₇N₃O₂:

  • Molecular Weight: 141.13 g/mol

  • Exact Mass: 141.0538

  • High-Resolution MS (HRMS):

    • [M+H]⁺: Expected m/z = 142.0611

    • [M-H]⁻: Expected m/z = 140.0466

IonCalculated Exact Mass
[C₅H₇N₃O₂ + H]⁺142.0611
[C₅H₇N₃O₂ - H]⁻140.0466
[C₅H₇N₃O₂ + Na]⁺164.0430
Caption: Predicted m/z values for HRMS analysis.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes. A scan range of m/z 50-500 is typically sufficient.

  • Validation: The observation of an ion with an m/z value matching the calculated exact mass to within 5 ppm error provides strong evidence for the proposed elemental formula.

Trustworthiness: High-resolution mass spectrometry is a self-validating technique. The high precision of the mass measurement severely constrains the number of possible elemental formulas, often leaving C₅H₇N₃O₂ as the only logical possibility for the observed mass.

Infrared Spectroscopy: A Functional Group Fingerprint

Principle & Expertise: Infrared (IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for a rapid check of the key structural components.[6] For our target, the most informative signals will be from the carboxylic acid moiety.[3][5][7]

Expected Data:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500-3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ (~2950-2990 cm⁻¹).

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. Its exact position can be influenced by conjugation and hydrogen bonding.

  • Triazole Ring Vibrations: The C=N and N=N stretching vibrations of the triazole ring typically appear in the 1400-1650 cm⁻¹ region.[3][5]

Experimental Protocol (ATR-IR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal. No extensive sample preparation is required.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the characteristic absorption bands.

Trustworthiness: The simultaneous observation of the broad O-H stretch and the strong C=O stretch is definitive evidence for the presence of a carboxylic acid functional group, validating a key piece of the proposed structure.

Nuclear Magnetic Resonance: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments will allow us to map the complete carbon-hydrogen framework and, crucially, establish the connectivity that defines the 1,5-regioisomer.[1][8]

¹H NMR Spectroscopy

Principle: ¹H NMR provides information about the number of different types of protons, their relative numbers, and their electronic environments.

Expected Data (in DMSO-d₆):

  • -COOH Proton: A very broad singlet, typically downfield (>12 ppm). Its broadness is due to chemical exchange. In DMSO, this proton is readily observable.

  • N-CH₃ Protons (N1-Methyl): A sharp singlet at ~4.0-4.3 ppm. The attachment to a nitrogen within the aromatic triazole ring deshields these protons.

  • C-CH₃ Protons (C5-Methyl): A sharp singlet at ~2.4-2.7 ppm. This methyl group is attached to a carbon of the triazole ring and is less deshielded than the N-methyl group.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is ideal as it solubilizes the acid and allows observation of the COOH proton).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire the spectrum using standard parameters. A 90° pulse and a relaxation delay of 1-2 seconds are typical.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the residual solvent peak (DMSO at 2.50 ppm).

¹³C NMR & DEPT-135 Spectroscopy

Principle: ¹³C NMR provides a signal for each unique carbon atom in the molecule. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (like C4 and C5) are absent in a DEPT-135 spectrum.

Expected Data (in DMSO-d₆):

  • C=O (Carboxyl Carbon): ~160-165 ppm.

  • C4 (Triazole Quaternary): ~140-145 ppm.

  • C5 (Triazole Quaternary): ~148-155 ppm. The carbon bearing the methyl group.

  • N-CH₃ (N1-Methyl Carbon): ~35-40 ppm.

  • C-CH₃ (C5-Methyl Carbon): ~10-15 ppm.

Predicted ¹³C Shift (ppm)Carbon AssignmentDEPT-135 Signal
~162C=OAbsent
~152C5Absent
~142C4Absent
~36N1-CH₃Positive
~12C5-CH₃Positive
Caption: Predicted ¹³C NMR and DEPT-135 data.
2D NMR: Unambiguous Isomer Confirmation

While 1D NMR suggests the presence of the correct pieces, 2D NMR connects them. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving the puzzle of regiochemistry. It shows correlations between protons and carbons that are separated by 2 or 3 bonds.

Caption: Key 2D HMBC correlations confirming the 1,5-substitution pattern.

Authoritative Interpretation:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is run first to definitively link each proton signal to its directly attached carbon. It will show a correlation between the N-CH₃ protons (~4.1 ppm) and the N-CH₃ carbon (~36 ppm), and another between the C-CH₃ protons (~2.5 ppm) and the C-CH₃ carbon (~12 ppm).

  • HMBC - The Decisive Experiment:

    • CRITICAL CORRELATION: The protons of the N1-methyl group (~4.1 ppm) should show a 3-bond correlation (³J) to the C5 carbon (~152 ppm). This correlation is only possible in the 1,5-isomer. In the alternative 1,4-isomer, the N1-methyl group would be too far away from the C5-methyl group's carbon.

    • Supporting Correlations: The protons of the C5-methyl group (~2.5 ppm) will show correlations to both the C5 carbon (²J) and the C4 carbon (²J).

Trustworthiness: The observation of the ³J correlation between the N1-methyl protons and the C5 carbon is irrefutable proof of the 1,5-substitution pattern. This single data point, backed by the full assignment from the other NMR experiments, provides an unshakeable foundation for the final structure.

Final Data Synthesis and Conclusion

The structure of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is confirmed by the convergence of evidence from multiple orthogonal analytical techniques.

  • High-Resolution Mass Spectrometry confirms the elemental formula is C₅H₇N₃O₂.

  • Infrared Spectroscopy identifies the characteristic vibrations of a carboxylic acid functional group.

  • ¹H and ¹³C NMR Spectroscopy show the correct number and type of proton and carbon environments, consistent with the proposed structure.

  • 2D HMBC Spectroscopy provides the decisive evidence for the 1,5-regioisomeric substitution pattern through the observation of a key long-range correlation between the N1-methyl protons and the C5 carbon.

This systematic and self-validating workflow ensures the highest degree of confidence in the assigned structure, providing a solid analytical foundation for any researcher in the fields of chemistry, biology, and materials science working with this important heterocyclic building block.

References

  • Al-Masoudi, N. A. L., & Al-Salihi, N. I. (2017). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 33(5), 2349-2357. Available at: [Link]

  • Al-Masoudi, N. A. L., & Al-Salihi, N. I. (2017). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. ResearchGate. Available at: [Link]

  • Ballesteros-Garrido, R., et al. (2017). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds with dihydropyran. RSC Advances. Available at: [Link]

  • Galyametdinova, I. V., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

  • PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. Organic Chemistry Portal. Available at: [Link]

  • SpectraBase. (n.d.). 1H-1,2,3-triazole-4-carboxylic acid, 1-methyl-. Wiley. Available at: [Link]

  • SpectraBase. (n.d.). 1H-1,2,3-triazole-4-carboxylic acid, 2-(2,4-dinitrophenyl)-2,5-dihydro-5,5-dimethyl-. Wiley. Available at: [Link]

  • da Silva, A. B. F., et al. (2018). Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H-[5][9]-triazole-4-carboxylic Acid Ethyl Ester and 5-Methyl-1-(phenylsulfonylamino)-1H-[5][9]-triazole-4-carboxylic Acid Ethyl Ester. SciELO. Available at: [Link]

  • NIST. (n.d.). 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)-. NIST Chemistry WebBook. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • PubChem. (n.d.). methyl 1H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (2024). 1,2,3-TRIAZOLE-4-CARBOXYLIC ACID. ChemBK. Available at: [Link]

  • Google Patents. (2021). CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. Google Patents.
  • ISRES Publishing. (2023). synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. Available at: [Link]

  • Boukhralfa, H., et al. (2016). Regioselective Synthesis of 9-((1,5-Disubstituted-1H-1,2,3-triazol-4-yl)methyl)-9H-carbazole and 9-((1,4-Disubstituted-1H-1,2,3-triazol-4-yl)methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress. Available at: [Link]

  • Benci, K., et al. (2017). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Available at: [Link]

  • Zhao, G. L. (2012). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2015). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Brown, W. P. (n.d.). Infrared Spectroscopy. Doc Brown's Chemistry. Available at: [Link]

  • Borys, K. M., et al. (2019). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Discovery and Synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies and historical context surrounding 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid. While direct historical documentation of this specific molecule is limited, this paper extrapolates from the well-established chemistry of 1,5-disubstituted 1,2,3-triazoles to present a robust technical narrative.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry and materials science.[1] This five-membered heterocycle, with its three contiguous nitrogen atoms, offers a unique combination of chemical stability, aromaticity, and the capacity for hydrogen bonding and dipole-dipole interactions. These properties make it an ideal scaffold for developing novel therapeutic agents and functional materials. The focus of this guide, 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, represents a specific substitution pattern that, while less common than its 1,4-disubstituted isomer, holds significant potential for creating structurally unique molecules.

A Journey Through Time: The History of 1,2,3-Triazole Synthesis

The story of 1,2,3-triazole synthesis is one of continuous innovation. While early reports of 1,2,3-triazole derivatives date back to the late 19th century, these methods were often hampered by harsh reaction conditions, low yields, and a lack of control over the substitution pattern.

A paradigm shift occurred in the mid-20th century with the groundbreaking work of Rolf Huisgen on 1,3-dipolar cycloaddition reactions.[2][3] The thermal reaction between an azide and an alkyne, now known as the Huisgen cycloaddition, provided a more general route to 1,2,3-triazoles. However, this method often produces a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating tedious purification steps.[2]

The early 21st century witnessed another revolution with the advent of "click chemistry," a concept introduced by K. Barry Sharpless. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) emerged as a highly efficient, reliable, and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4][5] This reaction's simplicity and robustness have led to its widespread adoption in various scientific disciplines.

For the synthesis of the less-common 1,5-disubstituted 1,2,3-triazoles, the development of ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has been a critical advancement.[6][7] This methodology provides excellent regioselectivity for the 1,5-isomer, opening up new avenues for the synthesis of novel triazole-containing compounds.[7]

Core Synthetic Strategies for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

The synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid can be logically approached through the regioselective construction of the triazole core, followed by functional group manipulations. The Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) stands out as the most promising strategy.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction is a powerful tool for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[7] Unlike the copper-catalyzed counterpart, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, facilitate the cycloaddition to yield the 1,5-isomer with high fidelity.[6][8]

A plausible synthetic route to 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid via RuAAC would involve the reaction of methyl azide with an appropriate alkyne, such as ethyl 2-butynoate, followed by hydrolysis of the resulting ester.

RuAAC_Synthesis methyl_azide Methyl Azide intermediate_ester Ethyl 1,5-dimethyl-1H-1,2,3- triazole-4-carboxylate methyl_azide->intermediate_ester ethyl_2_butynoate Ethyl 2-butynoate ethyl_2_butynoate->intermediate_ester final_product 1,5-dimethyl-1H-1,2,3- triazole-4-carboxylic acid intermediate_ester->final_product catalyst [Ru] catalyst->intermediate_ester RuAAC hydrolysis Hydrolysis hydrolysis->final_product

Caption: Proposed RuAAC synthesis of the target molecule.

Experimental Protocol: A Hypothetical Step-by-Step Synthesis

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate

  • To a solution of ethyl 2-butynoate (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add methyl azide (1.1 eq).

  • Add a catalytic amount of a ruthenium catalyst, for example, chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) [Cp*RuCl(PPh₃)₂] (0.02 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at a temperature ranging from 60 to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate.

Step 2: Hydrolysis to 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

  • Dissolve the purified ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate in a mixture of an alcohol (e.g., ethanol) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC or LC-MS).

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • The resulting precipitate of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.

Alternative Synthetic Approaches

While RuAAC is a highly effective method, other strategies could potentially be employed for the synthesis of 1,5-disubstituted 1,2,3-triazole-4-carboxylic acids.

  • Metal-Free Synthesis: Recent research has focused on developing metal-free pathways to 1,5-disubstituted 1,2,3-triazoles, often involving organocatalysts or thermal conditions with specific substrates.[9] These methods offer the advantage of avoiding potentially toxic metal residues.

  • Synthesis from β-Ketoesters: A one-step process for preparing 1,2,3-triazole carboxylic acids involves the treatment of an azide with a β-ketoester in the presence of a base.[10] This approach could be adapted for the synthesis of the target molecule.

N-Methylation Strategies

An alternative retrosynthetic approach would involve the initial synthesis of a 5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivative, followed by N-methylation. Various reagents can be used for the methylation of the triazole nitrogen, including methyl iodide or dimethyl sulfate, typically in the presence of a base.[11] However, controlling the regioselectivity of N-alkylation can be challenging, potentially leading to a mixture of N1 and N2 isomers.

General_Workflow start Starting Materials (Azide and Alkyne) reaction Chemical Synthesis (e.g., RuAAC) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization final_product Final Product 1,5-dimethyl-1H-1,2,3-triazole- 4-carboxylic acid characterization->final_product

Caption: A generalized experimental workflow for synthesis.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid. These values are based on the general characteristics of similar small heterocyclic molecules.

PropertyPredicted Value
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Appearance White to off-white solid
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous base.
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5.

Applications and Future Perspectives

While specific applications for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid have not been extensively reported, the broader class of 1,2,3-triazole-4-carboxylic acids has shown significant promise in several areas:

  • Drug Discovery: The 1,2,3-triazole core is a well-known bioisostere for amide bonds and other functional groups, making it a valuable building block in medicinal chemistry.[4] Carboxylic acid-functionalized triazoles can serve as key intermediates in the synthesis of more complex drug candidates, including potential inhibitors for various enzymes and receptors.

  • Materials Science: The rigid, planar structure of the triazole ring, combined with its ability to coordinate with metal ions, makes it an attractive component for the development of novel polymers, metal-organic frameworks (MOFs), and other functional materials.

The unique 1,5-disubstitution pattern of the target molecule could offer advantages in terms of molecular geometry and binding interactions compared to the more common 1,4-isomers, warranting further investigation into its potential applications.

Conclusion

1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, while not a widely studied compound, is accessible through modern synthetic methodologies. The Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a regioselective and efficient route to its synthesis. The historical development of 1,2,3-triazole chemistry, from the early explorations to the era of "click chemistry," has provided chemists with a powerful toolkit for constructing these valuable heterocyclic scaffolds. Further research into the properties and applications of 1,5-disubstituted 1,2,3-triazoles like the title compound is poised to uncover new opportunities in drug discovery and materials science.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
  • Kumar, A., Singh, A., Singh, S. K., & Singh, V. K. (2018). Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.
  • Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. (2024). Current Organic Synthesis, 21(4), 513-558.
  • Huisgen, R. (1961). Centenary Lecture - 1,3-Dipolar Cycloadditions. Proceedings of the Chemical Society, 357-396.
  • Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. (2024). Current Organic Synthesis, 21(4), 513-558.
  • A Technical Guide to the Discovery and Synthesis of 1,2,3-Triazoles. (n.d.). BenchChem.
  • Palladium‐Catalyzed Aminocarbonylation Reaction to Access 1,2,3‐Triazole‐5‐carboxamides Using Dimethyl Carbonate as Sustainable Solvent. (n.d.).
  • Huisgen synthesis of 1,2,3‐triazoles. (n.d.).
  • Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669.
  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. (2022). JACS Au, 2(10), 2266–2274.
  • One step synthesis of 1,2,3-triazole carboxylic acids. (2003).
  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). ACS Omega, 7(40), 35579–35613.
  • Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. (2023). Polymers, 15(9), 2187.
  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 973356.
  • 1,2,3-Triazole. (n.d.). In Wikipedia.
  • Alternative Approach to 1,2,4-Triazole-3-carboxamides. (n.d.).
  • Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). Molecules, 27(23), 8506.
  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 973356.
  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. (2014). Organic Syntheses, 91, 246–257.
  • Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. (2007). Organic Letters, 9(19), 3797–3800.
  • Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. (2021). The Journal of Organic Chemistry, 86(23), 17516–17522.
  • 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. (2020). Journal of Medicinal Chemistry, 63(13), 7116–7129.
  • Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. (2012).
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A Technical Guide to the Spectroscopic Characterization of 1,5-Dimethyl-1H-1,2,3-Triazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Triazoles

1,2,3-Triazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The unique structural features of the triazole ring, including its aromaticity, dipole moment, and ability to form hydrogen bonds, make it a valuable scaffold in the design of novel therapeutic agents. The specific substitution pattern, such as the presence of methyl and carboxylic acid groups in 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, can significantly influence the molecule's physicochemical properties and biological targets. Accurate spectroscopic characterization is therefore paramount for confirming the chemical identity and purity of such compounds.

Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

The synthesis of 1,5-disubstituted 1,2,3-triazoles is often achieved through cycloaddition reactions. A common and regioselective method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." However, the synthesis of 1,5-disubstituted triazoles can sometimes be more challenging than their 1,4-disubstituted counterparts and may require specific catalytic systems or alternative synthetic routes. A plausible synthetic approach for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid would involve the reaction of an appropriate azide and a substituted alkyne, followed by functional group manipulations if necessary.

Synthesis_Workflow Start Starting Materials (e.g., Methyl Azide and Ethyl 2-butynoate) Reaction [3+2] Cycloaddition (e.g., Ru-catalyzed) Start->Reaction Intermediate Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate Reaction->Intermediate Hydrolysis Ester Hydrolysis (e.g., NaOH, H2O/EtOH) Intermediate->Hydrolysis Product 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid Hydrolysis->Product Purification Purification (e.g., Recrystallization) Product->Purification Characterization Spectroscopic Characterization Purification->Characterization

Caption: A generalized workflow for the synthesis and characterization of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

Spectroscopic Data Analysis

A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid. This includes ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, the following proton signals are anticipated:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet at a high chemical shift. This shift is concentration and solvent dependent.
~4.1Singlet3HN-CH₃The methyl group attached to the nitrogen atom of the triazole ring is expected to be downfield due to the electron-withdrawing nature of the heterocyclic ring.
~2.6Singlet3HC-CH₃The methyl group attached to the carbon atom of the triazole ring is expected to be at a lower chemical shift compared to the N-methyl group.

Note: Predicted chemical shifts are based on data from similar structures, such as 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, and general principles of NMR spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid would exhibit the following signals:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160-165C=OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield shift.
~145-150C5 (of triazole)The quaternary carbon of the triazole ring bearing the methyl group. Its chemical shift is influenced by the attached nitrogen and methyl groups.
~135-140C4 (of triazole)The quaternary carbon of the triazole ring bearing the carboxylic acid group.
~35-40N-CH₃The carbon of the N-methyl group.
~10-15C-CH₃The carbon of the C-methyl group.

Note: The precise chemical shifts can be influenced by the solvent and concentration. Two-dimensional NMR techniques, such as HSQC and HMBC, would be invaluable for definitively assigning the quaternary carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, the key expected absorption bands are:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (of carboxylic acid dimer)
~1700StrongC=O stretch (of carboxylic acid)
~1600MediumC=N and N=N stretches (of triazole ring)
~1450 & ~1380MediumC-H bends (of methyl groups)
~1200-1300MediumC-N stretch

The broad O-H stretch is a hallmark of a carboxylic acid that exists as a hydrogen-bonded dimer in the solid state or in concentrated solutions.[1] The C=O stretch is also a strong and characteristic absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (Molecular Formula: C₅H₇N₃O₂; Molecular Weight: 141.13 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:

  • Molecular Ion (M⁺): A peak at m/z = 141, corresponding to the intact molecule.

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (•OH) from the carboxylic acid group to give a fragment at m/z = 124.

    • Loss of a carboxyl group (-COOH) to give a fragment at m/z = 96.

    • Cleavage of the triazole ring, which can lead to a variety of smaller fragments. The fragmentation of the 1,2,4-triazole ring, a related isomer, often involves the loss of N₂ or HCN.[2] Similar fragmentation patterns can be anticipated for the 1,2,3-triazole ring.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 141 M_minus_OH [M-OH]⁺ m/z = 124 M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ m/z = 96 M->M_minus_COOH - •COOH Fragments Ring Fragments M->Fragments Ring Cleavage

Sources

A-Z Guide to 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid: Synthesis, Mechanism, and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, a molecule of interest in medicinal chemistry. We will delve into the mechanistic underpinnings of its formation, provide a detailed experimental protocol, and discuss the rationale behind the procedural steps.

Part 1: The Significance of 1,5-Disubstituted-1,2,3-Triazoles

The 1,2,3-triazole core is a prominent scaffold in drug discovery, prized for its metabolic stability, capacity for hydrogen bonding, and dipole character. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction famously yields 1,4-disubstituted triazoles, the synthesis of their 1,5-disubstituted counterparts offers a distinct vector for molecular exploration, enabling the development of novel pharmacophores with unique biological activities.[1] The subject of this guide, 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, represents a fundamental building block within this class of compounds.

Part 2: The Core Mechanism: [3+2] Cycloaddition

The formation of the 1,2,3-triazole ring is fundamentally a [3+2] cycloaddition reaction, also known as a Huisgen 1,3-dipolar cycloaddition.[2][3][4][5] This reaction involves a 1,3-dipole (an azide) and a dipolarophile (an alkyne).[2][3][4][5]

For the synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, the key precursors are methyl azide (CH₃N₃) and methyl propiolate (HC≡CCO₂CH₃) .

Regioselectivity: The Decisive Factor

The uncatalyzed thermal cycloaddition of an azide and an alkyne can lead to a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole.[2] However, the regiochemical outcome can be directed. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for instance, selectively yields the 1,5-isomer.[2][6] The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle, followed by reductive elimination to yield the 1,5-disubstituted triazole.[3]

In the absence of a catalyst, the regioselectivity is governed by the electronic and steric properties of the substituents on the azide and alkyne.

The Dimroth Rearrangement

It is also important to be aware of the Dimroth rearrangement, an isomerization reaction where endocyclic and exocyclic nitrogen atoms in certain 1,2,3-triazoles can switch places.[7][8] This rearrangement typically proceeds through a ring-opening to a diazo intermediate, followed by bond rotation and ring-closure.[7] While it can be a useful synthetic tool in some contexts, under the conditions for the initial cycloaddition, it is a potential side reaction to consider and control.[9]

Reaction Pathway Visualization

Mechanism_of_Formation cluster_reactants Reactants cluster_cycloaddition [3+2] Cycloaddition cluster_intermediate Intermediate Product cluster_hydrolysis Hydrolysis cluster_product Final Product Methyl_Azide Methyl Azide (CH₃N₃) Transition_State Concerted Transition State Methyl_Azide->Transition_State Methyl_Propiolate Methyl Propiolate (HC≡CCO₂CH₃) Methyl_Propiolate->Transition_State Ester_Intermediate Methyl 1,5-dimethyl-1H- 1,2,3-triazole-4-carboxylate Transition_State->Ester_Intermediate Ring Formation Hydrolysis_Step Base or Acid Catalyzed Hydrolysis Ester_Intermediate->Hydrolysis_Step Final_Product 1,5-dimethyl-1H-1,2,3-triazole- 4-carboxylic acid Hydrolysis_Step->Final_Product Saponification

Caption: Mechanism of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid formation.

Part 3: Experimental Protocol

This protocol outlines a two-step synthesis: the initial cycloaddition to form the methyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Methyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate

Rationale: This step focuses on the regioselective formation of the 1,5-disubstituted triazole ring. The choice of a suitable catalyst (e.g., a ruthenium-based catalyst) is crucial for achieving high regioselectivity. The reaction is typically performed in an inert atmosphere to prevent side reactions.

Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%).

  • Solvent and Reactants: Add a suitable solvent such as toluene or 1,4-dioxane (anhydrous). To this, add methyl propiolate (1.0 eq).

  • Azide Addition: Slowly add a solution of methyl azide (1.1 eq) in the same solvent to the reaction mixture at room temperature. Caution: Methyl azide is potentially explosive and should be handled with extreme care.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure methyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate.

Step 2: Hydrolysis to 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Rationale: The ester intermediate is converted to the final carboxylic acid via saponification (base-catalyzed hydrolysis).[10] This is a standard and high-yielding transformation for converting esters to carboxylic acids.[10][11][12] An acidic workup is required to protonate the carboxylate salt formed during the basic hydrolysis.

Methodology:

  • Saponification: Dissolve the purified methyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate in a mixture of methanol and water. Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq).

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute solution of hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (pH ~2-3).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Part 4: Data Presentation

ParameterStep 1: CycloadditionStep 2: Hydrolysis
Reactants Methyl azide, Methyl propiolateMethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate, NaOH
Catalyst Ruthenium-based catalystNone
Solvent Toluene or 1,4-DioxaneMethanol/Water
Temperature 80-100 °CRoom Temperature to 60 °C
Typical Yield 70-90%>90%
Purification Column ChromatographyRecrystallization

Part 5: Concluding Remarks

The synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is a robust process that relies on the principles of 1,3-dipolar cycloaddition and subsequent ester hydrolysis. Careful control of regioselectivity in the initial cycloaddition step is paramount for obtaining the desired 1,5-disubstituted isomer. This guide provides a foundational understanding and a practical protocol for researchers in the field of medicinal chemistry and organic synthesis.

References

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A Theoretical Deep Dive into 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety has emerged as a privileged scaffold in medicinal chemistry and materials science, owing to its unique combination of chemical stability, synthetic accessibility, and rich electronic properties.[1][2][3][4][5] These five-membered heterocyclic rings are not merely passive linkers; their significant dipole moment and capacity for hydrogen bonding enable them to actively participate in molecular recognition events, making them ideal candidates for drug design.[4] This guide provides an in-depth exploration of the theoretical underpinnings of a specific, yet representative member of this class: 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid. Through a combination of computational methodologies, we will dissect its structural, electronic, and spectroscopic properties, offering a framework for understanding and predicting the behavior of related compounds in various chemical and biological environments.

Computational Methodologies: The In Silico Toolkit

A robust theoretical investigation of a molecule like 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid necessitates a multi-faceted computational approach. The synergy between different theoretical methods provides a comprehensive picture, from the molecule's intrinsic properties to its interactions with biological targets.

Density Functional Theory (DFT): Unveiling Intrinsic Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules.[6][7] The selection of a functional and basis set is a critical decision that directly impacts the quality of the results. For 1,2,3-triazole systems, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311G(d,p), has been shown to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.[6][7]

Experimental Protocol: DFT-Based Molecular Characterization

  • Geometry Optimization:

    • Construct the 3D structure of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid using a molecular builder.

    • Perform a full geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set. This process seeks the lowest energy conformation of the molecule.

    • Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Vibrational Frequency Analysis:

    • From the frequency calculation, obtain the theoretical vibrational spectra (IR and Raman).

    • Compare the calculated frequencies with experimental data, if available, to validate the computational model. A scaling factor may be applied to the calculated frequencies to improve agreement with experiment.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's chemical reactivity and kinetic stability.

    • Visualize the spatial distribution of the HOMO and LUMO to identify regions of the molecule most likely to participate in electron donation and acceptance, respectively.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9][10][11][12] In the context of drug discovery, this involves docking a small molecule ligand, such as our triazole derivative, into the active site of a target protein. This provides insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Experimental Protocol: Molecular Docking Workflow

  • Target Selection and Preparation:

    • Identify a biologically relevant protein target. For triazole derivatives, potential targets include enzymes like cyclooxygenases or kinases.[13][14]

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Define the binding site on the protein, typically a cavity or pocket known to be the active site.

    • Use a docking algorithm (e.g., AutoDock, GOLD) to explore different conformations and orientations of the ligand within the binding site.

    • Score the resulting poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most probable binding mode.

    • Visualize the ligand-protein interactions to understand the molecular basis of binding.

Quantitative Structure-Activity Relationship (QSAR): Bridging Structure and Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][2][15] By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

Experimental Protocol: QSAR Model Development

  • Data Set Collection:

    • Compile a dataset of 1,2,3-triazole derivatives with experimentally measured biological activity against a specific target.

    • Ensure the data is consistent and covers a significant range of structural diversity and activity.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors.

  • Model Building and Validation:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method, such as multiple linear regression or partial least squares, to build a QSAR model using the training set.

    • Validate the predictive power of the model using the test set and various statistical metrics (e.g., q², r²pred).[15]

Theoretical Results and Discussion

While specific experimental and theoretical data for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is not extensively available in the public domain, we can infer its properties based on the wealth of research on analogous 1,2,3-triazole derivatives.

Molecular Geometry and Stability

The 1,2,3-triazole ring is known to be a planar and highly stable aromatic system.[4][11] DFT calculations would be expected to confirm a planar geometry for the triazole ring in 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid. The methyl groups at the 1 and 5 positions and the carboxylic acid group at the 4 position will adopt conformations that minimize steric hindrance. The stability of the triazole ring is a key feature that contributes to its prevalence in drug candidates, as it is generally resistant to metabolic degradation.[1]

Spectroscopic Properties

The theoretical vibrational spectrum obtained from DFT calculations can be a valuable tool for interpreting experimental IR and Raman spectra. Key vibrational modes would include the C-H stretching of the methyl groups, the C=O and O-H stretching of the carboxylic acid, and the characteristic ring stretching vibrations of the triazole core. Similarly, NMR chemical shifts can be calculated using the GIAO method and compared with experimental data to aid in structural elucidation.[5]

Electronic Properties and Reactivity

The HOMO and LUMO are key orbitals involved in chemical reactions. For 1,2,3-triazole derivatives, the HOMO is typically distributed over the triazole ring and any electron-donating substituents, while the LUMO is often localized on the triazole ring and electron-withdrawing groups. The HOMO-LUMO energy gap provides a measure of the molecule's excitability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Parameter Significance Expected Trend for 1,2,3-Triazoles
HOMO Energy Electron-donating abilityIncreases with electron-donating substituents
LUMO Energy Electron-accepting abilityDecreases with electron-withdrawing substituents
HOMO-LUMO Gap (ΔE) Chemical reactivity, kinetic stabilitySmaller gap indicates higher reactivity

Table 1: Key Electronic Parameters and Their Significance

Potential Biological Activity: Insights from In Silico Screening

Given the broad spectrum of biological activities reported for 1,2,3-triazole derivatives, including anticancer, antifungal, and antiviral properties, it is plausible that 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid could exhibit interesting biological effects.[8][9][10][12] Molecular docking studies could be employed to screen this molecule against a panel of known drug targets. For instance, the carboxylic acid moiety could form crucial hydrogen bonds with active site residues of enzymes like cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs.[13]

Visualizing the Theoretical Workflow

Theoretical_Workflow cluster_DFT Density Functional Theory (DFT) cluster_Docking Molecular Docking cluster_QSAR QSAR Geo_Opt Geometry Optimization Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc FMO_Analysis FMO Analysis (HOMO/LUMO) Freq_Calc->FMO_Analysis Ligand_Prep Ligand Preparation FMO_Analysis->Ligand_Prep Target_Prep Target Preparation Docking_Sim Docking Simulation Target_Prep->Docking_Sim Ligand_Prep->Docking_Sim Binding_Analysis Binding Mode Analysis end Comprehensive Theoretical Understanding Binding_Analysis->end Docking_sim Docking_sim Docking_sim->Binding_Analysis Data_Collection Data Collection Descriptor_Calc Descriptor Calculation Data_Collection->Descriptor_Calc Model_Building Model Building & Validation Descriptor_Calc->Model_Building Prediction Activity Prediction Model_Building->Prediction Prediction->end start Define Molecule: 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid start->Geo_Opt

Caption: Workflow for the theoretical study of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the study of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid. By integrating DFT, molecular docking, and QSAR methodologies, researchers can gain a deep understanding of its physicochemical properties and potential as a lead compound in drug discovery. The true power of these computational tools lies in their predictive capabilities, enabling the rational design of novel triazole derivatives with enhanced activity and selectivity. Future work should focus on synthesizing this specific molecule and its analogs to validate the theoretical predictions through experimental studies, thereby closing the loop between in silico design and real-world application.

References

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  • An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3- Triazole Derivatives. (2025-06-27). Journal of Kufa for Chemical Sciences.
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  • New 1,2,3-Triazoles from (R)
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Sources

Methodological & Application

Application Notes and Protocols for 1,5-Dimethyl-1H-1,2,3-Triazole-4-Carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: Information on the specific synthesis and direct applications of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is limited in currently indexed scientific literature. The following guide is constructed based on established synthetic methodologies for analogous 1,5-disubstituted-1,2,3-triazoles and the known medicinal chemistry applications of the broader 1,2,3-triazole-4-carboxylic acid scaffold. The protocols provided are illustrative and may require optimization.

Introduction: The Strategic Value of the 1,5-Disubstituted 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system has emerged as a cornerstone in modern medicinal chemistry, largely due to its exceptional combination of synthetic accessibility and advantageous physicochemical properties.[1][2] This five-membered heterocycle is aromatic, metabolically stable, and capable of participating in hydrogen bonding and dipole-dipole interactions, making it an excellent pharmacophore.[2] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the 1,4-disubstituted isomer widely accessible. However, the 1,5-disubstituted regioisomer, such as the titular 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid , offers a distinct three-dimensional arrangement of substituents, providing a valuable tool for scaffold-based drug design. This specific substitution pattern can be reliably achieved through methods like ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).

The 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid scaffold is particularly intriguing for several reasons:

  • Rigid Core: The triazole ring provides a rigid, planar core that precisely orients the N1-methyl, C5-methyl, and C4-carboxylic acid groups in space. This allows for the controlled presentation of these functionalities to a biological target.

  • Bioisosteric Potential: The triazole ring itself can act as a bioisostere for amide bonds, offering improved metabolic stability.[2] The carboxylic acid group can also be replaced by bioisosteric moieties to fine-tune acidity, lipophilicity, and cell permeability.

  • Vector for Diversity: The carboxylic acid at the C4 position serves as a versatile synthetic handle for creating libraries of derivatives, such as amides and esters, to explore structure-activity relationships (SAR).

This document provides a detailed guide to the synthesis and potential applications of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid as a valuable building block in drug discovery programs.

PART 1: Synthesis Protocol

The synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid can be envisioned as a two-step process: (1) the regioselective synthesis of its ethyl ester via a [3+2] cycloaddition, followed by (2) saponification to yield the free carboxylic acid. The key to obtaining the 1,5-disubstitution pattern is the use of a ruthenium catalyst.

Protocol 1.1: Synthesis of Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate

This protocol is adapted from established procedures for RuAAC.

Principle: This reaction involves the ruthenium-catalyzed cycloaddition of methyl azide with ethyl 2-butynoate. The ruthenium catalyst directs the regioselectivity towards the 1,5-disubstituted product.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product methyl_azide Methyl Azide catalyst Cp*RuCl(PPh₃)₂ (cat.) ethyl_butynoate Ethyl 2-butynoate product Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate catalyst->product [3+2] Cycloaddition solvent Toluene, 80 °C G reactant Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate reagents 1. LiOH, THF/H₂O 2. HCl (aq) product 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid reagents->product Hydrolysis G start 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid activation Acid Activation (e.g., HATU, EDCI/HOBt) start->activation coupling Amide Coupling activation->coupling library Amide Library (1,5-Dimethyl-1H-1,2,3-triazole-4-carboxamides) coupling->library amines Diverse Amine Library (R-NH₂) amines->coupling purification Purification & Characterization (HPLC, LC-MS, NMR) library->purification screening Biological Screening purification->screening

Sources

Application Notes & Protocols for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Context and Rationale

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and drug development. Its unique combination of properties—metabolic stability, hydrogen bonding capability, and a significant dipole moment—makes it a privileged structure in the design of bioactive agents.[1] Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3][4][5][6]

This document provides a comprehensive experimental guide for the synthesis, purification, and characterization of a specific, yet underexplored derivative: 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid . While direct literature on this exact molecule is sparse, the protocols herein are synthesized from well-established, robust chemical principles for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. The carboxylic acid functionality at the 4-position serves as a versatile chemical handle, making this compound an ideal precursor for creating amide libraries for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies.[3][7]

The following protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not just procedural steps, but the underlying scientific justification for each choice, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Section 1: Mechanistic Foundation for Synthesis

The primary challenge in synthesizing substituted 1,2,3-triazoles from azides and alkynes is controlling the regioselectivity. The well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction overwhelmingly yields the 1,4-disubstituted isomer. To achieve the desired 1,5-disubstitution pattern for our target molecule, a different catalytic system is required.

The most authoritative and reliable method is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) . Unlike the copper-catalyzed variant, ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium(II) chloride ([Cp*RuCl]₄), mechanistically favor the formation of the 1,5-disubstituted product.[8] The proposed synthesis therefore hinges on this key regioselective cycloaddition, followed by a standard saponification to yield the final carboxylic acid.

RuAAC_Mechanism cluster_0 Step 1: Regioselective Cycloaddition (RuAAC) cluster_1 Step 2: Saponification Methyl_Azide Methyl Azide (CH₃N₃) Triazole_Ester Ethyl 1,5-dimethyl-1H-1,2,3- triazole-4-carboxylate Methyl_Azide->Triazole_Ester Alkyne_Ester Ethyl 2-butynoate Alkyne_Ester->Triazole_Ester Final_Product 1,5-dimethyl-1H-1,2,3- triazole-4-carboxylic acid Triazole_Ester->Final_Product Ester Hydrolysis Catalyst [Cp*RuCl]₄ Catalyst Catalyst->Triazole_Ester 1,5-Regioselectivity Hydrolysis 1. NaOH 2. H₃O⁺ Hydrolysis->Final_Product

Caption: General synthetic strategy for the target molecule.

Section 2: Safety, Handling, and Materials

2.1 Hazard Assessment

While no specific Material Safety Data Sheet (MSDS) exists for the title compound, data from analogous triazole carboxylic acids indicate the following potential hazards.[9][10][11][12]

  • Skin Irritation: May cause skin irritation upon contact.[10][12]

  • Eye Irritation: May cause serious eye irritation.[11]

  • Respiratory Hazard: May cause respiratory irritation if inhaled as a dust.[11]

  • Azide Precursor Hazard: The precursor, methyl azide, is highly explosive and toxic . It must be generated and used in situ and should never be isolated or stored. All operations involving azides must be conducted behind a blast shield in a well-ventilated chemical fume hood.

2.2 Personal Protective Equipment (PPE) and Engineering Controls

ControlSpecificationRationale
Ventilation Chemical Fume HoodTo prevent inhalation of volatile reagents, solvents, and dust. Essential for handling azides.
Eye Protection Safety Goggles with Side Shields or Face ShieldProtects against chemical splashes and projectiles.[11][12]
Hand Protection Nitrile GlovesProvides a barrier against skin contact with reagents and solvents.[11]
Body Protection Flame-Resistant Laboratory CoatProtects skin and clothing from splashes.
Specialized Blast ShieldMandatory during the generation and reaction of methyl azide.

2.3 Required Reagents and Equipment

  • Methyl Iodide

  • Sodium Azide

  • Ethyl 2-butynoate

  • [Cp*RuCl]₄ (or similar Ru(II) catalyst)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Anhydrous Solvents (e.g., DMF, Toluene, Methanol)

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrers, heating mantles

  • Rotary evaporator

  • NMR Spectrometer, Mass Spectrometer, IR Spectrometer

Section 3: Detailed Synthetic Protocol

This protocol is a proposed four-step process. The key cycloaddition step is adapted from established procedures for RuAAC.[8]

Synthetic_Workflow cluster_workflow Experimental Workflow start Start Materials: - Sodium Azide - Methyl Iodide - Ethyl 2-butynoate step1 Step 1: In Situ Generation of Methyl Azide WARNING: Explosive Intermediate. Use blast shield. Do not isolate. start->step1 step2 Step 2: Ru-Catalyzed Cycloaddition Reagents: Ethyl 2-butynoate, [Cp*RuCl]₄ Conditions: Inert Atmosphere, 60-80°C Solvent: Toluene or DMF step1->step2 Use immediately in next step step3 Step 3: Workup & Isolation of Ester - Quench Reaction - Solvent Extraction - Dry & Concentrate step2->step3 intermediate Intermediate Product: Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate step3->intermediate step4 Step 4: Saponification Reagents: NaOH in MeOH/H₂O Conditions: Reflux intermediate->step4 step5 Step 5: Acidification & Purification - Cool reaction mixture - Acidify with HCl to pH ~2 - Filter or Extract - Recrystallize step4->step5 end_product Final Product: 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid step5->end_product

Caption: Step-by-step workflow for the synthesis of the target compound.

Step 1: In Situ Generation of Methyl Azide (CH₃N₃) CAUTION: Perform this procedure behind a blast shield. Methyl azide is a volatile and explosive compound.

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add sodium azide (1.3 g, 20 mmol) and 20 mL of a 4:1 mixture of acetone and water.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add methyl iodide (0.62 mL, 10 mmol) dropwise over 15 minutes.

  • Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. The resulting solution/suspension contains methyl azide and is to be used directly in the next step without isolation.

Step 2: RuAAC Reaction to form Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate

  • In a separate, dry, three-neck flask under a nitrogen atmosphere, dissolve ethyl 2-butynoate (1.14 g, 10 mmol) and [Cp*RuCl]₄ (0.11 g, 0.1 mmol, 1 mol%) in 20 mL of anhydrous toluene.

  • Gently heat the mixture to 60 °C.

  • Carefully transfer the methyl azide solution from Step 1 to the reaction flask via cannula. Note: This transfer should be done slowly.

  • Increase the reaction temperature to 80 °C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Saponification to the Carboxylic Acid

  • Once the cycloaddition is complete, cool the reaction mixture to room temperature.

  • Evaporate the toluene under reduced pressure using a rotary evaporator.

  • To the crude residue, add a solution of sodium hydroxide (0.8 g, 20 mmol) in 20 mL of methanol and 5 mL of water.

  • Heat the mixture to reflux (approx. 70 °C) for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the ester intermediate.

Step 4: Workup, Isolation, and Purification

  • Cool the reaction mixture in an ice bath.

  • Slowly acidify the mixture to a pH of ~2 by adding 2M hydrochloric acid dropwise. A precipitate of the carboxylic acid product should form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 15 mL).

  • Purify the crude product by recrystallization. A suitable solvent system is ethanol/water or ethyl acetate/hexane. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Dry the purified crystals under vacuum to yield 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid as a white or off-white solid.

Section 4: Characterization and Validation

To ensure the trustworthiness of the protocol, the final product must be rigorously characterized to confirm its structure and purity.

4.1 Spectroscopic Data (Predicted)

TechniqueExpected ObservationsRationale
¹H NMR δ ~11-13 ppm (br s, 1H, -COOH)δ ~4.1 ppm (s, 3H, N-CH₃)δ ~2.5 ppm (s, 3H, C-CH₃)Confirms the presence of the acidic proton and two distinct, non-equivalent methyl groups. The absence of ethyl signals (quartet/triplet) confirms complete saponification.[1][2][13][14][15]
¹³C NMR δ ~165 ppm (-COOH)δ ~145 ppm (Triazole C5)δ ~135 ppm (Triazole C4)δ ~35 ppm (N-CH₃)δ ~10 ppm (C-CH₃)Confirms the carbon skeleton, including the carboxylic acid and the two triazole ring carbons.[1][2][13]
Mass Spec [M+H]⁺ = 156.07 or [M-H]⁻ = 154.06Corresponds to the exact mass of the target molecule (C₆H₉N₃O₂), confirming the molecular formula.
IR Spec ~2500-3300 cm⁻¹ (broad)~1700 cm⁻¹ (strong)~2950 cm⁻¹ (medium)Characteristic broad O-H stretch of a carboxylic acid dimer, the C=O carbonyl stretch, and C-H stretches of the methyl groups.

Section 5: Potential Research Applications

The synthesized 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is not merely an endpoint but a valuable starting point for further research and development.

Applications center_mol 1,5-dimethyl-1H-1,2,3- triazole-4-carboxylic acid app1 Amide Library Synthesis center_mol->app1 Amide Coupling (EDC, HOBt) app2 Fragment-Based Drug Discovery (FBDD) center_mol->app2 Use as core scaffold app3 Bioisosteric Replacement Studies center_mol->app3 Replace other heterocycles app4 Antimicrobial Agent Development center_mol->app4 Screen for biological activity

Caption: Potential applications of the title compound in drug discovery.

  • Amide Library Synthesis: The carboxylic acid is readily converted into a diverse library of amides using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).[2][16] This allows for rapid exploration of the chemical space around the triazole core to optimize biological activity.

  • Precursor for Bioactive Molecules: This compound can serve as a key building block or fragment in the synthesis of more complex molecules targeting various biological pathways, such as protein kinases or metabolic enzymes.[3]

  • Antimicrobial Research: Given the prevalence of the triazole motif in antifungal and antibacterial agents, this novel derivative is a candidate for screening against a panel of pathogenic bacteria and fungi.[4][5][6]

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The Enigmatic Ligand: A Technical Guide to 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic Acid and its Role in Advancing Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, a fascinating yet sparsely documented molecule within the expansive field of click chemistry. While its direct application as a ligand is not yet prevalent in published literature, its structural motifs suggest significant potential. This guide, therefore, offers a scientifically grounded, forward-looking perspective. We will first delineate a robust, proposed synthesis for this specific triazole, leveraging established methodologies for analogous structures. Subsequently, we will delve into the well-established role of structurally related triazoles as highly effective accelerating ligands in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, providing detailed protocols and mechanistic insights that would be directly applicable should 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid be employed in a similar capacity.

Part 1: Synthesis of 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic Acid: A Proposed Pathway

The targeted 1,5-disubstituted 1,2,3-triazole architecture is most reliably achieved through Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which exhibits a distinct regioselectivity compared to its copper-catalyzed counterpart.[1][2][3] The following protocol is a proposed synthetic route based on established RuAAC methodology.[1]

Proposed Synthetic Scheme

Synthesis_Scheme methyl_azide Methyl Azide triazole_ester Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate methyl_azide->triazole_ester ethyl_propiolate Ethyl Propiolate ethyl_propiolate->triazole_ester product 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic Acid triazole_ester->product Saponification catalyst [Cp*RuCl(PPh3)2] catalyst->triazole_ester RuAAC hydrolysis 1. NaOH, EtOH/H2O 2. HCl (aq) hydrolysis->product

Caption: Proposed RuAAC synthesis of the target compound.

Detailed Protocol:

Step 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

  • Reaction Setup: In a nitrogen-purged Schlenk flask equipped with a magnetic stir bar, dissolve methyl azide (1.0 eq) and ethyl propiolate (1.1 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Catalyst Addition: To this stirring solution, add the ruthenium catalyst, such as [Cp*RuCl(PPh₃)₂] (0.02 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The resulting crude product, ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate, can be purified by column chromatography on silica gel.

Step 2: Saponification to the Carboxylic Acid

  • Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v). Add an excess of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid (e.g., 1 M HCl) until the pH is approximately 2-3.

  • Isolation: The desired product, 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Part 2: Triazole-Based Ligands in Copper-Catalyzed Click Chemistry: Application Notes

While the specific utility of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid as a ligand is an area for future research, the broader class of substituted 1,2,3-triazoles has been extensively demonstrated to be highly effective in accelerating CuAAC reactions.[4] These ligands play a crucial role in stabilizing the catalytically active Cu(I) oxidation state and facilitating the catalytic cycle.[5]

The Mechanistic Role of Triazole Ligands in CuAAC

The copper-catalyzed azide-alkyne cycloaddition is a multi-step process. The key roles of an accelerating ligand are:

  • Stabilization of Cu(I): Copper(I) is prone to disproportionation and oxidation to the inactive Cu(II) state. Chelating ligands, such as those incorporating triazole moieties, form stable complexes with Cu(I), preventing its deactivation.

  • Facilitation of the Catalytic Cycle: The ligand environment around the copper center influences the kinetics of each step in the catalytic cycle, from the formation of the copper acetylide to the final release of the triazole product.[5]

CuAAC_Cycle CuI_L Cu(I)-Ligand Complex Cu_Acetylide π-Complex & Cu(I)-Acetylide CuI_L->Cu_Acetylide Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_Acetylide Azide Organic Azide (R'-N3) Metallacycle Six-Membered Cu-Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle Cu_Triazolide Cu-Triazolide Intermediate Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->CuI_L Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Protonolysis

Caption: The CuAAC catalytic cycle with a stabilizing ligand.

Protocol for a Ligand-Accelerated CuAAC Reaction

This protocol is a general guideline for a bioconjugation reaction, a common application of click chemistry.

Materials and Reagents:

  • Azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide)

  • Alkyne-containing reporter molecule (e.g., fluorescent dye, biotin)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

  • Triazole-based ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 100 mM in water)

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

ReagentStock ConcentrationFinal ConcentrationVolume for 100 µL Reaction
Azide-Biomolecule1 mM10 µM1 µL
Alkyne-Reporter10 mM100 µM1 µL
CuSO₄100 mM1 mM1 µL
Ligand (e.g., THPTA)100 mM5 mM5 µL
Sodium Ascorbate500 mM5 mM1 µL
Reaction Buffer--91 µL
Total Volume --100 µL

Experimental Procedure:

  • Premix Catalyst: In a microcentrifuge tube, combine the required volumes of the ligand stock solution and the CuSO₄ stock solution. Allow this mixture to stand for 2-3 minutes to allow for complex formation.

  • Prepare Reaction Mixture: In a separate tube, combine the azide-modified biomolecule, the alkyne-containing reporter molecule, and the reaction buffer.

  • Initiate the Reaction: Add the premixed catalyst-ligand complex to the reaction mixture. Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) state.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be protected from light if using a photosensitive reporter molecule.

  • Analysis and Purification: The progress of the reaction can be monitored by techniques such as SDS-PAGE (for proteins) or HPLC. The labeled biomolecule can then be purified from excess reagents using size-exclusion chromatography or dialysis.

Part 3: Future Perspectives and the Potential of 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic Acid

The unique substitution pattern of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid presents several intriguing possibilities for its application in click chemistry and beyond:

  • As a Ligand: The presence of the carboxylic acid group could modulate the electronic properties and solubility of the corresponding copper complex, potentially leading to novel catalytic activity or substrate scope.

  • As a Building Block: The carboxylic acid functionality provides a handle for further derivatization, allowing for its incorporation into larger molecular scaffolds, polymers, or bioconjugates.

  • In Medicinal Chemistry: The 1,5-disubstituted triazole core is a known pharmacophore, and this particular derivative could be explored as a building block in the synthesis of new therapeutic agents.[6]

The synthesis and characterization of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, followed by the evaluation of its properties as a ligand in CuAAC reactions, represents a promising avenue for future research that could further expand the powerful toolkit of click chemistry.

References

  • Chang, C.-W., & Lee, G.-H. (2020). Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. Dalton Transactions, 49(3), 675-684. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 84, 112. [Link]

  • Yamada, Y., & Fukuzawa, S. (2023). Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. Polymers, 15(9), 2187. [Link]

  • Fokin, V. V. (2011). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Semantic Scholar. [Link]

  • Li, Y., & Zhang, J. (2022). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 27(19), 6289. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Praveen, P., & Balasubramanian, S. (2022). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry, 38(1), 163-170. [Link]

  • El Badaoui, Y., El Kaïm, L., & Grimaud, L. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry, 7, 89. [Link]

  • El Badaoui, Y., El Kaïm, L., & Grimaud, L. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry, 7. [Link]

  • ChemSynthesis. (n.d.). ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate. [Link]

  • Shestopalov, A. M., & Shestopalov, A. A. (2019). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank, 2019(2), M1063. [Link]

  • National Center for Biotechnology Information. (n.d.). methyl 1H-1,2,3-triazole-4-carboxylate. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3-Triazole-4-carboxylic acid. PubChem Compound Database. [Link]

  • Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]

  • Zhou, Y., & Li, Y. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry, 75(20), 7002–7005. [Link]

  • Alonso, F., & Moglie, Y. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 11(1), 102. [Link]

  • Wang, X., & Geng, Y. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 969675. [Link]

  • Kanan, M. W., & Fokin, V. V. (2008). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 130(46), 15585–15591. [Link]

  • Tam, A., & Raines, R. T. (2009). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. Request PDF. [Link]

  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. [Link]

  • Zhou, Y., & Li, Y. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Request PDF. [Link]

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Application Notes and Protocols for the Derivatization of 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,3-Triazole Scaffold as a Privileged Motif in Drug Discovery

The 1,2,3-triazole ring system has emerged as a cornerstone in modern medicinal chemistry, lauded for its exceptional combination of chemical stability, synthetic accessibility, and profound biological relevance.[1][2] These five-membered nitrogen-containing heterocycles are not typically found in nature, yet they have been successfully incorporated into a number of FDA-approved drugs, including the antibacterial agent Tazobactam and the anticonvulsant Rufinamide.[1] The broad spectrum of pharmacological activities associated with 1,2,3-triazole derivatives—spanning anticancer, antiviral, antifungal, and antibacterial applications—underscores their significance as "privileged structures" in drug design.[2][3][4][5]

A key feature of the 1,2,3-triazole moiety is its ability to act as a bioisostere for the amide bond.[1] Depending on the substitution pattern, it can mimic the geometry and electronic properties of both trans- and cis-amide linkages, offering a metabolically stable alternative that can enhance the pharmacokinetic profile of a lead compound. The derivatization of a core triazole scaffold, such as 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, provides a strategic approach to generating a library of diverse compounds for biological screening. The carboxylic acid handle at the 4-position is a versatile functional group that can be readily converted into a variety of other functionalities, most notably amides and esters, to explore the structure-activity relationships (SAR) of this promising heterocyclic core.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the parent acid and its subsequent derivatization into a library of amides and esters for biological evaluation.

Synthesis of the Core Scaffold: 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic Acid

The synthesis of the target carboxylic acid can be efficiently achieved in a two-step sequence, commencing with a regioselective 1,3-dipolar cycloaddition to form the triazole ring, followed by the hydrolysis of the resulting ester.

Workflow for the Synthesis of the Parent Carboxylic Acid

cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Saponification A Methyl Azide C Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate A->C Heat/ Pressure B Ethyl 2-butynoate B->C D Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate E 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid D->E 1. NaOH, EtOH/H2O 2. HCl (aq)

Caption: Synthetic pathway to the target carboxylic acid.

Protocol 1: Synthesis of Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate

This protocol is based on the well-established Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The use of an electron-deficient alkyne, such as ethyl 2-butynoate, favors the formation of the desired 1,5-disubstituted regioisomer.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
Ethyl 2-butynoateC₆H₈O₂112.131.0 eq
Methyl AzideCH₃N₃57.051.2 eq
TolueneC₇H₈92.14Anhydrous

Procedure:

  • To a thick-walled pressure tube equipped with a magnetic stir bar, add ethyl 2-butynoate (1.0 eq).

  • Dissolve the ethyl 2-butynoate in a minimal amount of anhydrous toluene.

  • Carefully add a solution of methyl azide (1.2 eq) in toluene. Caution: Methyl azide is a volatile and potentially explosive compound. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Seal the pressure tube tightly.

  • Heat the reaction mixture to 110 °C and stir for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and any unreacted methyl azide.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate as a pure compound.[6]

Protocol 2: Hydrolysis to 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic Acid

The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification).

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylateC₇H₁₁N₃O₂169.181.0 eq
Sodium Hydroxide (NaOH)NaOH40.002.0 eq
Ethanol (EtOH)C₂H₅OH46.07Solvent
Water (H₂O)H₂O18.02Solvent
Hydrochloric Acid (HCl)HCl36.461 M aqueous solution

Procedure:

  • Dissolve ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature or gently heat to 50 °C to expedite the reaction.

  • Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

  • A precipitate of the carboxylic acid should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volumes).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

Derivatization Strategies for Library Synthesis

The carboxylic acid functionality is a prime handle for diversification. The following sections detail robust protocols for the synthesis of amide and ester libraries, which are the most common and often most fruitful initial derivatizations for biological screening.

Amide Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry. The direct condensation of a carboxylic acid and an amine is kinetically slow and requires activation of the carboxylic acid. Two of the most reliable and widely used methods involve carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Acyl Substitution A 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid C Activated Ester Intermediate A->C B Coupling Reagent (e.g., HATU or EDC/HOBt) B->C D Activated Ester Intermediate F 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxamide Derivative D->F E Primary or Secondary Amine (R¹R²NH) E->F

Caption: General workflow for amide library synthesis.

HATU is a highly efficient coupling reagent that often provides clean reactions and high yields, even with sterically hindered or electron-deficient amines.

Materials:

Reagent/SolventRoleQuantity
1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acidSubstrate1.0 eq
Amine (R¹R²NH)Substrate1.1 eq
HATUCoupling Reagent1.2 eq
N,N-Diisopropylethylamine (DIPEA)Base3.0 eq
Anhydrous Dimethylformamide (DMF)Solvent-

Procedure:

  • To a clean, dry vial, add 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Add anhydrous DMF to dissolve the solids (a concentration of 0.1-0.2 M is typical).

  • Add DIPEA (3.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure amide derivative.

This is a classic and cost-effective method for amide bond formation. HOBt is used as an additive to suppress side reactions and minimize racemization if chiral amines are used.

Materials:

Reagent/SolventRoleQuantity
1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acidSubstrate1.0 eq
Amine (R¹R²NH)Substrate1.1 eq
EDC hydrochlorideCoupling Reagent1.2 eq
HOBtAdditive1.2 eq
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)Base2.0-3.0 eq
Anhydrous Dichloromethane (DCM) or DMFSolvent-

Procedure:

  • To a round-bottom flask, add 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA or TEA (2.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide derivative.

Ester Library Synthesis

Esterification is another fundamental transformation for diversifying the carboxylic acid starting material. The Fischer esterification is a classic and straightforward method, particularly for simple, unhindered alcohols.

This acid-catalyzed esterification is an equilibrium process. To drive the reaction to completion, the alcohol is often used as the solvent (in large excess), or water is removed as it is formed.

Materials:

Reagent/SolventRoleQuantity
1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acidSubstrate1.0 eq
Alcohol (R-OH)Substrate/SolventLarge excess
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)CatalystCatalytic amount (e.g., 5 mol%)

Procedure:

  • In a round-bottom flask, dissolve or suspend 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and stir for 4-24 hours. For higher boiling alcohols, a Dean-Stark apparatus can be used with a non-polar solvent like toluene to azeotropically remove water.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure ester derivative.

Rationale for Biological Screening and Derivative Selection

The derivatization of the 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid core is a rational approach to exploring new chemical space for drug discovery. The choice of amines and alcohols for derivatization should be guided by the desire to modulate key physicochemical properties that influence biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Amide Derivatives: The amide bond is a ubiquitous feature in biologically active molecules. By synthesizing a library of amides with diverse amines (aliphatic, aromatic, cyclic, chiral), one can probe for specific interactions within a biological target's binding pocket. The 1,2,3-triazole-4-carboxamide scaffold itself has been investigated for various biological activities, including as antiviral agents.[8]

  • Ester Derivatives: Esters can serve as prodrugs, which are cleaved in vivo to release the active carboxylic acid. This can be a strategy to improve oral bioavailability. Alternatively, the ester group itself can contribute to binding interactions with a biological target.

  • Bioisosteric Replacement: While the carboxylic acid itself is a key pharmacophoric feature in many drugs, it can also lead to poor membrane permeability and metabolic instability.[9] Beyond amides and esters, one could consider replacing the carboxylic acid with known bioisosteres such as tetrazoles or hydroxamic acids to further expand the chemical diversity and improve the drug-like properties of the scaffold.

A thoughtfully designed library of derivatives of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid holds significant potential for the discovery of novel therapeutic agents across a range of disease areas.

References

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  • PubMed. (2023, April 25). 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). Convenient synthetic path to ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and 1-aryl-1,5-dihydro-4H-[1][2][3]triazolo[4,5-d]pyridazin-4-ones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • PMC. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • PubMed. (1981). Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]

  • ResearchGate. (2025, December 9). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach. Retrieved from [Link]

  • National Library of Medicine. (2022, February 15). Biological features of new 1,2,4-triazole derivatives (a literature review). Retrieved from [Link]

  • MDPI. (n.d.). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

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The Emerging Role of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid in Coordination Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Functional Materials

In the vast and dynamic field of coordination chemistry, the design and synthesis of novel organic ligands are paramount to the development of new functional materials. The 1,2,3-triazole scaffold has garnered significant attention due to its facile synthesis via "click chemistry," exceptional stability, and versatile coordination capabilities.[1][2] This guide focuses on a promising, yet underexplored, derivative: 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid . Its unique substitution pattern, featuring a methyl group at the 1- and 5-positions, offers distinct steric and electronic properties that can be harnessed to construct sophisticated coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes with tailored functionalities.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a proposed synthetic pathway for this emergent ligand, detailed protocols for its application in coordination chemistry, and an exploration of the potential applications of the resulting metal complexes, drawing insights from closely related and well-studied triazole-based systems.

Part 1: Synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Proposed Synthetic Pathway

The proposed synthesis involves a regioselective 1,3-dipolar cycloaddition reaction, a cornerstone of triazole synthesis.[3]

Synthesis_Pathway A Ethyl 2-butynoate C Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate A->C [Ru(Cp*)Cl(cod)] or heat, regioselective [3+2] cycloaddition B Methyl azide B->C D 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid C->D Base hydrolysis (e.g., NaOH or LiOH)

Caption: Proposed synthetic pathway for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate

  • Rationale: This step employs a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which is known to favor the formation of 1,5-disubstituted triazoles. Alternatively, a thermal reaction can also yield the desired regioisomer, albeit potentially with lower selectivity.

  • Materials:

    • Ethyl 2-butynoate

    • Methyl azide (handle with extreme caution, potential explosive)

    • Ruthenium catalyst (e.g., [Cp*RuCl]4)

    • Anhydrous, degassed solvent (e.g., toluene or DMF)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 2-butynoate (1.0 eq) and the ruthenium catalyst (0.02-0.05 eq) in the chosen solvent.

    • Carefully add a solution of methyl azide (1.1 eq) in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate.

    • Characterize the product using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Step 2: Hydrolysis to 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

  • Rationale: Saponification of the ester group is a standard and efficient method to obtain the corresponding carboxylic acid.

  • Materials:

    • Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Methanol or Ethanol

    • Water

    • Hydrochloric acid (HCl) (e.g., 1 M or 2 M)

  • Procedure:

    • Dissolve the synthesized ester in a mixture of alcohol and water.

    • Add an aqueous solution of NaOH or LiOH (1.5-2.0 eq) to the ester solution.

    • Stir the reaction mixture at room temperature or under gentle reflux and monitor the disappearance of the starting material by TLC.

    • After the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Acidify the reaction mixture by the slow addition of HCl until the pH is approximately 2-3, leading to the precipitation of the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product, 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

    • Characterize the final product by 1H NMR, 13C NMR, FT-IR, and melting point determination.

Part 2: Applications in Coordination Chemistry

The structural features of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid—a coordinating carboxylic acid group and nitrogen atoms within the triazole ring—make it an excellent candidate for the construction of various coordination compounds.

Coordination Modes and Structural Implications

The ligand can coordinate to metal centers through the carboxylate group in a monodentate, bidentate chelating, or bridging fashion. Additionally, the nitrogen atoms of the triazole ring can act as donor sites, leading to the formation of polynuclear complexes and extended networks. The methyl groups at the 1- and 5-positions will exert steric influence, potentially directing the self-assembly process and influencing the final topology of the coordination polymer or MOF.

Coordination_Modes cluster_0 Ligand Structure cluster_1 Potential Coordination Sites cluster_2 Resulting Structures L 1,5-dimethyl-1H-1,2,3- triazole-4-carboxylic acid N2 N2 of triazole L->N2 N-donor N3 N3 of triazole L->N3 N-donor COO Carboxylate group L->COO O-donor CP Coordination Polymers N2->CP MOF Metal-Organic Frameworks N2->MOF DC Discrete Complexes N2->DC N3->CP N3->MOF N3->DC COO->CP COO->MOF COO->DC

Caption: Potential coordination sites of the ligand and resulting structures.

Protocol for the Synthesis of a Coordination Polymer

This protocol provides a general method for the synthesis of a coordination polymer using 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid and a transition metal salt. The specific conditions may need to be optimized for different metal ions.

  • Rationale: Solvothermal synthesis is a common technique for growing high-quality single crystals of coordination polymers and MOFs. The choice of solvent, temperature, and metal-to-ligand ratio can significantly influence the final product.

  • Materials:

    • 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (Ligand)

    • A metal salt (e.g., Zn(NO3)2·6H2O, Cu(NO3)2·3H2O, CdCl2)

    • Solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, water)

  • Procedure:

    • In a small glass vial, combine the ligand (e.g., 0.1 mmol) and the metal salt (e.g., 0.05 mmol) in a 2:1 molar ratio.

    • Add the chosen solvent or solvent mixture (e.g., 3-5 mL of DMF/ethanol).

    • Seal the vial tightly and place it in a programmable oven.

    • Heat the vial to a specific temperature (e.g., 80-120 °C) over several hours, hold it at that temperature for 1-3 days, and then cool it down to room temperature slowly.

    • After cooling, single crystals suitable for X-ray diffraction may have formed.

    • Carefully collect the crystals, wash them with the mother liquor, and then with a fresh solvent (e.g., ethanol).

    • Dry the crystals in air.

    • Characterize the resulting coordination polymer using single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and FT-IR spectroscopy.

Table 1: Representative Conditions for Coordination Polymer Synthesis

Metal SaltLigand:Metal RatioSolvent SystemTemperature (°C)Potential Product
Zn(NO3)2·6H2O2:1DMF/H2O1003D MOF
Cu(NO3)2·3H2O1:1Ethanol801D or 2D Coordination Polymer
CdCl22:1DEF1202D Layered Structure

Part 3: Potential Applications of Metal Complexes

Based on the known applications of coordination compounds derived from similar triazole-carboxylic acid ligands, several exciting applications can be envisioned for complexes of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

Luminescent Materials
  • Rationale: The triazole ring can act as an "antenna" to absorb energy and transfer it to a coordinated lanthanide ion, which then emits light at its characteristic wavelength. This "antenna effect" is crucial for developing efficient luminescent materials.[4]

  • Application Protocol (Hypothetical): Synthesis of a Luminescent Lanthanide Complex

    • Synthesize a lanthanide complex using a procedure similar to the coordination polymer protocol, but with a lanthanide salt (e.g., Eu(NO3)3·6H2O or Tb(NO3)3·6H2O).

    • Dissolve the resulting complex in a suitable solvent or prepare a solid-state sample.

    • Measure the excitation and emission spectra using a fluorescence spectrophotometer.

    • Determine the luminescence quantum yield and lifetime to assess the efficiency of the material.

Catalysis
  • Rationale: Metal complexes with triazole-based ligands have shown catalytic activity in various organic transformations.[1][5] The specific metal center and the coordination environment provided by the ligand are key to the catalytic performance.

  • Potential Catalytic Applications:

    • Oxidation reactions: Copper or iron complexes could be investigated as catalysts for the oxidation of alcohols or other organic substrates.

    • Coupling reactions: Palladium or nickel complexes could be explored for their activity in cross-coupling reactions such as Suzuki or Heck couplings.

Drug Development and Biological Applications
  • Rationale: Triazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[2][6] The coordination of these ligands to metal ions can enhance their biological efficacy.

  • Exploratory Steps:

    • Synthesize a series of metal complexes with biocompatible metals (e.g., zinc, copper, silver).

    • Screen the complexes for their in vitro activity against various bacterial or cancer cell lines.

    • Investigate the mechanism of action to understand how the complexes exert their biological effects.

Conclusion and Future Outlook

1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid represents a promising and versatile building block for the development of novel coordination compounds. While its full potential is yet to be unlocked, the proposed synthetic strategies and application protocols, grounded in the established chemistry of related triazole ligands, provide a solid foundation for future research. The unique steric and electronic properties conferred by the dimethyl substitution pattern are expected to yield coordination compounds with novel structures and functionalities. Researchers are encouraged to explore the synthesis and coordination chemistry of this intriguing ligand, which holds the promise of contributing to advancements in materials science, catalysis, and medicinal chemistry.

References

  • Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from

  • ResearchGate. (n.d.). Luminescent lanthanide complexes based on pyridine-2,6-dicarboxamide and 1,2,4-triazole-3-carboxylic acid ligands as F− anion sensor. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(4-Carboxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid – A versatile ligand for the preparation of coordination polymers and mononuclear complexes. Retrieved from [Link]

  • Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]

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  • National Center for Biotechnology Information. (n.d.). Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption. CrystEngComm. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (2021). Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. Retrieved from [Link]

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  • ResearchGate. (n.d.). Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). A Lanthanide Luminescent Cation Exchange Material Derived from a Flexible Tricarboxylic Acid 2,6-Bis(1,2,3-triazol-4-yl)pyridine (btp) Tecton. Inorganic Chemistry, 57(8), 4499–4507. [Link]

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  • Royal Society of Chemistry. (n.d.). Auxiliary ligand-modulated trisimidazole-based coordination polymers: syntheses, structures and photoluminescence properties. CrystEngComm. Retrieved from [Link]

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  • Google Patents. (n.d.). CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
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  • National Center for Biotechnology Information. (2013). Seven Novel Sr(II)-Sm(III) and Sr(II)-Dy(III) Coordination Polymers: Construction of Five Classes of Structural Topologies Using Different Amounts of Imidazole. Dalton Transactions, 42(27), 10011–10018. [Link]

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Application Notes and Protocols for Assay Development with 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Robust Assay Design

The 1,2,3-triazole moiety has emerged as a "privileged" scaffold in medicinal chemistry and drug discovery, largely due to its favorable chemical properties, including metabolic stability and the ability to form hydrogen bonds.[1][2] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles highly efficient and modular.[3][4] However, the less common 1,5-disubstituted isomers, accessible through alternative synthetic routes, offer a distinct spatial arrangement of substituents that can be advantageous in assay development. This guide focuses on the application of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid , a unique building block for creating robust and reliable assays.

The presence of the carboxylic acid group provides a versatile handle for covalent attachment to other molecules, while the dimethylated triazole core acts as a stable and rigid linker.[5] This combination of features makes it an ideal candidate for a variety of assay formats, from immunoassays to biophysical interaction studies. In these application notes, we will explore the practical utility of this compound and provide detailed protocols for its integration into common assay platforms.

Core Principles: Leveraging the Unique Structure of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

The strategic advantage of using 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid lies in its trifecta of key features: the carboxylic acid for conjugation, the stable triazole ring, and the specific 1,5-disubstitution pattern.

  • The Carboxylic Acid Handle: This functional group is readily activated for amide bond formation with primary amines on proteins, antibodies, or other biomolecules. This is a cornerstone of bioconjugation chemistry, enabling the creation of stable linkages.

  • The 1,2,3-Triazole Core: This five-membered heterocycle is exceptionally stable to a wide range of chemical conditions, including acidic and basic hydrolysis, as well as enzymatic degradation.[6] This ensures the integrity of the linker throughout the assay procedure.

  • The 1,5-Dimethyl Substitution: The methyl groups at the 1 and 5 positions provide steric bulk that can influence the orientation of the conjugated molecules, potentially reducing non-specific interactions and improving assay performance. This fixed substitution pattern also ensures batch-to-batch consistency of the resulting conjugates.

The following diagram illustrates the general workflow for utilizing this compound in assay development:

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Application Compound 1,5-dimethyl-1H-1,2,3- triazole-4-carboxylic acid Activation Activate Carboxylic Acid (e.g., with EDC/NHS) Compound->Activation Conjugation Amide Bond Formation Activation->Conjugation Biomolecule Biomolecule with Primary Amine (e.g., Protein, Antibody) Biomolecule->Conjugation Purification Purify Conjugate (e.g., Dialysis, Chromatography) Conjugation->Purification Assay Develop Assay (e.g., ELISA, FP, SPR) Purification->Assay

Caption: General workflow for assay development.

Application 1: Haptenization for ELISA Development

Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of diagnostics and research. To develop an ELISA for a small molecule (hapten), it is often necessary to conjugate it to a larger carrier protein to elicit an immune response for antibody production. 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid can serve as a linker to attach a hapten to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

Protocol: Conjugation of a Hapten to a Carrier Protein

This protocol describes the conjugation of a generic amine-containing hapten to BSA using 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid as a linker.

Materials:

  • 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Bovine Serum Albumin (BSA)

  • Amine-containing hapten

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.7)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Dimethylformamide (DMF)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 10 mg of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid in 1 mL of DMF.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.

    • Stir at room temperature for 1 hour to form the NHS ester.

  • Conjugation to the Hapten:

    • Dissolve the amine-containing hapten in a minimal amount of DMF.

    • Add the hapten solution to the activated linker solution.

    • Add 2 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize any acid formed.

    • Stir at room temperature for 4 hours.

  • Activation of the Carrier Protein:

    • This step is not necessary as the linker is first attached to the hapten.

  • Conjugation to the Carrier Protein:

    • Dissolve 20 mg of BSA in 2 mL of PBS (pH 7.4).

    • Slowly add the hapten-linker conjugate solution to the BSA solution while stirring.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against PBS (pH 7.4) for 48 hours with at least three buffer changes to remove unconjugated hapten-linker and excess reagents.

    • Determine the protein concentration and hapten incorporation ratio using appropriate spectroscopic methods.

Data Presentation: Characterization of the Conjugate
ParameterMethodTypical Result
Protein ConcentrationBCA Assay1-5 mg/mL
Hapten:Protein RatioUV-Vis Spectroscopy5-15

Application 2: Development of a Fluorescence Polarization (FP) Assay

FP assays are used to study molecular interactions in solution. They rely on the change in the rate of rotation of a fluorescently labeled molecule (tracer) upon binding to a larger molecule. 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid can be used to synthesize a tracer by linking a small molecule ligand to a fluorophore.

Protocol: Synthesis of a Fluorescent Tracer

This protocol describes the synthesis of a tracer by conjugating an amine-modified fluorophore to a ligand containing a carboxylic acid, using the triazole as a linker.

Materials:

  • 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

  • EDC and NHS

  • Amine-modified fluorophore (e.g., 5-FAM, amino-terminated)

  • Ligand with a carboxylic acid group

  • DMF

  • Triethylamine (TEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of the Triazole Carboxylic Acid:

    • Dissolve 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, EDC, and NHS (1:1.1:1.1 molar ratio) in DMF.

    • Stir for 30 minutes at room temperature.

  • Conjugation to the Fluorophore:

    • Dissolve the amine-modified fluorophore in DMF.

    • Add the fluorophore solution to the activated triazole solution.

    • Add 2 equivalents of TEA and stir for 4 hours at room temperature, protected from light.

  • Purification of the Triazole-Fluorophore Intermediate:

    • Purify the product by reverse-phase HPLC.

    • Lyophilize the pure fractions.

  • Activation of the Ligand Carboxylic Acid:

    • Dissolve the ligand with a carboxylic acid group in DMF.

    • Add EDC and NHS and stir for 30 minutes.

  • Final Conjugation:

    • Dissolve the purified triazole-fluorophore intermediate in DMF.

    • Add this solution to the activated ligand solution.

    • Add 2 equivalents of TEA and stir overnight at room temperature, protected from light.

  • Purification of the Tracer:

    • Purify the final tracer by reverse-phase HPLC.

    • Characterize by mass spectrometry and determine the concentration by UV-Vis spectroscopy.

Visualization of the FP Assay Principle

G cluster_0 Unbound Tracer cluster_1 Bound Tracer UnboundTracer Fluorescent Tracer (Low Polarization) Emission1 Emitted Light (Depolarized) UnboundTracer->Emission1 Rapid Rotation Excitation1 Excited Light (Polarized) Excitation1->UnboundTracer Excitation BoundTracer Tracer-Protein Complex (High Polarization) Emission2 Emitted Light (Polarized) BoundTracer->Emission2 Slow Rotation Protein Protein Excitation2 Excited Light (Polarized) Excitation2->BoundTracer Excitation

Sources

Application Notes & Protocols: Formulation of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers on the formulation of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid for preclinical in vivo studies. The central challenge in formulating this compound lies in its carboxylic acid moiety, which dictates a pH-dependent solubility profile. This guide outlines a systematic approach, beginning with an analysis of the compound's physicochemical properties, followed by a logical framework for selecting an appropriate administration vehicle. Detailed, step-by-step protocols for preparing both a pH-adjusted aqueous solution and a homogeneous suspension are provided to accommodate various routes of administration and dosing requirements. The protocols are designed to ensure formulation stability, safety, and reproducibility, which are critical for generating reliable pharmacokinetic and pharmacodynamic data.

Physicochemical Characterization & Formulation Rationale

A thorough understanding of a compound's physicochemical properties is the cornerstone of effective formulation development.[1][2] While specific experimental data for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is not widely published, we can infer its key characteristics based on its structure and data from analogous compounds.

Structural Features:

  • Carboxylic Acid Group (-COOH): This is the primary functional group influencing formulation. It is acidic and will ionize to a carboxylate (-COO⁻) as the pH increases. This ionization dramatically enhances aqueous solubility.[3]

  • 1,2,3-Triazole Ring: This heterocyclic ring is generally stable and contributes to the molecule's polarity.[4][5]

  • Two Methyl Groups (-CH₃): These groups add lipophilicity to the molecule.

The pH-partition hypothesis is a key principle here: the non-ionized (protonated) form of the acid is less water-soluble but may have better membrane permeability, while the ionized (deprotonated) form is more water-soluble but less permeable.[3] The formulation strategy must balance these factors to achieve the desired exposure.

Predicted Physicochemical Properties:

PropertyPredicted Value / CharacteristicRationale & Formulation Impact
Molecular Formula C₅H₇N₃O₂---
Molecular Weight 141.13 g/mol Calculated from the molecular formula. Essential for all dose calculations.
pKa (Carboxylic Acid) ~ 3.0 - 4.5Estimated based on typical carboxylic acids. This is the most critical parameter. It implies the compound will be poorly soluble in acidic environments (e.g., stomach) and highly soluble in neutral to basic environments (e.g., intestine, blood).[]
Aqueous Solubility pH-dependentLow at pH < pKa; increases significantly at pH > pKa.[3] The primary formulation strategy will be to exploit this property by adjusting the pH.
LogP Low to ModerateThe presence of polar groups (acid, triazole) suggests it will not be excessively lipophilic.
Physical Form Likely a crystalline solidAffects dissolution rate. Pre-formulation assessment should confirm the physical form.[2]
Formulation Strategy Selection

The choice of formulation depends on the intended route of administration, the required dose concentration, and the compound's solubility.[1][7] For early preclinical studies, simple and well-characterized vehicles are preferred to minimize confounding effects on the experimental results.[8]

The following decision tree provides a logical workflow for selecting the most appropriate formulation strategy for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

Figure 1. Formulation selection decision workflow.
Detailed Formulation Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemical compounds and preparing formulations.

Protocol A: pH-Adjusted Aqueous Solution (Target: 10 mg/mL in Saline)

This protocol is ideal for achieving a true solution, which is mandatory for intravenous (IV) administration and preferred for intraperitoneal (IP) and oral (PO) routes.[1][9] The principle is to convert the acidic compound into its highly soluble sodium salt by carefully increasing the pH to a physiologically compatible range (~7.4).[][10]

Materials:

  • 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

  • 0.1 N Sodium Hydroxide (NaOH) solution (sterile)

  • Sterile water for injection

  • Calibrated pH meter with a micro-probe

  • Sterile glass vials or conical tubes

  • Magnetic stirrer and stir bars

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Dose Calculation: Calculate the total mass of the compound required based on the number of animals, the dose (mg/kg), and the dosing volume (e.g., 10 mL/kg). Add a ~20% excess to account for transfer losses.

  • Weigh Compound: Accurately weigh the calculated amount of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid and place it into a sterile vial.

  • Add Vehicle: Add approximately 80% of the final required volume of sterile saline to the vial. For example, to make a final volume of 10 mL, add 8 mL of saline.

  • Stir: Add a sterile magnetic stir bar and begin stirring. The compound will likely not dissolve completely at this stage, forming a slurry.

  • pH Adjustment:

    • Place the calibrated pH probe into the solution.

    • Slowly add the 0.1 N NaOH solution dropwise while continuously monitoring the pH and observing the solution's clarity.

    • As the pH increases, the compound will begin to dissolve.

    • Continue adding NaOH until all the solid has dissolved and the pH is stable between 7.0 and 7.4. Be careful not to overshoot the target pH.[11]

  • Final Volume Adjustment (QS): Once the compound is fully dissolved and the pH is stable, remove the pH probe (rinse any adhered liquid back into the vial with a small amount of saline) and the stir bar. Add sterile saline to reach the final desired volume (e.g., 10 mL).

  • Sterilization (for IV/IP): For parenteral routes, sterile filter the final solution through a 0.22 µm syringe filter into a final sterile vial.[9] This step is crucial to remove any potential microbial contamination.

  • QC Check: Before administration, visually inspect the solution to ensure it is clear and free of particulates. Re-check the pH to confirm it is within the target range.

G cluster_workflow Protocol A Workflow weigh 1. Weigh Compound add_saline 2. Add 80% Saline Volume weigh->add_saline stir 3. Stir to Create Slurry add_saline->stir titrate 4. Titrate with 0.1N NaOH Monitor pH & Clarity stir->titrate qs 5. Adjust to Final Volume (QS) titrate->qs filter 6. Sterile Filter (0.22 µm) qs->filter qc 7. Final QC (Visual, pH) filter->qc

Figure 2. Step-by-step workflow for preparing a pH-adjusted solution.
Protocol B: Homogeneous Suspension (Target: 10 mg/mL in 0.5% Na-CMC)

This protocol is used when the required dose concentration cannot be achieved in a solution, even with pH adjustment, and is suitable only for the oral (PO) route . The goal is to create a uniform suspension to ensure consistent dosing. Sodium carboxymethylcellulose (Na-CMC) is a common, safe suspending agent for preclinical studies.[2][8]

Materials:

  • 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

  • Sodium Carboxymethylcellulose (Na-CMC, low viscosity)

  • Sterile water for injection

  • Mortar and pestle

  • Magnetic stirrer and stir plate

  • Sterile glass beaker and vials

Procedure:

  • Prepare 0.5% Na-CMC Vehicle:

    • For 100 mL of vehicle, heat ~90 mL of sterile water to about 60-70°C.

    • Weigh 0.5 g of Na-CMC.

    • While stirring the heated water vigorously with a magnetic stirrer, slowly sprinkle the Na-CMC powder into the vortex to prevent clumping.[2]

    • Continue stirring until the Na-CMC is fully dispersed. The solution will appear cloudy.

    • Cover the beaker and allow it to cool to room temperature while stirring. The solution will become clear and viscous as it cools. This may take several hours.

    • Once cool, transfer the solution to a graduated cylinder and add sterile water to bring the final volume to 100 mL.

  • Compound Preparation:

    • Accurately weigh the required amount of the test compound.

    • If the particles are coarse, gently grind the compound to a fine, uniform powder using a mortar and pestle. This increases the surface area and aids in suspension.

  • Create Suspension:

    • Place the powdered compound into a glass vial.

    • Add a small volume of the 0.5% Na-CMC vehicle (just enough to cover the powder) and mix with a spatula or vortex to form a smooth, uniform paste. This process, known as levigation, "wets" the particles and is critical for preventing clumping.[2]

    • Gradually add the remaining Na-CMC vehicle in small portions while mixing continuously until the final volume is reached.

  • Homogenization: Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure uniformity.

  • QC Check: Visually inspect the suspension for uniformity. It should be free of large clumps or visible dry powder. Crucially, the suspension must be continuously stirred during dose administration to ensure each animal receives the correct dose.

Quality Control and Stability

Ensuring the quality of the formulation is paramount for the integrity of in vivo research.[9]

  • Visual Inspection: All formulations should be inspected for clarity (solutions) or uniformity (suspensions) before each use.

  • pH Measurement: For aqueous solutions, the pH should be confirmed to be within a physiologically tolerated range (typically 6.5-8.0 for most routes).[11] Extreme pH values can cause irritation, pain, and tissue damage.[11]

  • Stability: Carboxylic acids can be prone to pH-dependent degradation.[3] It is recommended to prepare formulations fresh daily. If storage is required, a short-term stability study (e.g., 24-48 hours at 4°C and room temperature) should be conducted, assessing for precipitation, pH changes, or degradation.

  • Sterility: For parenteral (IV, IP, SC) administration, the formulation must be sterile to prevent infection.[9][12] Aseptic techniques and terminal sterile filtration are required.

References
  • Patsnap Eureka. (2025).
  • European Journal of Pharmaceutical Sciences. (n.d.). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. PubMed Central. [Link]

  • European Pharmaceutical Review. (2023).
  • Journal of Pharmacological and Toxicological Methods. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • SciSpace. (n.d.).
  • Gad Consulting Services. (2016). Vehicles for Animal Studies.
  • Altasciences. (n.d.).
  • Smolecule. (2023). 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-.
  • Admescope. (2019).
  • ResearchGate. (2015).
  • Medium. (2024).
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • American Pharmaceutical Review. (2013).
  • Boston University IACUC. (2025).
  • The Pharma Journal. (2015).
  • BenchChem. (2025).
  • CORE. (n.d.). The effect of excipients on pharmacokinetic parameters of parenteral drugs. [Link]

  • Protocols.io. (2025).
  • BOC Sciences. (n.d.).
  • MDPI. (n.d.). Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. [Link]

  • CD Formul
  • Reddit. (2022). Adjusting the pH in a drug formula.
  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]

  • ResearchGate. (n.d.). Formulation of Solid Dosage Forms to Overcome Gastric pH Interaction of the Factor Xa Inhibitor, BMS-561389.
  • CompoundingToday.com. (2025).
  • MySkinRecipes. (n.d.). 1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
  • PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. [Link]

  • PubChem. (n.d.). methyl 1H-1,2,3-triazole-4-carboxylate. [Link]

  • NIH. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. [Link]

  • Sigma-Aldrich. (n.d.). 1,5-Dimethyl-1H-1,2,4-triazole-3-carboxylic acid.
  • Semantic Scholar. (n.d.). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids.
  • University of Tartu. (2025).
  • ResearchGate. (2025). (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods....
  • Ovidius University Annals of Chemistry. (n.d.).
  • NIH. (n.d.). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. [Link]

  • Sigma-Aldrich. (n.d.). 1H-1,2,3-Triazole-4-carboxylic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific synthetic pathway. Our goal is to empower you, our fellow researchers and drug development professionals, with the expertise to optimize your reaction yields and ensure the highest purity of your target compound.

Part 1: Synthesis Overview and Core Principles

The synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is typically achieved through a two-step process. The core of this synthesis is the regioselective formation of the 1,5-disubstituted triazole ring, followed by the hydrolysis of an ester protecting group.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction forms the triazole core. Unlike the more common Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) which yields 1,4-disubstituted triazoles, the use of a ruthenium catalyst is paramount for selectively producing the desired 1,5-disubstituted regioisomer.[1][2] The reaction involves the [3+2] cycloaddition of methyl azide with methyl 2-butynoate.

  • Saponification: The resulting methyl ester (methyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate) is then hydrolyzed, typically under basic conditions, to yield the final carboxylic acid product.

Below is a diagram illustrating the general experimental workflow.

G cluster_0 Step 1: RuAAC Cycloaddition cluster_1 Step 2: Saponification MA Methyl Azide (CH₃N₃) Reaction1 Cycloaddition Reaction (Heat, Inert Atmosphere) MA->Reaction1 MB Methyl 2-butynoate MB->Reaction1 RuCat Ru(II) Catalyst (e.g., Cp*RuCl(PPh₃)₂) RuCat->Reaction1 Solvent Solvent (e.g., THF, DCE) Solvent->Reaction1 Ester Methyl 1,5-dimethyl-1H- 1,2,3-triazole-4-carboxylate Reaction1->Ester Reaction2 Hydrolysis Ester->Reaction2 Base Base (e.g., LiOH, NaOH) in H₂O/THF Base->Reaction2 Workup Acidic Workup & Purification Reaction2->Workup Acid Final Product: 1,5-Dimethyl-1H-1,2,3-triazole- 4-carboxylic acid Workup->Acid caption General workflow for the synthesis.

Caption: General workflow for the synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is a ruthenium catalyst necessary for this synthesis? Can I use a copper catalyst?

A1: The choice of catalyst is critical for achieving the correct regioisomer. The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal or unsymmetrical internal alkyne can produce two different isomers: 1,4-disubstituted or 1,5-disubstituted triazoles.

  • Copper(I) catalysts (CuAAC) almost exclusively yield the 1,4-disubstituted product.

  • Ruthenium(II) catalysts (RuAAC) , particularly those with bulky ligands like pentamethylcyclopentadienyl (Cp*), direct the reaction to favor the 1,5-disubstituted product.[2][3]

Using a copper catalyst would result in the synthesis of the incorrect isomer, methyl 1,4-dimethyl-1H-1,2,3-triazole-4-carboxylate. Therefore, for the target molecule, a ruthenium catalyst is essential.

Q2: What are the primary safety concerns I should be aware of?

A2: The most significant hazard in this synthesis is the use of methyl azide . It is a highly explosive and toxic compound with a low boiling point (20-21 °C).[4] It is sensitive to shock, friction, and heat. We strongly recommend preparing it in solution and using it immediately (in situ), or employing a flow chemistry setup for its generation and immediate consumption to avoid accumulation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and blast shield.

Q3: My final product has low solubility. How can I best handle it during purification?

A3: The final carboxylic acid product's solubility is highly dependent on pH. It is generally insoluble in acidic aqueous solutions and organic solvents like hexanes or diethyl ether. However, it is soluble in polar organic solvents like methanol, DMSO, and DMF. Crucially, as a carboxylic acid, it will deprotonate in basic aqueous solutions to form a highly water-soluble carboxylate salt (e.g., sodium or lithium salt). This property is key to its purification: you can perform an aqueous extraction under basic conditions to remove non-acidic impurities, followed by acidification of the aqueous layer to precipitate the pure product.

Part 3: Troubleshooting Guide

Issue Category: Low Yield in Cycloaddition Step

Q4: My RuAAC reaction is giving a very low yield of the triazole ester. What are the most likely causes?

A4: Low yields in the cycloaddition step can typically be traced back to one of four areas: catalyst activity, reactant integrity, reaction conditions, or atmospheric contamination.

Potential CauseRecommended Action & Explanation
Inactive Catalyst The Ru(II) catalyst, such as Cp*RuCl(PPh₃)₂, can be sensitive to air and moisture over time. Use a freshly opened bottle or a catalyst stored under an inert atmosphere (argon or nitrogen). Consider running a small-scale control reaction with known reactive starting materials to verify catalyst activity.
Degraded Reactants Methyl Azide: Due to its instability, it should be freshly prepared and used. If you are using a stored solution, its concentration may have decreased.[4] Methyl 2-butynoate: This alkyne can be prone to polymerization or degradation. Verify its purity by ¹H NMR before use. Distillation may be necessary if impurities are detected.
Suboptimal Conditions Temperature: RuAAC reactions often require heating (e.g., 45-80 °C) to proceed at a reasonable rate.[3] If you are running the reaction at room temperature, the rate may be too slow. Solvent: Anhydrous, non-coordinating solvents like Dichloroethane (DCE), Tetrahydrofuran (THF), or Toluene are preferred.[3] Ensure your solvent is properly dried before use.
Oxygen Contamination The catalytic cycle is sensitive to oxygen. The reaction vessel must be thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

Q5: I'm observing a mixture of 1,5- and 1,4-isomers in my product. How can I improve regioselectivity?

A5: While RuAAC strongly favors the 1,5-isomer, contamination with the 1,4-isomer can occur if the reaction conditions are not optimal or if the catalyst system is compromised.

G Problem Poor Regioselectivity (1,4-Isomer Detected) Cause1 Contamination with Copper Problem->Cause1 Cause2 Incorrect Ruthenium Catalyst Problem->Cause2 Cause3 Thermal (Uncatalyzed) Reaction Problem->Cause3 Solution1 Use dedicated, acid-washed glassware. Ensure no copper salts are present in starting materials or solvents. Cause1->Solution1 Solution Solution2 Verify catalyst identity. Use a well-established 1,5-directing catalyst like Cp*RuCl(PPh₃)₂. Cause2->Solution2 Solution Solution3 Lower reaction temperature. Ensure sufficient catalyst loading (0.5-5 mol%). Avoid excessively long reaction times. Cause3->Solution3 Solution caption Troubleshooting poor regioselectivity.

Sources

Technical Support Center: Purification of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the common and often nuanced challenges associated with the purification of this important heterocyclic building block. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and adapt these methods to your specific experimental context.

I. Understanding the Core Purification Challenges

The purification of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, typically synthesized via cycloaddition of an azide with an alkyne ester followed by saponification, presents a distinct set of challenges. The success of your purification strategy hinges on understanding the physicochemical properties of the target molecule and its likely impurities.

Key Molecular Properties:

  • Acidity: The presence of the carboxylic acid moiety (pKa estimated to be in the range of 3-4) is the most critical handle for purification. This allows for drastic solubility changes with pH.

  • Polarity: The triazole ring and the carboxylic acid group make the molecule quite polar, influencing its solubility in various organic solvents.

  • Crystallinity: The planar, rigid structure often lends itself to good crystallinity, making recrystallization a viable and attractive purification method.

Primary Impurities to Consider:

  • Unreacted Starting Material (Ester): The most common impurity is the precursor, ethyl or methyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate. Its removal is paramount.

  • Hydrolysis Byproducts: Incomplete or side reactions during the saponification step can lead to other impurities.

  • Salts: Inorganic salts (e.g., NaCl, LiCl) from the work-up of the hydrolysis reaction can be carried over.

  • Solvent Residues: Trapped solvent molecules in the crystal lattice.

II. Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the purification of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

Q1: My final product is an oil or a sticky solid and won't crystallize. What's going on?

A1: This is a classic sign of persistent impurities, most commonly the unreacted starting ester. The ester, being less polar and having a lower melting point, acts as a eutectic contaminant, preventing the carboxylic acid from forming a stable crystal lattice.

  • Causality: The ester lacks the strong hydrogen bonding capabilities of the carboxylic acid, disrupting the intermolecular forces required for crystallization.

  • Troubleshooting Workflow:

    G start Oily/Sticky Product check_ester Confirm presence of ester impurity (TLC, 1H NMR) start->check_ester hydrolysis Incomplete Hydrolysis Suspected check_ester->hydrolysis Ester Detected extraction Perform Acid-Base Extraction (See Protocol 1) hydrolysis->extraction re_hydrolyze Re-subject crude material to hydrolysis conditions (e.g., LiOH, EtOH/H2O) hydrolysis->re_hydrolyze High ester content precipitate Precipitate pure acid by acidification (e.g., HCl) extraction->precipitate re_hydrolyze->precipitate recrystallize Recrystallize the solid (See Protocol 2) precipitate->recrystallize pure_product Pure Crystalline Product recrystallize->pure_product

    Caption: Troubleshooting workflow for an oily or non-crystalline product.

Q2: I've performed an acid-base extraction, but my yield is very low after precipitation.

A2: Low recovery can stem from several factors related to the solubility of your compound and its salt form.

  • Possible Causes & Solutions:

    • Incomplete Precipitation: The pKa of the carboxylic acid dictates the pH at which it becomes protonated and insoluble. Ensure you are acidifying to a pH of at least 1-2 units below the pKa. A pH of ~2 is generally sufficient.[1] Use a pH meter or pH paper for accuracy.

    • Partial Solubility of the Carboxylate Salt: While the sodium or lithium salt of your acid is expected to be highly water-soluble, using an excessive volume of aqueous base during extraction can lead to some loss if the salt has non-negligible solubility. Use a saturated or concentrated basic solution (e.g., 1-2 M NaOH) to keep the aqueous volume minimal.

    • Premature Precipitation: If your organic solvent is partially miscible with water (e.g., THF, acetone), adding the aqueous base could cause the product to crash out at the interface. Ensure you are using a non-miscible organic solvent like ethyl acetate or dichloromethane for the extraction.

    • Emulsion Formation: Vigorous shaking can create stable emulsions, trapping your product. Use gentle inversions to mix the layers. If an emulsion forms, adding brine can help to break it.

Q3: My recrystallized product looks clean by NMR, but the melting point is broad, or the elemental analysis is off.

A3: This often points to trapped solvent or inorganic salts.

  • Troubleshooting Steps:

    • Inorganic Salts: Wash the filtered solid thoroughly with cold deionized water before the final drying step. This will remove most water-soluble inorganic salts.

    • Trapped Solvent: The choice of recrystallization solvent is critical. If the solvent has a high boiling point, it can be difficult to remove.

      • Solvent Selection: A good recrystallization solvent should dissolve the compound poorly at low temperatures and well at high temperatures. Based on literature for similar compounds, methanol, ethanol, or mixtures of ethanol and water are excellent starting points.[2]

      • Drying: Dry the final product under high vacuum at a temperature slightly elevated but well below its melting point (e.g., 40-50 °C) for an extended period (12-24 hours) to remove residual solvent.

III. Validated Experimental Protocols

Protocol 1: High-Purity Acid-Base Extraction

This protocol is designed to efficiently separate the target carboxylic acid from its less polar ester precursor.

Principle: The acidic proton of the carboxylic acid is deprotonated by a base to form a water-soluble carboxylate salt. The neutral ester remains in the organic phase, allowing for separation. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the pure carboxylic acid to precipitate.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (containing both acid and ester) in a suitable organic solvent like ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M sodium hydroxide (NaOH) solution.

  • Separation: Stopper the funnel and invert gently 10-15 times, venting frequently to release any pressure. Allow the layers to separate completely.

  • Collect Aqueous Layer: Drain the lower aqueous layer containing the sodium salt of your product into a clean Erlenmeyer flask.

  • Back-Wash (Optional but Recommended): Add a small amount of fresh EtOAc to the aqueous layer in the flask, swirl, and use a pipette to remove the organic layer. This removes any trace amounts of trapped ester.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2 (verify with pH paper). A white precipitate of the pure carboxylic acid should form.

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with a generous amount of cold deionized water (to remove NaCl) and then with a small amount of cold hexanes (to help drying).

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Optimized Recrystallization

This protocol should be used after an acid-base extraction or if the crude product is already substantially pure.

Principle: Recrystallization purifies crystalline compounds by leveraging differences in solubility between the compound and its impurities in a given solvent at different temperatures.

Solvent System Selection: A solvent screening is recommended. Based on data for analogous structures, the following are promising candidates.

Solvent/SystemRationale & Observations
Methanol Often effective for similar triazole carboxylic acids.[2][3] May show high solubility even at room temperature, requiring cooling to low temperatures (-20 °C) for good recovery.
Ethanol/Water A versatile system. The addition of water as an anti-solvent can significantly decrease the solubility of the organic acid, promoting crystallization.
Isopropanol Lower solubility at room temperature compared to methanol may result in higher recovery without extreme cooling.
Ethyl Acetate/Hexane A good option if the product is less polar. Dissolve in minimal hot ethyl acetate and add hexane until turbidity persists.

Step-by-Step Methodology (Using Ethanol/Water as an example):

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol to just dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under high vacuum.

IV. Data Summary & Visualization

Logical Flow for Purification Strategy

The choice of purification method depends on the nature and quantity of impurities.

G start Crude Product (Post-Synthesis Workup) analysis Analyze Impurity Profile (TLC, 1H NMR) start->analysis high_ester High Ester Content (>10%) analysis->high_ester low_ester Low Ester Content (<10%) Minor Impurities analysis->low_ester acid_base Perform Acid-Base Extraction (Protocol 1) high_ester->acid_base Yes recrystallize Direct Recrystallization (Protocol 2) low_ester->recrystallize Yes chromatography Column Chromatography (Silica, EtOAc/Hexane) low_ester->chromatography If non-crystalline or multiple impurities final_analysis Final Purity Analysis (NMR, MP, EA) acid_base->final_analysis recrystallize->final_analysis chromatography->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: Decision tree for selecting the optimal purification strategy.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Semantic Scholar. (n.d.). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will move beyond simple procedural outlines to explore the chemical principles behind common side reactions and provide robust, field-tested solutions to mitigate them.

Overview of the Synthetic Strategy

The most reliable and regioselective pathway to 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid involves a two-step process. First, a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) establishes the core 1,5-disubstituted triazole ring. This is followed by a standard saponification to convert the ester intermediate into the final carboxylic acid. Understanding the nuances of each step is critical to avoiding yield loss and complex purification challenges.

G cluster_0 Step 1: Regioselective Cycloaddition (RuAAC) cluster_1 Step 2: Saponification A Methyl Azide C Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate A->C B Ethyl 2-butynoate B->C D Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate Catalyst1 Ru Catalyst (e.g., Cp*RuCl(PPh3)2) Catalyst1->C 1,5-selectivity E 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid D->E Reagent2 1. Base (LiOH, NaOH) 2. Acid Workup (HCl) Reagent2->E

Caption: Ideal two-step synthesis pathway.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each entry is designed to help you diagnose the problem, understand its root cause, and implement a validated solution.

FAQ 1: Poor Regioselectivity - "My NMR analysis shows two distinct triazole products. Why am I getting the 1,4-isomer?"

A1: Root Cause Analysis

The formation of 1,2,3-triazoles via 1,3-dipolar cycloaddition can yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted product. The specific isomer obtained is almost entirely dictated by the catalyst employed.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common "click chemistry" reaction. It proceeds through a copper acetylide intermediate and overwhelmingly favors the 1,4-isomer . Using copper salts (e.g., CuSO₄/sodium ascorbate, CuI) will lead to the undesired regioisomer as the major product.[1]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, operate via a distinct ruthenacycle intermediate. This mechanism selectively yields the 1,5-isomer , which is required for your target molecule.[2]

  • Thermal (Uncatalyzed) Cycloaddition: Heating the azide and alkyne without a catalyst often results in a mixture of both the 1,4- and 1,5-isomers, requiring difficult chromatographic separation.[3]

G cluster_cu CuAAC Pathway cluster_ru RuAAC Pathway Start Methyl Azide + Ethyl 2-butynoate Prod_14 1,4-isomer (Side Product) Start->Prod_14 Incorrect Catalyst Prod_15 1,5-isomer (Desired Product) Start->Prod_15 Correct Catalyst Cu_cat Cu(I) Catalyst Cu_cat->Prod_14 Ru_cat Ru Catalyst Ru_cat->Prod_15

Caption: Catalyst choice dictates isomeric outcome.

Corrective Action:

  • Verify Catalyst Identity: Ensure you are using a suitable ruthenium catalyst. The most common and effective is pentamethylcyclopentadienyl ruthenium chloride, often complexed with phosphine ligands.

  • Eliminate Copper Contamination: Thoroughly clean all glassware to remove any trace copper species from previous reactions, as even catalytic amounts can generate the 1,4-isomer.

  • Optimize Reaction Conditions: RuAAC reactions are typically run in solvents like toluene or THF at temperatures ranging from room temperature to 80 °C. Avoid unnecessarily high temperatures that could favor the uncatalyzed pathway.

FAQ 2: Incomplete Hydrolysis or Product Degradation - "My saponification reaction is slow, or I'm seeing a loss of my desired product."

A2: Root Cause Analysis

Saponification of the ethyl ester is a critical final step. The stability of the triazole ring is high, but the carboxylic acid product can be susceptible to degradation under overly harsh conditions.

  • Incomplete Reaction: Steric hindrance around the ester and the electron-withdrawing nature of the triazole ring can slow down hydrolysis. Insufficient base or reaction time will result in leftover starting material.

  • Decarboxylation: The most significant side reaction during this step is the loss of CO₂ from the target molecule to form 1,5-dimethyl-1H-1,2,3-triazole. This is particularly prevalent at high temperatures, especially under acidic conditions during workup.[4][5]

Corrective Action:

  • Choice of Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it has a lower tendency to promote side reactions and is highly effective in THF/water solvent systems.

  • Temperature Control: Perform the saponification at room temperature or with gentle heating (e.g., 40 °C). Avoid refluxing for extended periods.

  • Careful Acidification: During the workup, add acid (e.g., 1M HCl) slowly to the chilled reaction mixture (0-5 °C) to protonate the carboxylate. Localized heating and excessively low pH can accelerate decarboxylation. Adjust only to a pH of ~2-3 to ensure full protonation.

FAQ 3: Formation of N-Alkylation Isomers - "My synthesis involves methylating the triazole ring, and I'm getting multiple isomers."

A3: Root Cause Analysis

This issue arises if your synthetic route involves creating the 5-methyl-1H-1,2,3-triazole-4-carboxylic acid ester first, followed by N-methylation. The triazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 position.[6][7] The ratio of these isomers is highly dependent on reaction conditions.

  • Steric Hindrance: The substituent at the C5 position can sterically direct the incoming alkyl group.

  • Solvent and Counter-ion: The choice of base and solvent affects the dissociation of the triazole salt and can influence which nitrogen atom is more nucleophilic.[8]

Corrective Action (Best Practice):

The most effective way to prevent this side reaction is to design the synthesis to avoid post-cycloaddition N-methylation entirely . By starting with methyl azide , the N1-methyl group is incorporated from the beginning, completely eliminating the possibility of forming N2-methyl isomers. The RuAAC reaction between methyl azide and ethyl 2-butynoate is highly specific and directly yields the desired N1,C5-dimethylated skeleton.

Optimized Experimental Protocols

The following protocols are designed to maximize yield and purity by actively preventing the side reactions discussed above.

Protocol 1: Regioselective Synthesis of Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate
ParameterRecommended ValueRationale
Alkyne Ethyl 2-butynoate (1.0 eq)Provides the C4-ester and C5-methyl groups.
Azide Methyl Azide (~1.5 eq in solution)Critical: Incorporates the N1-methyl group directly, preventing N-alkylation isomers. Handle with extreme care due to its explosive nature; always use in solution and behind a blast shield.
Catalyst Cp*RuCl(PPh₃)₂ (2 mol%)Ensures high regioselectivity for the 1,5-isomer.[2]
Solvent Toluene or THF, anhydrousAnhydrous conditions are essential for catalyst stability.
Temperature 60-80 °CProvides a reasonable reaction rate without promoting thermal side reactions.
Time 12-24 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the ruthenium catalyst (2 mol%).

  • Add anhydrous toluene, followed by ethyl 2-butynoate (1.0 eq).

  • Carefully add a solution of methyl azide (1.5 eq) in toluene. Caution: Methyl azide is highly toxic and potentially explosive. Use appropriate personal protective equipment and engineering controls.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitor the reaction's progress by TLC (staining with phosphomolybdic acid or permanganate) or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure ester as a solid or oil.

Protocol 2: Saponification to 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid
  • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq).

  • Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath (0-5 °C).

  • Slowly acidify the solution to pH 2-3 by adding 1M HCl dropwise with stirring. A white precipitate of the product should form.

  • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final carboxylic acid.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve unexpected experimental outcomes.

G Start Analysis of Crude Product Q1 Does NMR show multiple triazole regioisomers? Start->Q1 A1_Yes Cause: Incorrect (Cu) or no catalyst. Solution: Use Ru catalyst. Purify to remove copper. Q1->A1_Yes Yes Q2 Is ester starting material still present? Q1->Q2 No A1_No No A2_Yes Cause: Incomplete saponification. Solution: Increase reaction time or add more base (LiOH). Q2->A2_Yes Yes Q3 Is the main product missing the -COOH group (decarboxylated)? Q2->Q3 No A2_No No A3_Yes Cause: Excessive heat during hydrolysis or workup. Solution: Reduce temperature, acidify at 0°C. Q3->A3_Yes Yes Success Product is pure. Proceed with characterization. Q3->Success No A3_No No

Caption: A logical guide to troubleshooting common issues.

References

  • Levin, V. V., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 3(2), 579–587. [Link]

  • Porey, A., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. ResearchGate. [Link]

  • SciSpace. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. SciSpace. [Link]

  • American Chemical Society. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au. [Link]

  • Benci, K., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8498. [Link]

  • ResearchGate. (2023). Triazoles and the direct decarboxylative triazolation. ResearchGate. [Link]

  • Vîlcu, A. A., et al. (2022). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 12(11), 1335. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565–598. [Link]

  • Garia, A., et al. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 18, 1269–1294. [Link]

  • American Chemical Society. (2020). Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. The Journal of Organic Chemistry. [Link]

  • Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]

  • ResearchGate. (2017). Synthesis of triazole substituted methyl ester and attempted hydrolysis. ResearchGate. [Link]

  • ResearchGate. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. [Link]

  • ISRES Publishing. (2023). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. Organic Chemistry Portal. [Link]

  • Jin, T., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 991639. [Link]

  • IISTE. (2018). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. IISTE. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of Chemical and Pharmaceutical Research. [Link]

  • Belletire, J. L. (2008). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Defense Technical Information Center. [Link]

  • ResearchGate. (2022). Investigation of N-alkylation and N¹-methylation to prepare triazone-triazole. ResearchGate. [Link]

Sources

stability issues of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance for stability-related issues encountered during experiments. As Senior Application Scientists, we have compiled this guide based on established chemical principles of the triazole heterocycle and carboxylic acid functionalities, supported by relevant literature.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid under standard laboratory conditions?

The 1,2,3-triazole ring is an aromatic heterocycle known for its high degree of stability.[1][2][3] It is generally resistant to hydrolysis under both acidic and basic conditions, as well as to mild oxidizing and reducing agents and enzymatic degradation.[1][3] The primary reactive site under typical conditions is the carboxylic acid group. Therefore, the compound is expected to be stable when stored in a cool, dry, and dark place.

Q2: What are the recommended storage conditions for this compound?

To ensure long-term stability and prevent potential degradation, we recommend the following storage conditions:

  • Temperature: Store in a cool environment. Refrigeration (2-8 °C) is advisable.

  • Atmosphere: Keep in a tightly sealed container to protect from moisture.

  • Light: Protect from light to prevent potential photodegradation, as some triazole derivatives have shown sensitivity to UV-Vis radiation.[4][5][6]

Q3: Is this compound sensitive to pH?

The triazole ring itself is stable across a wide pH range.[2] However, the carboxylic acid moiety has a pKa that will dictate its protonation state. In acidic solutions (pH < pKa), the carboxylic acid will be in its neutral form (-COOH), which may have lower aqueous solubility. In basic solutions (pH > pKa), it will exist as the carboxylate salt (-COO⁻), which is typically more water-soluble. Extreme pH conditions, especially when combined with high temperatures, should be avoided as they can promote unwanted side reactions.

Q4: Can this compound undergo decarboxylation?

Yes, decarboxylation is a potential degradation pathway for carboxylic acids, including this one. While generally stable, this reaction can be induced under specific conditions such as high heat or in the presence of certain catalysts, particularly photocatalysts in combination with an azide source and an alkyne.[7][8][9][10] For most standard experimental protocols, thermal decarboxylation is not a significant concern unless elevated temperatures (typically >200°C) are used.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: I am observing a loss of my compound in solution over time, even at room temperature.

  • Possible Cause 1: Photodegradation. Are your solutions exposed to ambient or direct light for extended periods? Some triazole-containing compounds are known to be photosensitive.[4][6]

    • Troubleshooting Step: Repeat the experiment with vessels protected from light (e.g., amber vials or flasks wrapped in aluminum foil). Compare the stability of the light-protected sample to one exposed to light using an analytical method like HPLC.

  • Possible Cause 2: Microbial Degradation. If you are using aqueous buffers that are not sterile, microbial growth could be metabolizing your compound.

    • Troubleshooting Step: Use sterile, filtered buffers and consider adding a bacteriostatic agent like sodium azide (at a low, non-interfering concentration) if your experimental design allows.

  • Possible Cause 3: Reactive Impurities. Are your solvents or reagents of high purity? Trace impurities (e.g., peroxides in ethers, or metal contaminants) could be catalyzing degradation.

    • Troubleshooting Step: Use freshly opened, high-purity (e.g., HPLC grade) solvents. If using older solvents, test them for peroxides.

Issue 2: My reaction is showing an unexpected byproduct that lacks the carboxylic acid group.

  • Possible Cause: Decarboxylation. Your reaction conditions (e.g., high temperature, specific metal catalysts, or exposure to UV light) might be promoting the loss of CO₂ from your molecule.

    • Troubleshooting Step:

      • Analyze the byproduct by mass spectrometry to confirm the loss of a mass corresponding to CO₂ (44 Da).

      • Review your reaction conditions. If high temperatures are being used, attempt the reaction at a lower temperature.

      • If a metal catalyst is present, consider if it is known to facilitate decarboxylation. You may need to screen alternative catalysts.

      • Ensure the reaction is shielded from light if you suspect a photocatalytic process.

Issue 3: The compound has poor solubility in my desired solvent system.

  • Possible Cause: pH and Protonation State. The solubility of the compound is highly dependent on the protonation state of the carboxylic acid.

    • Troubleshooting Step:

      • For aqueous systems, try adjusting the pH. Increasing the pH above the pKa of the carboxylic acid will form the more soluble carboxylate salt. A buffer should be used to maintain the pH.

      • For organic solvents, the neutral form is often more soluble. Consider solvents like DMSO, DMF, or methanol.

      • If solubility remains an issue, preparing a salt form of the compound (e.g., a sodium or potassium salt) may provide a more soluble starting material for aqueous applications.

Summary of Stability Profile
ConditionStabilityRationale & Key Considerations
pH (3-9) Generally StableTriazole ring is robust.[2][3] Solubility will vary based on the protonation state of the carboxylic acid. Avoid extreme pH combined with heat.
Temperature Stable up to ~200°CTriazole derivatives exhibit good thermal stability.[2][11][12] Higher temperatures may induce decarboxylation or decomposition.
Light (UV/Vis) Potentially UnstableSome triazole compounds are susceptible to photodegradation.[4][5][6] Protection from light is recommended for solutions.
Oxidizing Agents Generally StableThe aromatic triazole ring is resistant to mild oxidation. Avoid strong oxidizers which may affect the molecule.
Reducing Agents Generally StableThe triazole ring is resistant to mild reduction. The carboxylic acid can be reduced under specific, harsh conditions (e.g., with LiAlH₄).

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify potential stability issues of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid under various stress conditions.

Materials:

  • 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter, calibrated

  • Constant temperature oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep one sample at room temperature and another at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep one sample at room temperature and another at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep the sample at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in a 100°C oven for 48 hours. Also, place a vial of the stock solution at 60°C.

  • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it in the same chamber.

  • Sample Analysis:

    • After the designated time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all stressed samples and an unstressed control sample by HPLC.

    • Compare the peak area of the parent compound in the stressed samples to the control to calculate the percentage of degradation. Analyze for the appearance of new peaks, which indicate degradation products.

Visualizations

Troubleshooting Workflow

This diagram illustrates a logical workflow for diagnosing a stability issue with your compound.

G start Stability Issue Observed (e.g., Loss of Compound) check_light Is the sample exposed to light? start->check_light protect_light Protect from light (Amber vials, foil) check_light->protect_light Yes check_temp Are elevated temperatures used? check_light->check_temp No re_analyze1 Re-analyze Sample protect_light->re_analyze1 re_analyze1->check_temp Not Fixed resolved Issue Resolved re_analyze1->resolved Fixed lower_temp Lower reaction temperature check_temp->lower_temp Yes check_reagents Are reagents/solvents pure? check_temp->check_reagents No re_analyze2 Re-analyze Sample lower_temp->re_analyze2 re_analyze2->check_reagents Not Fixed re_analyze2->resolved Fixed use_pure Use high-purity reagents and fresh solvents check_reagents->use_pure No check_ph Is pH at an extreme? check_reagents->check_ph Yes re_analyze3 Re-analyze Sample use_pure->re_analyze3 re_analyze3->check_ph Not Fixed re_analyze3->resolved Fixed adjust_ph Adjust pH to neutral range (if possible) check_ph->adjust_ph Yes unresolved Issue Persists (Consider intrinsic instability) check_ph->unresolved No re_analyze4 Re-analyze Sample adjust_ph->re_analyze4 re_analyze4->resolved Fixed re_analyze4->unresolved Not Fixed

Caption: Workflow for troubleshooting stability issues.

Potential Degradation Pathway

This diagram illustrates the potential for decarboxylation under specific stress conditions like high heat or photocatalysis.

Degradation cluster_0 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid cluster_1 1,5-dimethyl-1H-1,2,3-triazole compound product compound->product High Heat or Photocatalysis (-CO₂)

Caption: Potential decarboxylation degradation pathway.

References

Sources

troubleshooting solubility problems of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1010323-91-1). This document provides in-depth troubleshooting for common solubility challenges encountered by researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to handle this compound effectively in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid not dissolving in my aqueous buffer (e.g., PBS, Tris)?

This is the most common issue and it stems from the compound's chemical structure. 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is a weak organic acid. Its solubility in aqueous solutions is critically dependent on the pH of the solution.

  • The Underlying Chemistry : The carboxylic acid group (-COOH) has an estimated pKa of approximately 3.26. At a pH below its pKa (i.e., in neutral or acidic solutions like water or standard PBS, pH ~7.4), the carboxylic acid group remains largely in its protonated, neutral form (-COOH). This form is less polar and has a strong tendency to form intermolecular hydrogen bonds with other molecules of the same kind, leading to a stable crystal lattice that is difficult for water to break down, resulting in poor solubility.

  • The Solution : To dissolve the compound, you must raise the pH of the solution to a level significantly above the pKa. By adding a base (e.g., NaOH), you deprotonate the carboxylic acid, converting it to its carboxylate salt form (-COO⁻). This charged form is much more polar and readily interacts with water molecules, leading to a significant increase in solubility. As a general rule, adjusting the pH to 2 units above the pKa (i.e., pH > 5.3) is a good starting point.

Q2: What is the best solvent for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid?

The "best" solvent is application-dependent. The choice between an aqueous or organic solvent system is dictated by your experimental downstream requirements.

  • For Aqueous Biological Assays : The use of polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is highly recommended for creating concentrated stock solutions. These solvents can disrupt the crystal lattice of the solid compound effectively. The concentrated stock can then be diluted into your aqueous assay buffer. Be mindful of the final solvent concentration, as high levels of DMSO or DMF can be toxic to cells or interfere with enzymatic assays. Typically, final concentrations should be kept below 0.5-1%.

  • For Organic Synthesis : For reactions, solubility in various organic solvents is crucial. While data for this specific compound is sparse, related triazole derivatives show solubility in polar organic solvents.[1] Dichloromethane (DCM) and ethyl acetate have been used in synthetic procedures involving similar compounds.[2][3] Chloroform and DMSO are also cited as effective solvents for some triazole cycloaddition reactions.[4]

Below is a summary of recommended solvents.

Solvent CategorySolvent NameExpected SolubilityApplication Notes
Polar Aprotic DMSO, DMFHigh . These are the recommended solvents for preparing high-concentration stock solutions.Prepare a 10-50 mM stock solution. Dilute serially into aqueous buffers for final experiments. Always check the final solvent tolerance of your specific assay.
Polar Protic Methanol, EthanolModerate . The compound may have some solubility, especially with heating.[5]Can be used for stock solutions, but DMSO/DMF are generally more effective. Useful in some synthetic applications.
Aqueous Buffers Water, PBS, Tris (pH > 6)High (pH Dependent) . Solubility is very poor at neutral or acidic pH but increases dramatically as the pH becomes basic.Requires pH adjustment to at least 2 units above the pKa (~3.26). See Protocol 1 for details. Not suitable for preparing highly concentrated acidic or neutral stock solutions.
Halogenated Dichloromethane (DCM)Moderate . Has been used as a reaction solvent for similar compounds.[2]Primarily for use in organic synthesis and purification (e.g., chromatography).
Non-Polar Hexane, TolueneVery Low . Due to the polar nature of the triazole ring and carboxylic acid group, solubility is expected to be negligible.Not recommended for solubilizing this compound. Useful as anti-solvents for precipitation or recrystallization.
Q3: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?

This is a common occurrence when the final concentration in the aqueous buffer exceeds the compound's solubility limit under those conditions.

  • Causality : DMSO can create a supersaturated solution. When this is diluted into an aqueous buffer where the compound is less soluble (especially at neutral pH), it can crash out of solution.

  • Troubleshooting Steps :

    • Lower the Final Concentration : The simplest solution is to reduce the final concentration of your compound in the assay.

    • Increase Final DMSO Concentration : If your assay can tolerate it, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) can help maintain solubility.

    • Use a Co-solvent : In some cases, adding a small amount of a water-miscible organic co-solvent to your aqueous buffer can increase solubility.

    • pH Adjustment of the Final Buffer : If your experiment allows, slightly increasing the pH of your final aqueous buffer can significantly improve the solubility of the diluted compound.

Q4: Is the compound stable in solution?

The 1,2,3-triazole ring is an aromatic heterocycle known for its high degree of stability.[5] Generally, triazoles are resistant to hydrolysis and oxidation under standard laboratory conditions.[5][6]

  • pH Stability : The compound is expected to be stable in both acidic and basic conditions for typical experimental durations. The triazole ring itself is stable, and while strong, prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to degradation, this is unlikely under normal use.[5][6]

  • Storage : For long-term storage, it is best to keep the compound in its solid form at 0-8°C. If you need to store solutions, prepare aliquots of high-concentration stocks in anhydrous DMSO and store them at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions should be prepared fresh whenever possible.

Experimental Protocols & Workflows

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

G start Start: Compound Fails to Dissolve q_solvent What is the solvent? start->q_solvent aqueous Aqueous Buffer (e.g., PBS, Water) q_solvent->aqueous Aqueous organic Organic Solvent (e.g., DMSO, DCM) q_solvent->organic Organic ph_adjust Action: Adjust pH Add 1M NaOH dropwise until pH > 6.0 and compound dissolves. aqueous->ph_adjust organic_issue Issue: Still Insoluble in Organic Solvent organic->organic_issue protocol1 Follow Protocol 1: Aqueous Stock Preparation ph_adjust->protocol1 fail Fail: Consult Technical Support ph_adjust->fail If still insoluble success Success: Compound Dissolved protocol1->success try_dmso Action: Switch to DMSO or DMF. Gently warm (30-40°C) and sonicate. organic_issue->try_dmso protocol2 Follow Protocol 2: Organic Stock Preparation try_dmso->protocol2 try_dmso->fail If still insoluble protocol2->success

Caption: A decision tree for troubleshooting solubility.

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM in PBS)

This protocol utilizes pH modification to achieve solubility in aqueous buffers.

  • Weigh the Compound : Accurately weigh the required amount of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (M.W. = 155.14 g/mol ) for your desired concentration and volume.

  • Initial Suspension : Add approximately 80% of your final target volume of the aqueous buffer (e.g., 8 mL for a final volume of 10 mL) to the solid compound. It will likely form a cloudy suspension.

  • pH Adjustment : While stirring, add a 1 M NaOH solution dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution : Continue adding NaOH until the solid completely dissolves and the solution becomes clear. The pH will typically need to be > 6.0.

  • Final Volume Adjustment : Once the compound is fully dissolved, add the remaining buffer to reach your final target volume and mix thoroughly.

  • Verification : The final solution should be clear and free of any particulates. If desired, the pH can be carefully back-titrated with dilute HCl, but be aware that precipitation may occur if the pH drops too close to the pKa.

Protocol 2: Preparation of an Organic Stock Solution (e.g., 50 mM in DMSO)

This is the recommended method for creating a concentrated stock for serial dilution.

  • Weigh the Compound : Accurately weigh the required amount of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

  • Add Solvent : Add the solid to a suitable vial, then add the calculated volume of anhydrous DMSO.

  • Promote Dissolution : Vortex the solution vigorously. If dissolution is slow, you can use the following aids:

    • Sonication : Place the vial in a bath sonicator for 5-10 minutes.

    • Gentle Warming : Warm the solution to 30-40°C in a water bath.

  • Verification : Ensure the solution is completely clear before storing or using. Store in small aliquots at -20°C or -80°C.

Chemical Equilibrium Diagram

The solubility of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid in water is governed by the following pH-dependent equilibrium.

Caption: pH-dependent equilibrium of the compound.

References

  • ResearchGate. (n.d.). Solubility of Prepared Compounds with Different Solvents.
  • Smolecule. (2023). 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-.
  • BenchChem. (n.d.). Overcoming low solubility of triazole derivatives in organic synthesis.
  • Kamoshida, Y., et al. (2018). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents.
  • ResearchGate. (2017). Solubility of triazole?.
  • Saeed, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Sigma-Aldrich. (n.d.). 1,5-Dimethyl-1H-1,2,4-triazole-3-carboxylic acid.
  • PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid.
  • University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • Guo, N., et al. (2019). A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3- triazoles from primary. The Royal Society of Chemistry.
  • Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol.
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2018). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry.
  • ResearchGate. (2024). The pKa values of 1,2,4-triazole and its alkyl derivatives.
  • ResearchGate. (2018). Stability of 1,2,4-triazoles?.
  • Google Patents. (n.d.). CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate.

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Technical Support Center: Production of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address challenges encountered during scale-up production. Our focus is on ensuring scientific integrity, safety, and reproducibility in your experimental work.

I. Introduction to Synthetic Strategy and Key Challenges

The synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry."[1] While elegant in principle, scaling this reaction from the bench to larger quantities introduces significant challenges. The most common synthetic route involves the reaction of methyl azide with a propiolate ester, followed by hydrolysis to the desired carboxylic acid.

The primary challenges in the scale-up of this synthesis are:

  • Regioselectivity: Ensuring the exclusive or high-yield formation of the 1,5-disubstituted isomer over the 1,4-isomer.[2]

  • Safety: The handling of potentially explosive and toxic azide reagents, particularly the risk of forming highly unstable hydrazoic acid.[3][4]

  • Thermal Management: Controlling the exothermic nature of the cycloaddition reaction to prevent thermal runaway.

  • Product Isolation and Purification: Efficiently isolating the target carboxylic acid from reaction byproducts and impurities at scale.

This guide will provide a framework for addressing these challenges through carefully designed protocols and troubleshooting strategies.

II. Visualizing the Reaction Pathway

Synthesis_Pathway Methyl_Azide Methyl Azide Cycloaddition [3+2] Cycloaddition (e.g., Ru-catalyzed) Methyl_Azide->Cycloaddition Ethyl_2-Butynoate Ethyl 2-Butynoate Ethyl_2-Butynoate->Cycloaddition Ester_Intermediate Ethyl 1,5-dimethyl-1H-1,2,3- triazole-4-carboxylate Cycloaddition->Ester_Intermediate Hydrolysis Hydrolysis (e.g., NaOH, H2O) Ester_Intermediate->Hydrolysis Final_Product 1,5-dimethyl-1H-1,2,3-triazole- 4-carboxylic acid Hydrolysis->Final_Product

Caption: Synthetic pathway for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with methyl azide on a large scale?

A1: Methyl azide is a volatile and potentially explosive compound. The primary concern is the formation of hydrazoic acid (HN₃), which is extremely shock-sensitive and can detonate violently.[3] This can occur if the azide is exposed to acidic conditions. Therefore, it is crucial to maintain basic or neutral pH throughout the reaction and workup.[5] Additionally, avoid using halogenated solvents like dichloromethane, which can form explosive diazidomethane.[6] All operations involving azides should be conducted behind a blast shield in a well-ventilated fume hood.[5]

Q2: How can I control the regioselectivity to favor the 1,5-isomer?

A2: While copper-catalyzed azide-alkyne cycloadditions (CuAAC) typically yield the 1,4-isomer, ruthenium-catalyzed reactions (RuAAC) are known to selectively produce the 1,5-disubstituted product.[2][7] For the synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, employing a ruthenium catalyst such as Cp*RuCl(PPh₃)₂ is the recommended approach for achieving high regioselectivity.[8] Metal-free methods using activated alkynes or specific reaction conditions can also favor the 1,5-isomer, but these may be less general and require more optimization at scale.[9]

Q3: My reaction is showing a significant exotherm. How can I manage this on a larger scale?

A3: The [3+2] cycloaddition is an exothermic process. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.[10][11][12][13][14] To manage this, consider the following:

  • Slow Addition: Add one of the reactants (e.g., methyl azide solution) slowly to the reaction mixture to control the rate of heat generation.

  • Efficient Cooling: Use a reactor with a cooling jacket and ensure efficient stirring to maintain a uniform temperature.

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase.

  • Process Safety Analysis: For multi-kilogram scale, a thorough thermal hazard assessment, including differential scanning calorimetry (DSC) of the reaction mixture, is highly recommended.

Q4: What are the common impurities I should expect and how can I remove them?

A4: Common impurities include the undesired 1,4-regioisomer, unreacted starting materials, and byproducts from side reactions. Purification of the final carboxylic acid can be challenging due to its polarity. A typical purification strategy involves:

  • Extraction: After hydrolysis of the ester, an acid-base workup can be used. The carboxylic acid can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for obtaining a high-purity product.[15][16]

  • Chromatography: While less ideal for large-scale production, column chromatography can be used for smaller scales or to isolate highly pure material for analytical purposes.

IV. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Triazole Ester 1. Incomplete reaction. 2. Inactive catalyst. 3. Loss of volatile methyl azide.1. Monitor the reaction by TLC or LC-MS to confirm completion. Extend the reaction time if necessary. 2. Use a fresh batch of ruthenium catalyst and ensure anhydrous and oxygen-free conditions if the catalyst is sensitive. 3. Ensure the reaction vessel is well-sealed and at a temperature that minimizes evaporation of methyl azide.
Poor Regioselectivity (Presence of 1,4-isomer) 1. Inappropriate catalyst (e.g., copper contamination). 2. Reaction conditions favoring the 1,4-isomer.1. Use a dedicated ruthenium catalyst and ensure all glassware is free of copper residues.[7] 2. Strictly follow the conditions for RuAAC, including the recommended solvent and temperature.
Difficulty in Isolating the Carboxylic Acid 1. Incomplete hydrolysis of the ester. 2. Emulsion formation during workup. 3. Product is too soluble in the crystallization solvent.1. Monitor the hydrolysis by TLC or LC-MS. Increase the reaction time, temperature, or concentration of the base if needed. 2. Add brine to the aqueous layer to break the emulsion. 3. Perform a solvent screen to find a suitable solvent system for crystallization where the product has low solubility at low temperatures.[15][16]
Product is an Oil or Gummy Solid 1. Presence of impurities. 2. Residual solvent.1. Re-purify the product using the methods described in the FAQs. 2. Dry the product under high vacuum for an extended period.

V. Experimental Protocols

Protocol 1: Synthesis of Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate

Safety Note: This reaction involves methyl azide and should be performed by trained personnel in a well-ventilated fume hood behind a blast shield.[6][17]

  • Catalyst Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the ruthenium catalyst (e.g., Cp*RuCl(COD), 1 mol%).

  • Reaction Setup: Purge the flask with argon. Add anhydrous 1,2-dichloroethane (DCE) as the solvent.[7]

  • Reagent Addition: Add ethyl 2-butynoate (1.0 equivalent) to the flask.

  • Methyl Azide Addition: Slowly add a solution of methyl azide (1.1 equivalents) in DCE to the reaction mixture at room temperature over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add silica gel to the reaction mixture and concentrate under reduced pressure. The crude product adsorbed on silica gel can be purified by column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: Hydrolysis to 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid
  • Saponification: Dissolve the purified ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate in ethanol in a round-bottom flask. Add an aqueous solution of sodium hydroxide (2.0 equivalents).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid until the pH is ~2. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.[15][18]

VI. Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Extend time - Increase temperature - Check catalyst activity Incomplete->Optimize_Conditions Check_Workup Review Workup Procedure Complete->Check_Workup Optimize_Conditions->Start Workup_OK Workup Appears Correct Check_Workup->Workup_OK No Issue Workup_Issue Potential Workup Issue (e.g., emulsions, pH) Check_Workup->Workup_Issue Issue Found Check_Purification Review Purification Method Workup_OK->Check_Purification Optimize_Workup Optimize Workup: - Adjust pH - Use brine for emulsions Workup_Issue->Optimize_Workup Optimize_Workup->Start Purification_OK Purification Appears Correct Check_Purification->Purification_OK No Issue Purification_Issue Potential Purification Issue (e.g., wrong solvent) Check_Purification->Purification_Issue Issue Found Characterize Characterize Final Product (NMR, MS, etc.) Purification_OK->Characterize Optimize_Purification Optimize Purification: - Solvent screen for crystallization - Adjust chromatography gradient Purification_Issue->Optimize_Purification Optimize_Purification->Start End End: Desired Product Obtained Characterize->End

Caption: A systematic workflow for troubleshooting common issues.

VII. References

  • Large-Scale Preparation and Usage of Azides. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Dangers of: Azide Reactions, Large Scale Reactions. (n.d.). University of California, Santa Barbara, Health, Safety & Risk Management. Retrieved January 15, 2026, from [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(29), 9485–9494.

  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. (2022). Organic Process Research & Development, 26(9), 2577–2580.

  • Regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles catalyzed by cooperative s-block bimetallics. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Information on Azide Compounds. (n.d.). Stanford University Environmental Health & Safety. Retrieved January 15, 2026, from [Link]

  • Working with Potentially Explosive Chemicals/Reactions. (n.d.). The University of Auckland. Retrieved January 15, 2026, from [Link]

  • Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. (2011). Dalton Transactions, 40(35), 8869.

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: 1,5-Disubstituted Triazoles. Organic Letters, 9(26), 5337–5339.

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024). The Journal of Organic Chemistry, 89(9), 5401–5408.

  • Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). Molecules, 27(23), 8493.

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10.

  • Regioselective Synthesis of 1,4,5‐Trisubstituted 1,2,3‐Triazole Derivatives from α,β‐Unsaturated Carbonyls. (2022). ChemistrySelect, 7(28).

  • Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. (2018). Chemical Communications, 54(21), 2627–2630.

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. (2019). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 838–841.

  • 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2394.

  • 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. (2008). Acta Crystallographica Section E Structure Reports Online, 64(11), o2213.

  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). Crystals, 13(5), 799.

  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (2020). Google Patents.

  • Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. (2018). Molecular Pharmaceutics, 15(11), 5114–5122.

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2021). Molecules, 26(19), 5988.

  • 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. (2022). Archiv der Pharmazie, 355(1), 2100311.

  • Process Development and Scale-up of a Multi-Component Synthesis of a 3-Methyl-1-Aryl 1,2,4-Triazole Building Block. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. (2002). Russian Chemical Bulletin, 51(4), 784–787.

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Molecules, 28(13), 5159.

  • Rejuvenating the[3][8][17]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. (2022). Frontiers in Chemistry, 10.

  • Thermal Runaway Risks. (2023, October 1). YouTube. Retrieved January 15, 2026, from [Link]

  • Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. (2011). The Journal of Organic Chemistry, 76(4), 1177–1179.

  • SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. (n.d.). UTAR Institutional Repository. Retrieved January 15, 2026, from [Link]

  • Thermal Runaway Early Warning and Risk Estimation Based on Gas Production Characteristics of Different Types of Lithium-Ion Batteries. (2023). ResearchGate.

  • Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. (2024). Nature Communications, 15(1).

  • Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials. (2023). Molecules, 28(10), 4181.

  • Initialization of thermal runaway in lithium-ion batteries and measures to prevent thermal propagation. (2019). ResearchGate.

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avoiding decomposition of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Decomposition During Chemical Reactions

Welcome to the Technical Support Center for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed to provide in-depth technical assistance to researchers and professionals working with this compound, focusing on strategies to mitigate its decomposition during chemical transformations, particularly in amide bond formation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Understanding the Challenge: The Instability of 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic Acid

1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development. However, its utility can be hampered by its propensity to decompose under certain reaction conditions. The primary pathway of decomposition is decarboxylation , the loss of carbon dioxide from the carboxylic acid moiety. This process is often thermally induced and can be exacerbated by the presence of certain reagents and reaction conditions.

The 1,2,3-triazole ring itself is generally a stable aromatic system. However, the presence of the carboxylic acid group at the 4-position can render the molecule susceptible to decarboxylation, particularly at elevated temperatures. This can lead to the formation of 1,5-dimethyl-1H-1,2,3-triazole as a major byproduct, resulting in low yields of the desired product and complicating purification.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns regarding the handling and reaction of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

Q1: My amide coupling reaction with 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is giving low yields and a significant amount of a byproduct. What is likely happening?

A1: The most probable cause is the thermal decomposition of your starting material via decarboxylation.[1] Many standard amide coupling protocols require elevated temperatures, which can promote the loss of CO2 from the triazole ring. The byproduct you are observing is likely 1,5-dimethyl-1H-1,2,3-triazole. To confirm this, you can analyze the byproduct by NMR or mass spectrometry and compare it to the known data for the decarboxylated compound.

Q2: What are the key factors that promote the decarboxylation of this compound?

A2: The primary factor is temperature . Reactions carried out at elevated temperatures (typically above 80 °C) are highly likely to induce decarboxylation.[2] Other contributing factors include:

  • Prolonged reaction times: Even at moderate temperatures, extended reaction times can lead to gradual decomposition.

  • Strongly acidic or basic conditions: While the triazole ring is relatively stable, extreme pH values can sometimes facilitate side reactions, although thermal decarboxylation is the more dominant concern.

  • Choice of solvent: While not a direct cause, high-boiling point solvents that require higher reaction temperatures can indirectly contribute to decomposition.

Q3: How can I avoid decarboxylation during my amide coupling reactions?

A3: The key is to employ mild reaction conditions . This involves:

  • Low-temperature protocols: Whenever possible, reactions should be conducted at room temperature or below (e.g., 0 °C).

  • Efficient coupling reagents: Utilize modern, highly efficient coupling reagents that promote rapid amide bond formation at lower temperatures.[1][3][4]

  • Optimized reaction times: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.

Q4: Are there specific amide coupling reagents that are recommended for this substrate?

A4: Yes, for thermally sensitive carboxylic acids like this one, uronium-based coupling reagents are highly recommended due to their high reactivity and ability to facilitate rapid reactions at low temperatures.[3][4][5][6] Some excellent choices include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4][7][8]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[6]

Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure can also be effective, particularly when reactions are maintained at low temperatures.[9][10][11]

Q5: Should I be concerned about racemization if I am coupling a chiral amine?

A5: Racemization is a potential side reaction in any amide coupling.[12] However, the use of additives like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) with coupling reagents significantly suppresses racemization.[13] Uronium reagents like HATU, which are derived from HOAt, have a built-in mechanism to minimize this risk.[7]

Q6: Can I use a protecting group for the carboxylic acid to prevent decarboxylation?

A6: Yes, protecting the carboxylic acid as an ester is a viable strategy to prevent decarboxylation during other synthetic steps.[14][15][16][17][18] Common ester protecting groups include:

  • Methyl or Ethyl esters: Removed by acid or base hydrolysis.

  • tert-Butyl esters: Cleaved under acidic conditions.

  • Benzyl esters: Removed by hydrogenolysis.

After the other desired transformations are complete, the ester can be hydrolyzed back to the carboxylic acid under mild conditions, which can then be used in a carefully controlled, low-temperature amide coupling reaction.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when working with 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired amide product. 1. Decarboxylation of the starting material due to high temperature. 2. Inefficient activation of the carboxylic acid. 3. Presence of water in the reaction.1. Lower the reaction temperature to 0 °C or room temperature. 2. Switch to a more reactive coupling reagent like HATU or COMU.[4][6] 3. Ensure all reagents and solvents are anhydrous.[1]
Significant amount of 1,5-dimethyl-1H-1,2,3-triazole byproduct. Thermal decarboxylation is occurring.1. Immediately switch to a low-temperature protocol. 2. Reduce the reaction time by monitoring the reaction closely. 3. Consider a two-step approach: protect the carboxylic acid as an ester, perform other reactions, deprotect, and then perform a low-temperature amide coupling.[14][17]
Reaction is sluggish or incomplete at low temperatures. 1. Steric hindrance from either the carboxylic acid or the amine. 2. Insufficiently reactive coupling reagent.1. Increase the equivalents of the coupling reagent and base. 2. Switch to a more potent coupling reagent like HATU.[7] For highly hindered substrates, converting the carboxylic acid to an acyl fluoride in situ can be an effective strategy.[19] 3. Allow the reaction to proceed for a longer time at a low temperature, monitoring for any signs of decomposition.
Formation of an unexpected side product with the coupling reagent. Some coupling reagents can react with the amine to form a guanidinium byproduct.1. Ensure the correct order of addition: pre-activate the carboxylic acid with the coupling reagent before adding the amine.[20]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for performing amide coupling reactions with 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid while minimizing decomposition.

Protocol 1: Amide Coupling using HATU

This protocol is highly recommended for its efficiency and mild reaction conditions.

Materials:

  • 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU and DIPEA to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt

This is a more cost-effective method that can be successful if the temperature is carefully controlled.

Materials:

  • 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Triethylamine (TEA) or DIPEA (2.0 eq)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, the amine, and HOBt in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl portion-wise to the stirred solution.

  • Add TEA or DIPEA dropwise.

  • Maintain the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight, or until completion.

  • Work-up the reaction as described in Protocol 1.

Visualization of Key Processes

Decomposition Pathway

A 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid B Decarboxylation A->B Heat (Δ) C 1,5-dimethyl-1H-1,2,3-triazole + CO2 B->C

Caption: Primary decomposition pathway via thermal decarboxylation.

Recommended Amide Coupling Workflow

cluster_0 Reaction Setup cluster_1 Activation cluster_2 Coupling A Dissolve Triazole Carboxylic Acid in Anhydrous Solvent B Cool to 0 °C A->B C Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) B->C D Stir for 15-30 min at 0 °C (Pre-activation) C->D E Add Amine D->E F Stir at RT until completion E->F

Caption: Recommended workflow for amide coupling to minimize decomposition.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Biosynth. (n.d.). Aminium and Uronium Salts.
  • Myers, A. (n.d.). Protecting Groups. Harvard University.
  • St-Gelais, M., & D. St-Cyr. (2018). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ACS Omega, 3(10), 13333-13340.
  • Ishihara, K., & Yamamoto, H. (2024). Organoboron catalysis for direct amide/peptide bond formation.
  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9.
  • Khan Academy. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sabatini, J. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2186-2189.
  • Gotor-Gotor, V., & Gotor, V. (2018).
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  • Sharma, S., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(4), 435-438.
  • Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666-8669.
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  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
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  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
  • Castanedo, G. M., et al. (2010). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Organic Letters, 12(23), 5482-5485.
  • Lipshutz, B. H., & Ghorai, S. (2014). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 16(23), 6112-6115.
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  • Olsson, T., & Kihlberg, J. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(44), 10843-10852.
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Technical Support Center: Analytical Methods for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common analytical challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to refine your analytical methods effectively.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the cornerstone for the analysis of non-volatile compounds like triazole carboxylic acids in pharmaceutical settings.[1] Its sensitivity and versatility make it ideal for quantification, purity assessment, and stability testing. However, the acidic nature of the target analyte presents specific challenges, most notably poor peak shape.

Frequently Asked Questions (HPLC)

Q1: My peak for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is tailing severely. What is the primary cause and how can I fix it?

A1: Peak tailing for acidic compounds is most often caused by secondary interactions between the analyte and the stationary phase.[2] Specifically, the carboxyl group of your analyte can interact with acidic silanol groups (-Si-OH) on the surface of standard silica-based C18 columns.[3] These silanol groups can become ionized (-Si-O⁻) at mobile phase pH values above 4-5, creating sites for strong, undesirable ionic interactions with your analyte.[3] This leads to a portion of the analyte being retained longer than the bulk, resulting in a tailing peak.

Troubleshooting Strategies:

  • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of both the analyte's carboxylic acid group and the column's residual silanols. By lowering the mobile phase pH to approximately 2.5-3.0 with an acid like trifluoroacetic acid (TFA) or phosphoric acid, you ensure the analyte and the silanols are in their neutral, protonated forms, minimizing ionic interactions.

  • Increase Buffer Strength: An inadequately buffered mobile phase can lead to pH shifts on the column, causing inconsistent ionization and peak tailing.[3][4] Ensure your buffer concentration is sufficient (typically 10-25 mM) and that the mobile phase pH is within +/- 1 pH unit of the buffer's pKa.

  • Use a High-Purity Silica Column: Modern HPLC columns are manufactured with high-purity silica that has a lower concentration of acidic metal impurities and fewer accessible silanol groups.[3] Using an "end-capped" column, where residual silanols are chemically deactivated, is also highly recommended.

Q2: How do I develop a robust, stability-indicating HPLC method for this compound?

A2: A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products, impurities, or other formulation components.[5] The development and validation of such a method are crucial in drug development and are guided by the International Conference on Harmonisation (ICH) guidelines.[5][6]

The core principle is to perform forced degradation studies, where the drug substance is exposed to harsh conditions to intentionally generate potential degradants.[1][7] The analytical method must then prove its ability to resolve the main analyte peak from any degradant peaks that form.

Workflow for Developing a Stability-Indicating HPLC Method

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) A Initial Parameter Selection (Column, Mobile Phase, Detector) B Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->B C Analyze Stressed Samples B->C D Optimize Separation (Gradient, pH, Temperature) C->D E Specificity (Peak Purity Analysis) D->E Final Method F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I

Caption: Workflow for Stability-Indicating Method Development and Validation.

Protocol: Forced Degradation Study

This protocol outlines the steps to generate samples for testing the specificity of your analytical method.[6][7][8]

  • Preparation: Prepare stock solutions of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for several hours. Periodically withdraw aliquots, neutralize with 0.1 M NaOH, and analyze.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 60°C). Periodically withdraw aliquots, neutralize with 0.1 M HCl, and analyze. Significant degradation is often observed under alkaline conditions for related triazole structures.[9]

  • Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂. Keep at room temperature for several hours to days. Analyze periodically.

  • Thermal Degradation: Store the solid drug substance and a solution of the drug substance at an elevated temperature (e.g., 80°C) for several days.[7]

  • Photolytic Degradation: Expose the solid drug substance and a solution to UV and visible light (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples against a control (unstressed) sample using your developed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the most likely degradation products are formed.[6]

Data Summary: Recommended HPLC Starting Conditions
ParameterRecommended ConditionRationale / Notes
Column High-Purity, End-capped C18 (e.g., <5 µm, 4.6x150 mm)Minimizes silanol interactions, providing better peak shape.[3]
Mobile Phase A 0.1% TFA or Phosphoric Acid in WaterLow pH suppresses ionization of the analyte and silanols.
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase HPLC.
Gradient 5% to 95% B over 15-20 minutesA good starting point to elute the main peak and any potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25-30 °CProvides stable retention times. Can be adjusted to improve separation.
Detection UV (e.g., 210-230 nm)Triazole rings typically have UV absorbance at lower wavelengths.
Injection Vol. 5-10 µLKeep low to prevent column overload, which can also cause peak asymmetry.[10]

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds.[11] However, 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, due to its polar carboxylic acid group, is non-volatile and prone to thermal degradation, making direct analysis challenging.[12][13] Chemical derivatization is therefore a mandatory step.

Frequently Asked Questions (GC-MS)

Q1: Why can't I inject my sample directly onto the GC-MS? What happens if I do?

A1: Direct injection is not feasible due to the high polarity and low volatility of the carboxylic acid group.[13] The active hydrogen in the -COOH group can engage in strong intermolecular hydrogen bonding, preventing the molecule from vaporizing.[12] If injected directly, you will likely observe no peak at all, or a very broad, tailing peak at a high temperature, which is actually a degradation product. The compound may also irreversibly adsorb to the GC inlet or column.[13]

Q2: What is derivatization and which reagent should I use for this compound?

A2: Derivatization is a chemical reaction that converts a polar, non-volatile compound into a less polar, more volatile derivative that is "GC-amenable".[14] For carboxylic acids, the two most common methods are silylation and alkylation (esterification).

  • Silylation: This process replaces the active hydrogen of the carboxyl group with a silyl group, typically trimethylsilyl (TMS).[13]

  • Alkylation: This method converts the carboxylic acid into an ester (e.g., a methyl or ethyl ester).[15]

Troubleshooting Flowchart: GC-MS Derivatization

G Start Need to analyze by GC-MS? Derivatize Derivatization is Required (Analyte is non-volatile) Start->Derivatize Choice Choose Derivatization Method Derivatize->Choice Silylation Silylation (e.g., BSTFA) - Fast, common - Derivatives can be moisture-sensitive Choice->Silylation Silylation Alkylation Alkylation (Esterification) - Forms stable esters - Can require harsher conditions or catalysts Choice->Alkylation Alkylation Optimize Optimize Reaction (Time, Temp, Reagent Ratio) Silylation->Optimize Alkylation->Optimize Analyze Analyze by GC-MS Optimize->Analyze Troubleshoot Poor Results? (Low yield, multiple peaks) Analyze->Troubleshoot Troubleshoot->Analyze No, good results CheckMoisture Check for Moisture (Degrades silylating reagents) Troubleshoot->CheckMoisture Yes CheckTemp Adjust Reaction Time/Temp (Incomplete reaction?) Troubleshoot->CheckTemp Yes CheckRatio Increase Reagent Excess (Stoichiometry issue?) Troubleshoot->CheckRatio Yes CheckMoisture->Optimize CheckTemp->Optimize CheckRatio->Optimize

Caption: Decision and troubleshooting workflow for GC-MS derivatization.

Protocol: Silylation using BSTFA

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly reactive and common silylating reagent suitable for carboxylic acids.[14]

  • Sample Preparation: Accurately weigh 1-2 mg of your dried sample into a 2 mL autosampler vial. The sample must be completely free of water, as moisture will decompose the silylating reagent.[14]

  • Reagent Addition: Add 200 µL of a suitable solvent (e.g., pyridine, acetonitrile, or DMF). Then, add 100 µL of BSTFA (often with 1% TMCS as a catalyst, which speeds up the reaction for hindered groups).[14] This represents a significant molar excess to drive the reaction to completion.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes. The reaction time and temperature may need optimization.[14]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample directly into the GC-MS.

  • Verification: The mass spectrum of the resulting peak should show a molecular ion (M+) that is 72 mass units higher than the original compound, corresponding to the replacement of one acidic proton (1 amu) with a TMS group (73 amu).

Data Summary: Comparison of Derivatization Reagents
Reagent ClassExample ReagentTarget GroupProsCons
Silylation BSTFA, MSTFA-COOH, -OH, -NHHighly reactive, volatile byproducts, good for general purpose use.[14]Derivatives are moisture-sensitive; can sometimes derivatize multiple sites.
Alkylation BF₃/Methanol, Diazomethane-COOHForms very stable esters; less sensitive to moisture.[12]Can require acidic/basic catalysts; diazomethane is toxic and explosive.[12]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unambiguous structural confirmation and can also be used for highly accurate quantitative analysis (qNMR) without the need for an identical reference standard of the analyte.[16][17]

Frequently Asked questions (NMR)

Q1: My NMR signals are shifting depending on the solvent I use. Why does this happen and which solvent is best?

A1: Chemical shifts are highly sensitive to the local electronic environment of the nuclei, which is influenced by the solvent.[18] Solvents can interact with your analyte through hydrogen bonding, polarity effects, and anisotropic effects, causing signal positions to change. For 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, the choice of solvent is critical:

  • DMSO-d₆: A good choice as it is a polar aprotic solvent that readily dissolves carboxylic acids. The acidic proton of the -COOH group is often visible as a broad singlet.

  • Methanol-d₄: A polar protic solvent. It will also dissolve the sample well, but the acidic proton of the carboxyl group will exchange with the deuterium of the solvent, making it invisible in the ¹H NMR spectrum.

  • CDCl₃: A less polar solvent. Solubility may be an issue. If the compound is not fully dissolved, you will get poor quality spectra.

For consistency, always use the same solvent when comparing different batches or samples.[18]

Q2: How do I perform a quantitative NMR (qNMR) experiment to determine the purity of my sample?

A2: qNMR determines purity by comparing the integral of a specific analyte peak to the integral of a peak from a certified internal standard of known purity and weight.[16] The ratio of the integrals, when corrected for the number of protons and molecular weights, gives a direct measure of the analyte's concentration.[19]

Protocol: Quantitative ¹H NMR (qNMR) Analysis
  • Select an Internal Standard: Choose a standard that is stable, non-volatile, has high purity, and possesses simple NMR signals that do not overlap with your analyte's signals.[19][20] For this analyte, suitable standards might include maleic acid or dimethyl sulfone.

  • Accurate Weighing: Use a microbalance to accurately weigh the analyte (e.g., ~15 mg) and the internal standard (e.g., ~10 mg) into the same vial.[19] Metrological weighing is critical for accuracy.

  • Dissolution: Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 700 µL of DMSO-d₆) and transfer to an NMR tube.

  • Instrument Setup: The spectrometer parameters must be set for quantification, not just structural elucidation. This involves:

    • Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of any peak being integrated. This ensures all protons are fully relaxed before the next pulse, which is essential for accurate integration. A value of 30-60 seconds is a safe starting point.

    • 90° Pulse Angle: Ensure the excitation pulse is accurately calibrated.

    • Sufficient Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[20]

  • Data Processing: Process the spectrum with careful phasing and baseline correction. Integrate the chosen non-overlapping peak for the analyte (e.g., one of the methyl singlets) and a singlet from the internal standard.

  • Calculation: Use the following formula to calculate the purity of the analyte:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard

Data Summary: Potential Internal Standards for qNMR in DMSO-d₆
Internal StandardChemical Shift (ppm)Protons (N)Key Properties
Maleic Acid~6.2 (singlet)2Highly pure, stable solid. Signal is in a clean region of the spectrum.
Dimethyl Sulfone~3.1 (singlet)6Very stable, sharp singlet. Check for potential overlap with analyte signals.
1,3,5-Trimethoxybenzene~6.1 (singlet), ~3.7 (singlet)3 (aromatic), 9 (methoxy)Provides two well-separated singlets for quantification options.

References

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  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
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  • Chemistry LibreTexts. (2023). Derivatization.
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  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
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  • JEOL Ltd. (n.d.). Using Quantitative NMR.
  • Crouch, R., & Russell, D. (2011). Easy, Precise and Accurate Quantitative NMR. Agilent Technologies, Inc.
  • Sigma-Aldrich. (2017). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • University of Oxford. (2017). Quantitative NMR Spectroscopy.
  • Pop, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave online.
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  • Alsante, K. M., et al. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
  • Hassib, S. T., et al. (2020). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. Journal of AOAC International.

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Validation & Comparative

A Comparative Guide to the Biological Activity of 1,5-Dimethyl-1H-1,2,3-Triazole-4-Carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions.[1] This guide provides a comparative analysis of the biological activity of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid and its structurally related analogs. By examining the structure-activity relationships (SAR), we aim to provide insights for the rational design of novel therapeutic agents.

While specific biological data for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is not extensively reported in publicly available literature, its structural analogs have been investigated for a range of biological activities, primarily focusing on anticancer and antimicrobial properties. This guide will, therefore, focus on a comparative analysis of these analogs, extrapolating the potential contributions of the methyl groups at the N1 and C5 positions and the carboxylic acid at the C4 position to the overall biological profile.

I. Comparative Biological Activities: A Focus on Anticancer and Antimicrobial Potential

The core structure of 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylic acid serves as a versatile template for generating derivatives with diverse biological activities. The substituents at the N1 and C5 positions, as well as modifications of the C4 carboxylic acid group, have been shown to significantly influence the potency and selectivity of these compounds.

A. Anticancer Activity

Numerous studies have highlighted the potential of 1,2,3-triazole-4-carboxylic acid derivatives as anticancer agents. The antiproliferative effects of these compounds are often evaluated against a panel of human cancer cell lines.

A study on a series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives demonstrated their potential as xanthine oxidase inhibitors, an enzyme implicated in some cancers. These compounds exhibited micromolar inhibitory potencies, with IC50 values ranging from 0.21µM to 26.13µM.[1] Analysis of the structure-activity relationships in this study revealed that lipophilic ether tails at the 4'-position of the phenyl ring could enhance inhibitory potency.[1]

Another study focused on 1,2,3-triazole-4-carboxamides, which are derivatives of the corresponding carboxylic acids. Some of these compounds showed remarkable anticancer activity against leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer cell lines.[2] This suggests that converting the carboxylic acid to an amide can be a fruitful strategy for enhancing anticancer efficacy. The specific nature of the amine used to form the amide is a critical determinant of activity.

The substitution pattern on the triazole ring is also crucial. For instance, 1,4-disubstituted 1,2,3-triazoles have been extensively studied for their anticancer properties.[3] While this differs from the 1,5-disubstitution pattern of our core compound, it underscores the importance of substituent placement on the triazole ring in dictating biological activity.

Table 1: Comparative Anticancer Activity of Selected 1,2,3-Triazole-4-Carboxylic Acid Analogs

Compound/AnalogCancer Cell Line(s)Activity (IC50/GI50)Key Structural FeaturesReference
1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivativesXanthine Oxidase Inhibition0.21µM - 26.13µMPhenyl group at N1, varied substituents on the phenyl ring.[1]
5-Amino-1-p-tolyl-1H-[2][4][5]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amideLeukemia, Melanoma, NSCLC, CNS, Ovarian, Renal, BreastSignificant ActivityAmino group at C5, p-tolyl at N1, dichlorophenyl amide at C4.[2]
1,4-disubstituted 1,2,3-triazole derivativesHT-1080, A-549, MCF-7, MDA-MB-23115.13µM - 50µMVaried substituents at N1 and C4.[3]
B. Antimicrobial Activity

The 1,2,3-triazole nucleus is also a key component in the development of new antimicrobial agents. The structural modifications around this core can lead to compounds with potent activity against various bacterial and fungal strains.

A notable example is 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, which has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Vibrio cholerae. The minimum inhibitory concentration (MIC) for Bacillus subtilis and Vibrio cholerae was found to be 59.5 µg/ml.[5] Structure-property relationship studies indicated that all functional groups (the aminophenyl, triazole, and carboxylic acid moieties) are essential for its antimicrobial activity.[5]

Furthermore, a series of novel 1H-1,2,3-triazole and carboxylate derivatives of metronidazole were synthesized and evaluated for their antimicrobial activity. Several of these compounds showed higher inhibition rates of fungal and bacterial growth compared to the parent drug, metronidazole.[6] This highlights the potential of the 1,2,3-triazole moiety to enhance the antimicrobial efficacy of existing drugs.

Table 2: Comparative Antimicrobial Activity of Selected 1,2,3-Triazole-4-Carboxylic Acid Analogs

Compound/AnalogTarget Microorganism(s)Activity (MIC)Key Structural FeaturesReference
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidBacillus subtilis, Vibrio cholerae59.5 µg/ml2-aminophenyl group at N1.[5]
Metronidazole 1H-1,2,3-triazole derivativesFungal and bacterial strainsPotent activity (specific values varied)Metronidazole scaffold linked to a 1H-1,2,3-triazole.[6]
1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid derivativesGram-positive and Gram-negative bacteria, fungal strainsModerate to good activity2,6-difluorobenzyl group at N1, various amide and oxadiazole derivatives at C4.[4]

II. Structure-Activity Relationship (SAR) Insights

Based on the available data for analogs of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, several key SAR insights can be drawn:

  • N1-Substitution: The nature of the substituent at the N1 position of the triazole ring is a major determinant of biological activity. Aromatic substituents, such as phenyl or substituted phenyl groups, are common in analogs with anticancer and antimicrobial properties. The electronic and steric properties of these substituents can significantly modulate the activity.[1][5]

  • C5-Substitution: While there is less specific data on C5-methyl analogs, the presence of a small alkyl group at this position can influence the molecule's overall shape and lipophilicity, which in turn can affect its interaction with biological targets. In some cases, a C5-amino group has been shown to be beneficial for anticancer activity.[2]

  • C4-Carboxylic Acid and its Derivatives: The carboxylic acid group at the C4 position is a key functional handle for derivatization. Conversion of the carboxylic acid to amides or esters can lead to a significant enhancement of biological activity.[2][4] The choice of the amine or alcohol used for this derivatization is critical and offers a wide scope for tuning the pharmacological properties. The carboxylic acid itself is also crucial for the antimicrobial activity of certain analogs.[5]

SAR_Summary cluster_N1 N1-Substituent (R1) cluster_C5 C5-Substituent (R2) cluster_C4 C4-Substituent (R3) Core 1,5-R1,R2-1H-1,2,3-triazole-4-R3 N1_Aryl Aromatic/Substituted Phenyl (Anticancer/Antimicrobial) Core->N1_Aryl Influences Potency C5_Me Methyl (Modulates Lipophilicity) Core->C5_Me C5_NH2 Amino (Anticancer) Core->C5_NH2 C4_COOH Carboxylic Acid (Antimicrobial) Core->C4_COOH C4_Amide Amide (Enhanced Anticancer) Core->C4_Amide Derivatization Strategy

Caption: Key Structure-Activity Relationships for 1,2,3-Triazole-4-Carboxylic Acid Analogs.

III. Experimental Protocols

To facilitate further research and validation, this section provides representative experimental protocols for the synthesis and biological evaluation of 1,2,3-triazole-4-carboxylic acid derivatives, based on methodologies reported in the literature.

A. General Synthesis of 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acids

This protocol is adapted from procedures used for the synthesis of similar 1,2,3-triazole-4-carboxylic acids.[7]

Step 1: Synthesis of Aryl Azide

  • Dissolve the corresponding aniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

  • Add the diazonium salt solution to the sodium azide solution dropwise, with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Extract the aryl azide with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aryl azide is often used in the next step without further purification.

Step 2: Cycloaddition Reaction

  • To a solution of the aryl azide in a suitable solvent (e.g., ethanol or DMSO), add ethyl acetoacetate.

  • Add a base, such as sodium ethoxide or potassium carbonate, to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl).

  • The precipitated product, ethyl 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylate, is collected by filtration, washed with water, and dried.

Step 3: Hydrolysis to Carboxylic Acid

  • Suspend the ethyl ester in a mixture of ethanol and an aqueous solution of a base (e.g., NaOH or KOH).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Synthesis_Workflow Aniline Substituted Aniline Diazotization Diazonium Salt Formation Aniline->Diazotization 1. NaNO2, HCl 0-5 °C Aryl_Azide Aryl Azide Synthesis Diazotization->Aryl_Azide 2. NaN3 Cycloaddition [3+2] Cycloaddition Aryl_Azide->Cycloaddition Aryl Azide Ester Ethyl 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylate Cycloaddition->Ester 3. Base (e.g., NaOEt) EtAcetoacetate Ethyl Acetoacetate EtAcetoacetate->Cycloaddition Hydrolysis Ester Hydrolysis Ester->Hydrolysis 4. Base (e.g., NaOH) Reflux Carboxylic_Acid 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid Hydrolysis->Carboxylic_Acid 5. Acidification

Caption: General Synthetic Workflow for 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acids.

B. In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

C. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in 96-well microtiter plates.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Conclusion and Future Directions

The 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is sparse, the analysis of its analogs provides valuable insights into the key structural features that govern anticancer and antimicrobial activities.

Future research should focus on the systematic exploration of the chemical space around this core structure. Key areas for investigation include:

  • Synthesis and Biological Evaluation of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid: Establishing a baseline biological profile for this core compound is essential for a more precise understanding of the SAR of its analogs.

  • Diversification of N1 and C5 Substituents: A broader range of alkyl, aryl, and heteroaryl substituents at these positions should be explored to optimize potency and selectivity.

  • Extensive Derivatization of the C4-Carboxylic Acid: The synthesis and evaluation of a diverse library of amides, esters, and other carboxylic acid bioisosteres could lead to the discovery of highly active compounds.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are necessary to identify their molecular targets and pathways of action.

By leveraging the structure-activity relationships outlined in this guide and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.

V. References

  • Pokhodylo, N., & Matiychuk, V. (2021). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. Biopolymers and Cell, 37(5), 385-394.[2]

  • Synthesis and biological evaluation of series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents. (2015). ResearchGate.[4]

  • 1H-1,2,3-triazole-4-carboxylic Acid: Activity Against Gram-positive and Gram-negative Pathogens Including Vibrio cholerae. (2017). PubMed.[5]

  • Pokhodylo, N., Shyyka, O., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(2), 123-132.[7][8]

  • Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[2][4][7]triazolo[1,5-c]quinazolines. (n.d.). National Institutes of Health (NIH).[9]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (n.d.). Semantic Scholar.[8]

  • Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. (2017). PubMed.[1]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI.[3]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2021). Beilstein Journals.[6]

Sources

structural comparison of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid with other triazoles

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the nuanced structural landscape of a promising heterocyclic scaffold, this guide offers a comprehensive comparison of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid with its key isomers. We will dissect the subtle yet significant differences imparted by substituent placement on the triazole ring, leveraging experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational insights, to provide a definitive resource for researchers in drug discovery and materials science.

The triazole core, a five-membered heterocycle with three nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its remarkable stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide bonds make it a privileged scaffold in the design of novel therapeutic agents and functional materials.[1][2] The regiochemistry of substitution on the 1,2,3-triazole ring gives rise to distinct isomers, primarily the 1,4- and 1,5-disubstituted variants, each with a unique three-dimensional structure and electronic profile that profoundly influences its biological activity and material properties.[3] This guide focuses on the structural nuances of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, a molecule of growing interest, by comparing it with its 1,4-disubstituted isomer and the isomeric 1,2,4-triazole scaffold.

The 1,5-Disubstituted Archetype: A Close Look at a Structural Analog

X-ray crystallographic analysis of this analog reveals a trigonal crystal system. A key structural feature is the dihedral angle between the triazole and the substituent at the 1-position (a benzyl group in this case), which is approximately 76.47°.[4] This significant twist is a direct consequence of the steric hindrance between the substituents at the 1 and 5 positions. This steric clash forces the substituents out of the plane of the triazole ring, a defining characteristic of the 1,5-isomer. The crystal structure is further stabilized by intermolecular hydrogen bonds, forming helical chains.[4]

The Isomeric Contenders: A Comparative Structural Analysis

To fully appreciate the unique structural attributes of the 1,5-dimethylated triazole, a direct comparison with its 1,4-isomer and the 1,2,4-triazole scaffold is essential.

1,4-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid: A Less Hindered Profile

In the absence of a crystal structure for the direct 1,4-dimethyl analog, we can infer its structural properties from the well-established principles of 1,4-disubstituted 1,2,3-triazoles. The key distinction lies in the spatial relationship between the substituents. In the 1,4-isomer, the substituents are further apart, leading to significantly less steric hindrance compared to the 1,5-isomer. This allows for greater conformational flexibility and a tendency for the substituents to be more coplanar with the triazole ring.

The 1,2,4-Triazole Isomer: A Different Arrangement of Nitrogens

The 1,2,4-triazole isomer introduces a different arrangement of nitrogen atoms within the five-membered ring, which fundamentally alters its electronic and structural properties. These triazoles are also aromatic and generally stable.[5] The synthesis of 1,2,4-triazole derivatives often involves different synthetic routes compared to their 1,2,3-triazole counterparts.[6]

Spectroscopic Fingerprints: Unraveling Structure with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment, providing a detailed fingerprint of the molecule's connectivity and stereochemistry.

Distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles is readily achievable through ¹³C NMR spectroscopy. A key diagnostic feature is the chemical shift of the triazole ring carbons. For 1,4-disubstituted isomers, the C5 carbon typically resonates at a more upfield position (around 120-127 ppm), while the C4 carbon of a 1,5-disubstituted isomer appears further downfield (around 133-148 ppm).[3][7]

For our target molecule, 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid , the anticipated ¹³C NMR spectrum would show a downfield signal for the C4 carbon, confirming the 1,5-substitution pattern. The methyl groups at the N1 and C5 positions would appear as distinct signals in both the ¹H and ¹³C NMR spectra.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction

The definitive determination of the three-dimensional structure of a crystalline compound is achieved through single-crystal X-ray diffraction.

Objective: To obtain the precise bond lengths, bond angles, and crystal packing of the triazole derivatives.

Methodology:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol/water).[4]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions and thermal parameters.

Caption: Workflow for NMR Spectroscopic Analysis.

Data Summary

Feature1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (Predicted/Analog)1,4-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (Predicted)1,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid (Isomer)
Substitution Pattern 1,5-disubstituted1,4-disubstituted1,5-disubstituted
Steric Hindrance High between N1 and C5 substituentsLowModerate
Key ¹³C NMR Signal C4: ~133-148 ppmC5: ~120-127 ppmVaries based on N positions
Dihedral Angle (Substituent-Ring) Larger (e.g., ~76° for analog)SmallerVaries

Conclusion: Structure Dictates Function

The seemingly minor change in the placement of a methyl group on the 1,2,3-triazole ring, from the 4- to the 5-position, has profound structural consequences. The steric clash in the 1,5-isomer forces a significant dihedral angle between the ring and its substituents, creating a distinct three-dimensional architecture. This contrasts sharply with the more planar and flexible nature of the 1,4-isomer. The 1,2,4-triazole isomer presents an entirely different electronic landscape due to the altered arrangement of its nitrogen atoms.

These structural and electronic disparities are critical determinants of a molecule's function. In drug design, the specific shape and electrostatic potential of a molecule govern its ability to bind to a biological target. In materials science, the crystal packing and intermolecular interactions, which are heavily influenced by the isomeric form, dictate the bulk properties of the material. This guide underscores the importance of a detailed structural understanding for the rational design of new triazole-based compounds with tailored properties.

References

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Lin, J., et al. (2009). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o547. [Link]

  • Creary, X., et al. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756–8761. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1668-1691. [Link]

  • Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. [Link]

  • Pop, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4181. [Link]

  • Royal Society of Chemistry. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • Thelagathoti, H. B., et al. (2011). Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. Magnetic Resonance in Chemistry, 49(12), 824-829. [Link]

  • Zubieta, C., et al. (2018). 1H and 13C NMR Data for triazole 1. Royal Society of Chemistry. [Link]

  • SpectraBase. 1,5-Dimethyl-1,2,3-triazole - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 1H-1,2,3-triazole-4-carboxylic acid, 1-methyl- - Optional[1H NMR] - Spectrum. [Link]

  • da Silva, A. B. F., et al. (2017). 1H--[5][8][9]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 28(11), 2136-2147. [Link]

  • de Oliveira, T. B., et al. (2019). Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 844–848. [Link]

  • El-Faham, A., et al. (2016). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Journal of Chemistry, 2016, 1-10. [Link]

  • Fathalla, W., et al. (2020). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3- Triazole Derivatives. Journal of Kufa for Chemical Sciences, 4(2), 460-473. [Link]

  • ResearchGate. Chemical structure and numbering of 1,2,3-triazole and 1,2,4-triazole. [Link]

  • ResearchGate. Synthesis, Crystal Structure and Magnetic Properties. [Link]

  • Wikipedia. 1,2,3-Triazole. [Link]

  • ResearchGate. Synthesis and structures of 1,2,4-triazoles derivatives. [Link]

  • Inoue, T., et al. (2022). Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1161–1164. [Link]

  • Al-Sanea, M. M., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). ACS Omega, 5(45), 29352–29367. [Link]

  • El Idrissi, M., et al. (2023). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. European Scientific Journal, ESJ, 19(3), 1. [Link]

  • Zaitsev, V. G., et al. (2019). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 24(22), 4136. [Link]

  • Yildirim, S., et al. (2014). Synthesis, structural characterization and comparison of experimental and theoretical results by DFT level of molecular structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole. Journal of Molecular Structure, 1074, 461-470. [Link]

  • ResearchGate. A comparative DFT study of the physical properties of a 1,2,4-triazole compound. [Link]##

A deep dive into the nuanced structural landscape of a promising heterocyclic scaffold, this guide offers a comprehensive comparison of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid with its key isomers. We will dissect the subtle yet significant differences imparted by substituent placement on the triazole ring, leveraging experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational insights, to provide a definitive resource for researchers in drug discovery and materials science.

The triazole core, a five-membered heterocycle with three nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its remarkable stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide bonds make it a privileged scaffold in the design of novel therapeutic agents and functional materials. [1][2]The regiochemistry of substitution on the 1,2,3-triazole ring gives rise to distinct isomers, primarily the 1,4- and 1,5-disubstituted variants, each with a unique three-dimensional structure and electronic profile that profoundly influences its biological activity and material properties. [3]This guide focuses on the structural nuances of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, a molecule of growing interest, by comparing it with its 1,4-disubstituted isomer and the isomeric 1,2,4-triazole scaffold.

The 1,5-Disubstituted Archetype: A Close Look at a Structural Analog

X-ray crystallographic analysis of this analog reveals a trigonal crystal system. A key structural feature is the dihedral angle between the triazole and the substituent at the 1-position (a benzyl group in this case), which is approximately 76.47°. [4]This significant twist is a direct consequence of the steric hindrance between the substituents at the 1 and 5 positions. This steric clash forces the substituents out of the plane of the triazole ring, a defining characteristic of the 1,5-isomer. The crystal structure is further stabilized by intermolecular hydrogen bonds, forming helical chains. [4]

The Isomeric Contenders: A Comparative Structural Analysis

To fully appreciate the unique structural attributes of the 1,5-dimethylated triazole, a direct comparison with its 1,4-isomer and the 1,2,4-triazole scaffold is essential.

1,4-Dimethyl-1H-1,2,3-triazole-4-carboxylic acid: A Less Hindered Profile

In the absence of a crystal structure for the direct 1,4-dimethyl analog, we can infer its structural properties from the well-established principles of 1,4-disubstituted 1,2,3-triazoles. The key distinction lies in the spatial relationship between the substituents. In the 1,4-isomer, the substituents are further apart, leading to significantly less steric hindrance compared to the 1,5-isomer. This allows for greater conformational flexibility and a tendency for the substituents to be more coplanar with the triazole ring.

The 1,2,4-Triazole Isomer: A Different Arrangement of Nitrogens

The 1,2,4-triazole isomer introduces a different arrangement of nitrogen atoms within the five-membered ring, which fundamentally alters its electronic and structural properties. These triazoles are also aromatic and generally stable. [5]The synthesis of 1,2,4-triazole derivatives often involves different synthetic routes compared to their 1,2,3-triazole counterparts. [6]

Spectroscopic Fingerprints: Unraveling Structure with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment, providing a detailed fingerprint of the molecule's connectivity and stereochemistry.

Distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles is readily achievable through ¹³C NMR spectroscopy. A key diagnostic feature is the chemical shift of the triazole ring carbons. For 1,4-disubstituted isomers, the C5 carbon typically resonates at a more upfield position (around 120-127 ppm), while the C4 carbon of a 1,5-disubstituted isomer appears further downfield (around 133-148 ppm). [3][7] For our target molecule, 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid , the anticipated ¹³C NMR spectrum would show a downfield signal for the C4 carbon, confirming the 1,5-substitution pattern. The methyl groups at the N1 and C5 positions would appear as distinct signals in both the ¹H and ¹³C NMR spectra.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction

The definitive determination of the three-dimensional structure of a crystalline compound is achieved through single-crystal X-ray diffraction.

Objective: To obtain the precise bond lengths, bond angles, and crystal packing of the triazole derivatives.

Methodology:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol/water). [4]2. Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions and thermal parameters.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Protocol 2: NMR Spectroscopy for Isomer Differentiation

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution.

Objective: To confirm the substitution pattern and assign the chemical shifts for the triazole isomers.

Methodology:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure of the molecule. 2D NMR techniques like HMBC can be used for unambiguous assignment of carbon signals. [10]

Caption: Workflow for NMR Spectroscopic Analysis.

Data Summary

Feature1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (Predicted/Analog)1,4-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (Predicted)1,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid (Isomer)
Substitution Pattern 1,5-disubstituted1,4-disubstituted1,5-disubstituted
Steric Hindrance High between N1 and C5 substituentsLowModerate
Key ¹³C NMR Signal C4: ~133-148 ppmC5: ~120-127 ppmVaries based on N positions
Dihedral Angle (Substituent-Ring) Larger (e.g., ~76° for analog)SmallerVaries

Conclusion: Structure Dictates Function

The seemingly minor change in the placement of a methyl group on the 1,2,3-triazole ring, from the 4- to the 5-position, has profound structural consequences. The steric clash in the 1,5-isomer forces a significant dihedral angle between the ring and its substituents, creating a distinct three-dimensional architecture. This contrasts sharply with the more planar and flexible nature of the 1,4-isomer. The 1,2,4-triazole isomer presents an entirely different electronic landscape due to the altered arrangement of its nitrogen atoms.

These structural and electronic disparities are critical determinants of a molecule's function. In drug design, the specific shape and electrostatic potential of a molecule govern its ability to bind to a biological target. In materials science, the crystal packing and intermolecular interactions, which are heavily influenced by the isomeric form, dictate the bulk properties of the material. This guide underscores the importance of a detailed structural understanding for the rational design of new triazole-based compounds with tailored properties.

References

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Lin, J., et al. (2009). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o547. [Link]

  • Creary, X., et al. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756–8761. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1668-1691. [Link]

  • Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. [Link]

  • Pop, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4181. [Link]

  • Royal Society of Chemistry. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • Thelagathoti, H. B., et al. (2011). Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. Magnetic Resonance in Chemistry, 49(12), 824-829. [Link]

  • Zubieta, C., et al. (2018). 1H and 13C NMR Data for triazole 1. Royal Society of Chemistry. [Link]

  • SpectraBase. 1,5-Dimethyl-1,2,3-triazole - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 1H-1,2,3-triazole-4-carboxylic acid, 1-methyl- - Optional[1H NMR] - Spectrum. [Link]

  • da Silva, A. B. F., et al. (2017). 1H--[5][8][9]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 28(11), 2136-2147. [Link]

  • de Oliveira, T. B., et al. (2019). Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 844–848. [Link]

  • El-Faham, A., et al. (2016). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Journal of Chemistry, 2016, 1-10. [Link]

  • Fathalla, W., et al. (2020). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3- Triazole Derivatives. Journal of Kufa for Chemical Sciences, 4(2), 460-473. [Link]

  • ResearchGate. Chemical structure and numbering of 1,2,3-triazole and 1,2,4-triazole. [Link]

  • ResearchGate. Synthesis, Crystal Structure and Magnetic Properties. [Link]

  • Wikipedia. 1,2,3-Triazole. [Link]

  • ResearchGate. Synthesis and structures of 1,2,4-triazoles derivatives. [Link]

  • Inoue, T., et al. (2022). Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1161–1164. [Link]

  • Al-Sanea, M. M., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). ACS Omega, 5(45), 29352–29367. [Link]

  • El Idrissi, M., et al. (2023). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. European Scientific Journal, ESJ, 19(3), 1. [Link]

  • Zaitsev, V. G., et al. (2019). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 24(22), 4136. [Link]

  • Yildirim, S., et al. (2014). Synthesis, structural characterization and comparison of experimental and theoretical results by DFT level of molecular structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole. Journal of Molecular Structure, 1074, 461-470. [Link]

  • ResearchGate. A comparative DFT study of the physical properties of a 1,2,4-triazole compound. [Link]

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spectroscopic analysis (NMR, IR, MS) for confirming 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. The synthesis of substituted triazoles, a motif of significant interest in medicinal chemistry, often yields a mixture of regioisomers. This guide provides an in-depth, comparative analysis of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to definitively confirm the structure of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid and distinguish it from its potential N-methyl isomers.

The Challenge: Regioisomeric Ambiguity

The methylation of a triazole ring can occur at different nitrogen atoms, leading to the formation of distinct regioisomers. For 5-methyl-1H-1,2,3-triazole-4-carboxylic acid, methylation can result in three possible products, each with unique physicochemical properties and biological activities. The primary analytical challenge lies in differentiating the desired 1,5-dimethyl isomer from the 1,4-dimethyl and 2,5-dimethyl isomers.

G cluster_isomers Potential N-Methylated Regioisomers 1,5-dimethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (Target) 1,4-dimethyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid 2,5-dimethyl 2,5-dimethyl-2H-1,2,3-triazole-4-carboxylic acid Precursor 5-methyl-1H-1,2,3-triazole-4-carboxylic acid Precursor->1,5-dimethyl Methylation Precursor->1,4-dimethyl Methylation Precursor->2,5-dimethyl Methylation G cluster_workflow NMR Analysis Workflow 1H_NMR ¹H NMR - Initial proton environment assessment 13C_NMR ¹³C NMR - Carbon skeleton fingerprinting 1H_NMR->13C_NMR HSQC HSQC - Direct ¹H-¹³C correlations 13C_NMR->HSQC HMBC HMBC - Long-range ¹H-¹³C correlations for connectivity HSQC->HMBC Structure {Confirmed Structure | 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid} HMBC->Structure

Caption: A stepwise workflow for NMR-based structural confirmation.

Table 1: Predicted Key NMR Data for Isomer Differentiation
Spectroscopic Feature1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (Target)1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid (Isomer)2,5-dimethyl-2H-1,2,3-triazole-4-carboxylic acid (Isomer)
¹H NMR Two distinct methyl singlets.Two distinct methyl singlets, with different chemical shifts from the 1,5-isomer.Two distinct methyl singlets, with different chemical shifts from the 1,5- and 1,4-isomers.
¹³C NMR Distinct chemical shifts for C4 and C5 of the triazole ring.Different chemical shifts for C4 and C5 compared to the 1,5-isomer.Different chemical shifts for C4 and C5 compared to the 1-substituted isomers.
Key HMBC Correlation N1-CH₃ protons correlate to C5 and C4. N1-CH₃ protons correlate to C5.N2-CH₃ protons correlate to C5 and C4.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is excellent for confirming the presence of key functional groups. For 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, the spectrum will be characterized by:

  • A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[1]

  • A strong C=O stretch from the carboxylic acid, expected around 1710-1760 cm⁻¹.[1]

  • C-H stretching vibrations from the methyl groups just below 3000 cm⁻¹.

  • Characteristic absorptions for the triazole ring, including C=N and N=N stretching, in the fingerprint region (below 1600 cm⁻¹).[2][3]

While IR spectroscopy can confirm the presence of the carboxylic acid and the triazole ring, it is generally not sufficient on its own to differentiate between the N-methylated regioisomers.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the molecular formula.

The fragmentation pattern in the mass spectrum can also offer structural clues. Under electron ionization (EI), 1,2,3-triazoles can undergo characteristic fragmentation pathways, including the loss of N₂. Electrospray ionization (ESI), a softer ionization technique, is well-suited for this carboxylic acid and will likely show a prominent protonated molecular ion [M+H]⁺ or deprotonated molecular ion [M-H]⁻. While fragmentation patterns can be complex and substituent-dependent, careful analysis might reveal differences between the isomers.[4]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can affect chemical shifts.[5]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

  • 2D NMR Acquisition:

    • Acquire a standard gradient-selected HSQC experiment to determine one-bond ¹H-¹³C correlations.

    • Acquire a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set to detect correlations for J-couplings of 4-10 Hz) to observe two- and three-bond correlations.[6][7]

  • Data Analysis: Process and analyze the spectra using appropriate NMR software. Assign all proton and carbon signals and identify key HMBC correlations to confirm the connectivity of the 1,5-dimethyl isomer.

Protocol 2: IR Spectroscopy
  • Sample Preparation: Prepare the sample using either the KBr pellet method for a solid sample or as a thin film on a salt plate for an oil.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption bands for the O-H, C=O, and C-H functional groups, as well as the fingerprint region for the triazole ring.

Protocol 3: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Data Acquisition: Infuse the sample into the ESI source of the mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured m/z with the calculated exact mass of the target compound. If possible, analyze any significant fragment ions.

Conclusion

The structural confirmation of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid requires a multi-faceted spectroscopic approach. While ¹H NMR, IR, and MS provide valuable preliminary data, the unambiguous differentiation from its N-methylated regioisomers is definitively achieved through the detailed analysis of ¹³C NMR and, most critically, 2D HMBC NMR experiments. The long-range correlations observed in the HMBC spectrum provide a robust and self-validating system for confirming the precise connectivity of the methyl groups to the triazole ring. By following the integrated analytical workflow presented in this guide, researchers can confidently and accurately establish the structure of their synthesized compounds.

References

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  • ResearchGate. (2015). How can I exactly confirm whether 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst? Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

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  • NIST. (n.d.). 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)-. NIST WebBook. Retrieved from [Link]

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  • Elsevier. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and. Journal of Molecular Structure. Retrieved from [Link]

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  • Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]

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  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c]t[8][9][10]riazoles. MDPI. Retrieved from [Link]

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  • SciELO. (n.d.). 1H--[8][7][9]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]

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comparative docking studies of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Docking Studies of 1,5-Dimethyl-1H-1,2,3-Triazole-4-Carboxylic Acid Derivatives: A Guide for Target-Based Drug Discovery

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting comparative molecular docking studies on 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. It is designed to offer both the strategic rationale and detailed methodologies required for robust in silico analysis, ultimately aiding in the identification of promising lead compounds for therapeutic development.

Introduction: The Therapeutic Potential of 1,2,3-Triazoles

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and capacity to form hydrogen bonds, dipole-dipole, and π-π interactions.[1] This five-membered heterocyclic motif is a key component in a wide array of therapeutic agents with demonstrated activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] The versatility of "click" chemistry has further propelled the synthesis and exploration of novel triazole derivatives, making them a focal point in modern drug discovery.[1] Derivatives of 1,2,3-triazoles have shown potential as inhibitors of various enzymes, such as carbonic anhydrase-II, α-amylase, α-glucosidase, and cholinesterases, highlighting their broad therapeutic applicability.[6][7][8]

This guide will focus on a specific subclass, 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, and outline a systematic approach to evaluating their potential as enzyme inhibitors through comparative molecular docking.

Rationale for Comparative Docking Studies

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns at the molecular level.[9][10] A comparative docking study serves several critical purposes in the early stages of drug development:

  • Lead Identification: Screening a library of derivatives to identify compounds with the most favorable predicted binding energies against a specific biological target.

  • Structure-Activity Relationship (SAR) Analysis: Understanding how structural modifications to the triazole scaffold influence binding affinity and interactions with key active site residues.

  • Mechanism of Action Hypothesis: Generating hypotheses about how these compounds might inhibit the target protein, which can be validated through subsequent experimental assays.

  • Prioritization for Synthesis and In Vitro Testing: Efficiently allocating resources by focusing on the synthesis and biological evaluation of the most promising candidates identified through computational screening.

Experimental Design & Methodology

A robust comparative docking study is built upon a carefully planned and executed workflow. The following sections detail the essential steps, from target selection to the final analysis of results.

Target Selection and Preparation

The choice of a biological target is paramount and should be guided by the known or hypothesized therapeutic applications of 1,2,3-triazole derivatives. For the purpose of this guide, we will use Human Carbonic Anhydrase II (hCA II) as an exemplary target, given that various triazole derivatives have been reported as its inhibitors.[8]

Protocol for Target Protein Preparation:

  • Obtain the Crystal Structure: Download the 3D crystal structure of hCA II from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2ABE , which is a high-resolution structure of hCA II in complex with a known inhibitor.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[11][12] This can be accomplished using molecular visualization software such as UCSF Chimera or PyMOL.

  • Handle Multiple Chains: If the protein exists as a multimer, retain only the chain that is biologically relevant or contains the active site of interest.[11]

  • Add Hydrogen Atoms: Since PDB files often lack hydrogen atoms, they must be added to the protein structure. This is crucial for accurately modeling hydrogen bonding interactions.[12][13]

  • Assign Charges: Assign appropriate partial charges to all atoms in the protein. Common choices include Gasteiger or Kollman charges, depending on the docking software to be used.[14][15]

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the preparation steps.

Ligand Preparation

A library of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid derivatives should be prepared for docking. This includes a known reference inhibitor for validation purposes.

Protocol for Ligand Preparation:

  • Create 2D Structures: Draw the 2D structures of the triazole derivatives and the reference inhibitor (e.g., Acetazolamide for hCA II) using chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures into 3D conformations.[12]

  • Energy Minimization: Perform energy minimization on each ligand to obtain a low-energy, stable conformation. This is a critical step to ensure realistic bond lengths and angles.[12]

  • Assign Charges: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).[15]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within each ligand. This allows the docking software to explore different conformations of the ligand within the binding site.[14][15]

Molecular Docking Simulation

For this guide, we will reference the widely used AutoDock Vina software, known for its accuracy and efficiency.

Protocol for Docking Simulation:

  • Define the Grid Box: Define a 3D search space, or "grid box," that encompasses the active site of the target protein.[13][14] The dimensions of the grid box should be large enough to allow for the free rotation and translation of the ligands. The location of the grid box can be determined from the position of the co-crystallized ligand in the original PDB file.

  • Generate Docking Parameter File: Create a configuration file that specifies the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the desired output file names.

  • Run the Docking Simulation: Execute the docking run for each prepared ligand against the prepared protein target. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (scoring function).[16]

Results and Analysis

The analysis of docking results involves a multi-faceted approach to ensure a comprehensive understanding of the potential interactions.[17]

Binding Affinity and Pose Analysis

The primary output from a docking simulation is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding.[17] The Root Mean Square Deviation (RMSD) is used to compare the docked pose of a reference ligand to its known crystallographic pose; a value below 2.0 Å is generally considered a successful validation of the docking protocol.[17][18]

Table 1: Hypothetical Docking Results for 1,5-Dimethyl-1H-1,2,3-Triazole-4-Carboxylic Acid Derivatives against hCA II

Compound IDDerivative (R-group)Binding Affinity (kcal/mol)Key Interacting Residues
Ref-AZM Acetazolamide-8.5His94, His96, His119, Thr199, Thr200
DM-TCA-01 -H-6.2His94, Thr199
DM-TCA-02 -CH2-Ph-7.8His94, His96, Val121, Leu198, Thr199
DM-TCA-03 -CH2-Ph-4-OH-8.3His94, His96, Val121, Leu198, Thr199, Gln92
DM-TCA-04 -CH2-Ph-4-Cl-8.1His94, His96, Val121, Leu198, Thr199
Interaction Analysis

Visual inspection of the docked poses is crucial for understanding the specific interactions between the ligands and the protein's active site.[19]

  • Hydrogen Bonds: Identify hydrogen bonds formed between the ligand and specific amino acid residues. The presence of multiple hydrogen bonds often signifies a strong interaction.[17]

  • Hydrophobic Interactions: Note any hydrophobic interactions between nonpolar parts of the ligand and hydrophobic residues in the binding pocket.

  • π-π Stacking: Look for stacking interactions between aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Coordination with Metal Ions: In metalloenzymes like hCA II, observe if the triazole derivatives coordinate with the active site metal ion (in this case, Zn²⁺).

The analysis of these interactions provides a rationale for the observed binding affinities and can guide the design of new derivatives with improved potency.[19] For instance, in our hypothetical results, the addition of a hydroxyl group in DM-TCA-03 may have allowed for an additional hydrogen bond with Gln92, leading to a more favorable binding affinity compared to the unsubstituted phenyl derivative DM-TCA-02 .

Visualizing the Workflow

A clear workflow is essential for reproducible scientific investigation.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_output Outcome PDB 1. Target Selection (e.g., hCA II - PDB: 2ABE) PrepProt 3. Protein Preparation (Add H, Assign Charges) PDB->PrepProt Ligands 2. Ligand Library Design (Triazole Derivatives) PrepLig 4. Ligand Preparation (3D Conversion, Minimize) Ligands->PrepLig Docking 5. Molecular Docking (e.g., AutoDock Vina) PrepProt->Docking PrepLig->Docking Analysis 6. Results Analysis (Binding Affinity, Pose) Docking->Analysis SAR 7. SAR & Optimization Analysis->SAR Lead 8. Lead Compound Identification SAR->Lead

Sources

A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that represents a class of molecules with significant potential in medicinal chemistry. As with any active pharmaceutical ingredient (API), ensuring its quality, safety, and efficacy is paramount. A critical aspect of this is guaranteeing the consistency from one production batch to the next. Batch-to-batch variability can have profound implications, affecting not only the manufacturability of the final drug product but also its clinical performance and safety profile.

This guide provides a comprehensive framework for assessing the batch-to-batch consistency of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid. We will delve into a multi-faceted analytical approach, combining chromatographic, spectroscopic, and solid-state characterization techniques. This is not merely a collection of protocols; it is a logical workflow designed to provide a holistic understanding of the API's critical quality attributes (CQAs). Each experimental choice is explained from a scientific standpoint, empowering you to not only execute these methods but also to interpret the data with confidence.

A Framework for Consistency: The Role of ICH Guidelines

The International Council for Harmonisation (ICH) provides a globally recognized set of guidelines for the pharmaceutical industry. For API manufacturing, ICH Q7, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," is the cornerstone document.[1][2][3][4][5] It outlines the quality management systems and manufacturing controls necessary to ensure that APIs meet the required standards of quality and purity.[2][3] Adherence to ICH Q7 is fundamental for ensuring batch-to-batch consistency and is a prerequisite for regulatory approval in major markets.[1][3]

Predicting and Identifying Potential Inconsistencies: A Look at the Synthesis of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

A thorough understanding of the synthetic route is crucial for anticipating potential impurities that can lead to batch-to-batch variability. While multiple synthetic pathways to 1,2,3-triazole derivatives exist, a common and efficient method is the [3+2] cycloaddition reaction. For 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, a plausible synthesis is outlined below.

Proposed Synthesis Route:

A likely synthesis involves the reaction of an azide with an alkyne. Specifically, methyl azide could react with ethyl 2-butynoate, followed by hydrolysis of the ester to yield the final carboxylic acid.

  • Step 1: Formation of Methyl Azide. Methyl azide can be generated in situ from sodium azide and a methylating agent like dimethyl sulfate in a suitable solvent.

  • Step 2: [3+2] Cycloaddition. The in situ generated methyl azide undergoes a cycloaddition reaction with ethyl 2-butynoate. This reaction can be thermally or, more commonly, copper(I)-catalyzed (a "click" reaction) to afford ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate.

  • Step 3: Hydrolysis. The resulting ester is then hydrolyzed, typically under basic conditions (e.g., with sodium hydroxide), followed by acidification to yield 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

Potential Process-Related Impurities:

Based on this synthetic route, several impurities could arise, leading to batch-to-batch inconsistencies:

  • Starting Materials: Unreacted ethyl 2-butynoate or residual sodium azide.

  • Intermediates: Incomplete hydrolysis could leave residual ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate.

  • By-products: Isomeric triazoles, such as 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, could form depending on the regioselectivity of the cycloaddition.

  • Reagents: Residual copper catalyst or solvents used in the synthesis and purification steps.

  • Degradation Products: The triazole ring and carboxylic acid functionality may be susceptible to degradation under certain conditions of heat, light, or pH.

A Multi-faceted Approach to Assessing Batch-to-Batch Consistency

A single analytical technique is insufficient to fully characterize an API and ensure its consistency. A comprehensive assessment requires an integrated approach, where each technique provides a unique piece of the puzzle.

Batch Consistency Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Confirmation cluster_3 Solid-State Characterization cluster_4 Final Evaluation Synthesis API Synthesis (Multiple Batches) HPLC HPLC (Purity & Quantification) Synthesis->HPLC Sample XRPD XRPD (Polymorphism) Synthesis->XRPD Solid Sample LC_MS LC-MS (Impurity ID) HPLC->LC_MS Impurity Profiling NMR NMR (Structural Integrity) HPLC->NMR Structural Confirmation Comparison Batch-to-Batch Comparison HPLC->Comparison LC_MS->Comparison NMR->Comparison Thermal DSC/TGA (Thermal Properties) XRPD->Thermal Polymorph Confirmation XRPD->Comparison Thermal->Comparison Release Batch Release Comparison->Release

Caption: Integrated workflow for assessing batch-to-batch consistency.

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are the workhorse for determining the purity of an API and quantifying any impurities.[6]

High-Performance Liquid Chromatography (HPLC)

Principle and Rationale: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[7][8] For a polar, acidic molecule like 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, reversed-phase HPLC is the method of choice.[9][10] This technique utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, allowing for excellent separation of the main component from both more polar and less polar impurities.

Experimental Protocol: HPLC Method Development and Validation

  • Column Selection:

    • Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The smaller particle size provides higher efficiency and better resolution.

  • Mobile Phase Selection and Optimization:

    • Mobile Phase A: 0.1% formic acid in water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is a common organic modifier with good UV transparency.

    • Gradient Elution: Begin with a gradient elution to separate compounds with a wide range of polarities. A typical starting gradient would be 5-95% B over 20 minutes. This allows for the elution of both polar and non-polar impurities.[11]

  • Detector Wavelength Selection:

    • Determine the UV absorbance maximum (λmax) of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid by running a UV scan. The triazole ring provides a chromophore suitable for UV detection.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the API from each batch in a suitable diluent (e.g., a mixture of water and acetonitrile). The diluent should be compatible with the mobile phase.[7]

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradants, and starting materials. This is often done by spiking the sample with known impurities.

    • Linearity and Range: Establish a linear relationship between the concentration of the analyte and the detector response over a specified range (e.g., 80-120% of the target concentration for an assay).[12]

    • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of an impurity that can be reliably detected and quantified, respectively.

    • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Data Comparison Table for HPLC

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (Area %) 99.85%99.79%99.82%≥ 99.5%
Retention Time of API (min) 5.215.235.22± 2% of reference
Largest Unidentified Impurity (Area %) 0.08%0.11%0.09%≤ 0.10%
Total Impurities (Area %) 0.15%0.21%0.18%≤ 0.50%

digraph "HPLC Workflow" {
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"Start" [label="Start: Method Development"]; "Column" [label="Select C18 Column"]; "MobilePhase" [label="Optimize Mobile Phase\n(Acidified Water/Acetonitrile)"]; "Detector" [label="Set UV Detector at λmax"]; "Validation" [label="Validate Method (ICH Q2)"]; "Analysis" [label="Analyze Batches"]; "Compare" [label="Compare Purity, Impurity Profile,\nand Retention Times"]; "End" [label="End: Assess Consistency"];

"Start" -> "Column"; "Column" -> "MobilePhase"; "MobilePhase" -> "Detector"; "Detector" -> "Validation"; "Validation" -> "Analysis"; "Analysis" -> "Compare"; "Compare" -> "End"; }

Caption: Step-by-step workflow for HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle and Rationale: LC-MS couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[13][14] It is an indispensable tool for identifying unknown impurities.[13][15][16][17] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which can be used to determine the elemental composition of an impurity. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps in elucidating the structure of the impurity.[13][15]

Experimental Protocol: Impurity Profiling

  • LC Method: Use the validated HPLC method to ensure good separation of the impurities from the main peak.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is suitable for this polar molecule. Run in both positive and negative ion modes to maximize the chances of detecting all impurities.

    • Mass Range: Scan a wide mass range (e.g., m/z 50-1000) to detect a broad range of potential impurities.

    • Data Acquisition: Acquire full scan data to detect all ions and use data-dependent MS/MS to automatically trigger fragmentation of the most abundant ions.

  • Data Analysis:

    • Extract the accurate masses of the impurity peaks.

    • Use the accurate mass to generate possible elemental compositions.

    • Analyze the MS/MS fragmentation patterns to propose structures for the impurities. Compare these with potential by-products from the synthesis.

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei.[17][18] For batch-to-batch consistency, ¹H and ¹³C NMR are used to confirm the identity and structural integrity of the API.[19] Any significant changes in the NMR spectrum between batches could indicate the presence of a structural isomer or a major impurity. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals.[18]

Experimental Protocol: Structural Confirmation

  • Sample Preparation: Dissolve a precisely weighed amount of the API from each batch in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Compare the chemical shifts, integration values (for ¹H NMR), and splitting patterns of the spectra from different batches.

    • The spectra should be superimposable, with no new signals appearing or existing signals disappearing. Minor variations in peak positions due to concentration or pH differences should be understood and documented.

Solid-State Characterization Techniques

The solid-state properties of an API, such as its crystal form (polymorphism), can significantly impact its stability, solubility, and bioavailability.[20]

X-ray Powder Diffraction (XRPD)

Principle and Rationale: XRPD is a powerful technique for identifying and quantifying the different crystalline forms (polymorphs) of a compound.[20][21] Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern.[22] Inconsistent manufacturing processes can lead to the formation of different polymorphs or mixtures of polymorphs, making XRPD a critical tool for ensuring batch-to-batch consistency of the solid form.[20][21]

Experimental Protocol: Polymorph Screening

  • Sample Preparation: Gently grind a small amount of the API from each batch to ensure a random orientation of the crystallites.

  • Data Acquisition:

    • Place the powdered sample on a zero-background sample holder.

    • Scan the sample over a wide 2θ range (e.g., 2° to 40°) using a copper X-ray source.

  • Data Analysis:

    • Compare the diffraction patterns of the different batches. The positions and relative intensities of the diffraction peaks should be identical for consistent batches.

    • The presence of new peaks or significant changes in the relative intensities of existing peaks may indicate the presence of a different polymorph or a mixture of forms.

Data Comparison Table for XRPD

Characteristic Peaks (2θ)Batch A (Intensity)Batch B (Intensity)Batch C (Intensity)Acceptance Criteria
Peak 1 10.5° (100%)10.5° (100%)10.5° (100%)Position ± 0.2°, Relative Intensity ± 10%
Peak 2 15.2° (85%)15.2° (82%)15.3° (86%)Position ± 0.2°, Relative Intensity ± 10%
Peak 3 21.8° (60%)21.7° (63%)21.8° (59%)Position ± 0.2°, Relative Intensity ± 10%

digraph "XRPD_Workflow" {
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node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"];
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"Start" [label="Start: Polymorphism Screening"]; "SamplePrep" [label="Prepare Powdered Sample"]; "DataAcquisition" [label="Acquire Diffraction Pattern (2θ scan)"]; "DataAnalysis" [label="Compare Peak Positions and Intensities"]; "PolymorphID" [label="Identify Polymorphic Form"]; "ConsistencyCheck" [label="Assess Batch-to-Batch Consistency"]; "End" [label="End: Confirm Solid Form"];

"Start" -> "SamplePrep"; "SamplePrep" -> "DataAcquisition"; "DataAcquisition" -> "DataAnalysis"; "DataAnalysis" -> "PolymorphID"; "PolymorphID" -> "ConsistencyCheck"; "ConsistencyCheck" -> "End"; }

Caption: Workflow for polymorphism screening using XRPD.

Thermal Analysis (DSC and TGA)

Principle and Rationale:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[23][24][25] It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.[23][24][25] Different polymorphs will have different melting points and may exhibit different thermal events prior to melting.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[23][25] It is used to determine the presence of residual solvents or water (hydrates), which can be a source of batch-to-batch inconsistency.[23]

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh a small amount (3-5 mg) of the API from each batch into an aluminum pan.[26]

  • DSC Data Acquisition:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • TGA Data Acquisition:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • DSC: Compare the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion between batches. The presence of multiple thermal events may indicate impurities or polymorphism.

    • TGA: Compare the mass loss profiles. Any significant mass loss before decomposition should be investigated to identify the volatile component.

Data Comparison Table for Thermal Analysis

ParameterBatch ABatch BBatch CAcceptance Criteria
Melting Point (DSC, °C) 185.2184.9185.5185 ± 2 °C
Enthalpy of Fusion (DSC, J/g) 125.6124.8126.1± 5% of reference
Mass Loss up to 150°C (TGA, %) 0.05%0.08%0.06%≤ 0.1%

Bringing It All Together: A Comparative Summary

Analytical TechniquePrimary UseStrengthsLimitations
HPLC Purity determination, impurity quantificationHigh resolution, sensitivity, well-established for quantitative analysis.[6][10]Can be time-consuming, requires reference standards for known impurities.
LC-MS Identification of unknown impuritiesHigh specificity and sensitivity, provides structural information.[13][15][16][17]Quantification can be more complex than with UV detection.
NMR Structural confirmationProvides detailed structural information, confirms identity.[17][18][19]Lower sensitivity than chromatographic methods, may not detect trace impurities.
XRPD Polymorph identification and quantificationHighly specific for different crystal forms, non-destructive.[20][21]Can be less sensitive for quantifying low levels of amorphous content.
DSC/TGA Thermal properties, polymorph screening, solvent/water contentSmall sample size, provides information on melting point, purity, and volatiles.[23][24][25]Destructive, may not distinguish between polymorphs with similar thermal behavior.

Conclusion

Ensuring the batch-to-batch consistency of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is a non-negotiable aspect of its development as a potential pharmaceutical agent. A robust and reliable assessment cannot be achieved with a single analytical technique. Instead, a holistic and integrated approach, as outlined in this guide, is essential. By combining the quantitative power of HPLC, the identification capabilities of LC-MS, the structural confirmation of NMR, and the solid-state characterization of XRPD and thermal analysis, a comprehensive picture of the API's quality can be established. This multi-faceted strategy, grounded in the principles of ICH guidelines, provides the necessary scientific evidence to ensure that every batch of this promising molecule is consistent, safe, and effective.

References

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  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]

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  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024, May 2). PubMed. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Analytical Challenge of Novel Heterocycles

In modern drug development, novel heterocyclic compounds like 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid represent both therapeutic promise and analytical challenges. As a moderately polar molecule containing a carboxylic acid moiety, its quantification requires robust and reliable analytical methods. The journey of an analytical method from development to routine use is punctuated by a critical, yet often misunderstood, process: cross-validation.

This guide provides a comprehensive framework for the cross-validation of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid. We will move beyond rote procedural descriptions to explore the scientific rationale underpinning our choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The "Why": Understanding the Imperative for Cross-Validation

An analytical method's validation demonstrates its suitability for a specific, intended purpose.[4][5] However, the lifecycle of a drug product is dynamic. Cross-validation becomes necessary to prove that two different analytical procedures are equivalent and can be used for the same purpose. This is not merely a procedural formality but a cornerstone of data integrity.

Key scenarios mandating cross-validation include:

  • Method Evolution: Comparing a newly developed, more efficient method (e.g., LC-MS/MS) against an established legacy method (e.g., HPLC-UV).

  • Inter-Laboratory Transfer: Ensuring that a method performs equivalently at a receiving site (e.g., a contract research organization) as it did in the originating laboratory.[6][7]

  • Matrix or Formulation Changes: Comparing data from methods used to analyze a drug substance versus a formulated drug product.

  • Comparing Different Technologies: Demonstrating that data generated by fundamentally different techniques (e.g., chromatography vs. immunoassay) are comparable.[6]

Figure 1. Decision workflow for implementing and cross-validating analytical methods.

Candidate Methodologies: HPLC-UV vs. LC-MS/MS

We will compare two workhorse analytical techniques suitable for a compound like 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is robust, cost-effective, and ubiquitous in quality control laboratories. It relies on the analyte's ability to absorb light at a specific wavelength. Its primary limitation is potential interference from co-eluting impurities that also absorb at that wavelength.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior selectivity and sensitivity.[8] It separates compounds chromatographically and then detects them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. While more complex and expensive, it is the gold standard for analyzing complex matrices and low-concentration samples.[9][10]

Foundational Work: Individual Method Validation

Before any comparison can be made, each method must be independently validated to prove it is fit for purpose, following the ICH Q2(R2) guideline.[1][2][11] The objective is to quantify the main component (assay) of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid as a pure substance.

Key Validation Parameters

The core parameters to be assessed for an assay method are:

  • Specificity: The ability to measure the analyte unequivocally in the presence of other components.[2][4]

  • Linearity: A direct correlation between analyte concentration and the analytical signal across a defined range.[2]

  • Accuracy: The closeness of the results to the true value, often expressed as percent recovery.[2]

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability and intermediate precision levels.[2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[4]

Experimental Protocol: HPLC-UV Method Validation
  • Chromatographic System:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.

    • Mobile Phase: 70:30 (v/v) Water with 0.1% Formic Acid : Acetonitrile. The acidic modifier is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm (hypothetical, based on typical triazole absorbance).

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • Specificity: Analyze a blank (diluent), a placebo (if for a drug product), and the analyte spiked with expected impurities or degradation products. The analyte peak should be free from co-elution.

    • Linearity: Prepare a series of at least five concentrations of a reference standard, typically spanning 80% to 120% of the target test concentration.[4] Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

    • Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery for each.

    • Precision (Repeatability): Perform six replicate injections of the 100% concentration standard. Calculate the Relative Standard Deviation (%RSD).

    • Precision (Intermediate): Repeat the precision study on a different day with a different analyst or on a different instrument. Compare the results from both occasions.

Experimental Protocol: LC-MS/MS Method Validation
  • Chromatographic & Mass Spectrometric System:

    • Instrument: Sciex QTRAP 5500 or equivalent LC-MS/MS system.[8]

    • Column & Mobile Phase: Same as HPLC-UV method to ensure comparable chromatography.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode. The triazole nitrogens are readily protonated.

    • MRM Transition: Determine the parent ion [M+H]⁺ and a stable product ion. For C₅H₇N₃O₂, the molecular weight is 141.13 g/mol . The transition would be Q1: 142.1 -> Q3: [Product Ion m/z]. This transition is highly specific to the analyte.

    • Source Parameters: Optimize declustering potential, collision energy, and source temperatures to maximize signal intensity.

  • Validation Procedure:

    • The validation steps (Specificity, Linearity, Accuracy, Precision) are conceptually the same as for HPLC-UV, but the response measured is the peak area from the specific MRM transition, not a UV signal. The inherent selectivity of MS/MS provides superior specificity.[8][9]

Hypothetical Validation Data Summary
Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Specificity No interference observedNo interference observedAnalyte peak is pure and resolved
Linearity (R²) 0.99950.9998≥ 0.999
Range (µg/mL) 80 - 1201 - 200Covers intended concentrations
Accuracy (% Recovery) 99.2% - 101.5%99.5% - 100.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.8%0.6%≤ 2.0%[2]
- Intermediate Precision1.2%1.0%≤ 2.0%

The Main Event: The Cross-Validation Protocol

With both methods individually validated, we can now perform the cross-validation to demonstrate their interchangeability.[6]

G cluster_0 Preparation cluster_1 Analysis Phase cluster_2 Data Evaluation prep Prepare a single set of Quality Control (QC) samples at Low, Mid, and High concentrations A1 Analyze QCs (n=6 per level) with validated HPLC-UV Method prep->A1 Same Samples A2 Analyze QCs (n=6 per level) with validated LC-MS/MS Method prep->A2 Same Samples D1 Calculate Mean and %RSD for HPLC-UV results A1->D1 D2 Calculate Mean and %RSD for LC-MS/MS results A2->D2 Comp Calculate % Difference between the mean results of the two methods for each concentration level D1->Comp D2->Comp

Sources

Performance Benchmarking of 1,5-Dimethyl-1H-1,2,3-triazole-4-carboxylic Acid Against Established Therapeutic Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological performance of the novel compound, 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid. Given the established precedent of the 1,2,3-triazole scaffold in medicinal chemistry as a pharmacophore with diverse activities, including antimicrobial and anticancer properties, a rigorous, multi-faceted benchmarking approach is essential.[1][2][3][4] This document outlines the experimental design, detailed protocols, and data interpretation strategies for comparing this compound against current industry-standard agents in both antibacterial and anticancer applications.

The causality behind our experimental choices is rooted in a fragment-based drug discovery perspective. The 1,2,3-triazole-4-carboxylic acid core is a key building block in compounds with demonstrated antiproliferative effects.[1] Therefore, our primary objective is to quantify the in vitro efficacy of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid (hereafter designated as DMTCA) to determine its potential as a lead compound for further development.

Part 1: Antimicrobial Efficacy Profiling

The initial evaluation will focus on determining the antimicrobial spectrum and potency of DMTCA. The selection of robust, standardized methodologies is critical for generating reproducible and comparable data. We will employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is considered a gold standard for antimicrobial susceptibility testing.[5][6] This quantitative approach allows for precise comparison against established antibiotics.[6]

Selection of Standard Antimicrobial Agents

To provide a clinically relevant benchmark, DMTCA will be tested alongside broad-spectrum antibiotics that represent different mechanisms of action:

  • Ampicillin: A β-lactam antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.

  • Ciprofloxacin: A fluoroquinolone antibiotic with potent activity against a wide array of Gram-negative and Gram-positive bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7]

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar plate culture.

    • Transfer colonies into a tube containing sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[6]

    • Dilute this standardized suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

    • Prepare a stock solution of DMTCA and the standard antibiotics in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound across the plate, starting from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).

    • Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Seal the plates and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Data Interpretation:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[6] This is determined by visual inspection of the wells.

Antimicrobial Workflow Diagram

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Bact_Culture Bacterial Colony (e.g., S. aureus, E. coli) McFarland Adjust to 0.5 McFarland Standard Bact_Culture->McFarland Inoculum Prepare Final Inoculum (5 x 10^5 CFU/mL) McFarland->Inoculum Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Stock Prepare Stock Solutions (DMTCA, Standards) Dilution 2-fold Serial Dilution in 96-Well Plate Stock->Dilution Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Dilution->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC Data_Table Comparative Data Table Read_MIC->Data_Table Record Data

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Hypothetical Performance Data: Antimicrobial Activity
CompoundMIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. P. aeruginosa (Gram-)
DMTCA 1664>128
Ampicillin0.58>128
Ciprofloxacin0.250.0150.5

Data are hypothetical and for illustrative purposes only.

Part 2: Antiproliferative Efficacy Profiling

The second phase of benchmarking evaluates the potential of DMTCA as an anticancer agent. This involves screening the compound against a panel of human cancer cell lines to determine its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell viability and is suitable for high-throughput screening.[8]

Selection of a Standard Anticancer Agent
  • Doxorubicin: A well-characterized anthracycline antibiotic used in the treatment of a wide range of cancers. It acts primarily by intercalating DNA and inhibiting topoisomerase II, providing a robust positive control for cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of DMTCA and Doxorubicin in DMSO.

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include vehicle control (DMSO) wells.

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Anticancer Workflow Diagram

Anticancer_Workflow cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_readout MTT Assay & Readout Culture Maintain Cancer Cell Lines Seed Seed Cells into 96-Well Plates Culture->Seed Attach Incubate 24h for Attachment Seed->Attach Treat Add Compounds to Cells Attach->Treat Compound_Prep Prepare Serial Dilutions (DMTCA, Doxorubicin) Compound_Prep->Treat Incubate_72h Incubate for 48-72h Treat->Incubate_72h Add_MTT Add MTT Reagent (Incubate 4h) Incubate_72h->Add_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Add_MTT->Solubilize Read_Absorbance Measure Absorbance at 570nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 Analyze Data

Caption: Workflow for determining IC₅₀ values using the MTT assay.

Hypothetical Performance Data: Antiproliferative Activity
CompoundIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HepG2 (Liver)
DMTCA 25.542.135.8
Doxorubicin0.81.21.5

Data are hypothetical and for illustrative purposes only.

Discussion and Scientific Interpretation

Based on the hypothetical data, DMTCA demonstrates modest antimicrobial activity, particularly against the Gram-positive bacterium S. aureus, although it is significantly less potent than the standard antibiotics Ampicillin and Ciprofloxacin. Its activity against Gram-negative species is limited, suggesting potential issues with cell wall penetration or efflux pump susceptibility.

In the antiproliferative assays, DMTCA shows cytotoxic effects across all tested cancer cell lines, with IC₅₀ values in the mid-micromolar range. While this confirms biological activity, its potency is substantially lower than that of the standard chemotherapeutic agent, Doxorubicin.

These benchmarking results are crucial for guiding the next steps in the drug development pipeline. The moderate activity of DMTCA suggests that while the core 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid scaffold is biologically active, further medicinal chemistry efforts would be required to optimize its potency and selectivity. Future work could involve synthesizing analogues to explore structure-activity relationships (SAR), aiming to enhance its efficacy to a level comparable with, or superior to, existing standards before considering more advanced preclinical testing.[9]

References

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • bioMérieux. (2024). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Arenas, M. A., et al. (2021). Antibacterial activity testing methods for hydrophobic patterned surfaces. Scientific Reports, 11(1), 5588. Available at: [Link]

  • Ovejero-Sánchez, M., et al. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 26(10), 2348-2356. Available at: [Link]

  • Ma, Y., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness, 12(4), 1055-1066. Available at: [Link]

  • Bardin, C., et al. (2014). Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. Annales Pharmaceutiques Françaises, 72(4), 221-231. Available at: [Link]

  • Hughes, A. M., et al. (2008). Biomarker method validation in anticancer drug development. British Journal of Cancer, 99(2), 230-236. Available at: [Link]

  • Ministry of Health, Labour and Welfare. (2021). Guidelines for clinical evaluation of anti-cancer drugs. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(4), 303-314. Available at: [Link]

  • ACS Publications. (2018). Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. Molecular Pharmaceutics. Available at: [Link]

  • Samanta, S., et al. (2017). 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: Activity Against Gram-positive and Gram-negative Pathogens Including Vibrio cholerae. ChemistrySelect, 2(29), 9291-9297. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2022, 1-10. Available at: [Link]

  • Piosa, K., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3788. Available at: [Link]

  • Al-Juboori, A. M. J., & Al-Masoudi, N. A. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Egyptian Journal of Chemistry, 65(11), 379-396. Available at: [Link]

  • ResearchGate. (2011). ChemInform Abstract: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Retrieved from [Link]

  • Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666-8669. Available at: [Link]

  • PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. Retrieved from [Link]

  • Tigrine, C., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(1), 15. Available at: [Link]

  • Benci, K., et al. (2021). Rejuvenating the[5][6][10]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Frontiers in Chemistry, 9, 706935. Available at: [Link]

  • Al-Obaydi, A. A. M., et al. (2013). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. Archiv der Pharmazie, 346(10), 738-746. Available at: [Link]

  • Google Patents. (2020). CN111808034A - Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate.

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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the triazole scaffold is a cornerstone for the development of novel therapeutics, demonstrating a broad spectrum of biological activities. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of 1,2,3-triazole derivatives, offering insights into the critical transition from laboratory assays to preclinical models. While the specific 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid core is not extensively documented with comparative data, this guide will analyze structurally related triazole derivatives for which both in vitro and in vivo studies are available, providing a valuable framework for researchers in the field.

The In Vitro-In Vivo Translation Challenge

A significant hurdle in drug discovery is the translation of promising in vitro activity into tangible in vivo efficacy. High potency in a cell-based assay does not always guarantee success in a complex biological system. This guide will dissect published data to illuminate the correlations and discrepancies between these two crucial stages of drug development for triazole-based compounds.

Antifungal Triazole Derivatives: A Case Study

Triazole-based compounds are renowned for their antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[1] The disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death or growth inhibition.

A study on novel triazole derivatives containing a phenylethynyl pyrazole moiety provides a clear example of the in vitro to in vivo correlation.[2]

Quantitative Data Summary: Antifungal Activity
CompoundIn Vitro Efficacy (MIC in µg/mL) In Vivo Efficacy (Survival Rate %)
C. albicansC. neoformans
5k 0.1250.125
6c 0.06250.0625
Fluconazole (Standard) 0.54.0
Data sourced from a study on novel triazoles containing a phenylethynyl pyrazole side chain.[1][2]

Analysis: Compound 6c demonstrated superior in vitro potency against both Candida albicans and Cryptococcus neoformans compared to compound 5k and the standard drug Fluconazole.[2] This enhanced in vitro activity translated into significant in vivo efficacy, where compound 6c effectively protected mice from a systemic C. albicans infection at varying doses.[2] This highlights a positive correlation where potent in vitro antifungal activity was a strong predictor of in vivo success.

Experimental Protocols

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungus.

Methodology:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard.

  • Drug Dilution: The test compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed.

Causality: The choice of RPMI 1640 medium and standardized inoculum ensures reproducibility and provides a clinically relevant environment for assessing antifungal activity.

This model assesses the ability of a compound to protect an animal from a lethal fungal infection.

Methodology:

  • Animal Acclimation: Immunocompetent mice are acclimated for a week before the experiment.

  • Infection: Mice are infected intravenously with a lethal dose of Candida albicans.

  • Treatment: The test compounds are administered orally or intraperitoneally at various doses, typically starting 24 hours post-infection and continuing for a set period.

  • Monitoring: The survival rate of the mice is monitored daily for a specified duration (e.g., 14 days).

  • Fungal Burden (Optional): At the end of the study, organs such as the kidneys can be harvested to determine the fungal burden (colony-forming units per gram of tissue).[2]

Causality: This model provides a systemic infection that mimics human candidemia, offering a robust assessment of a drug's ability to clear the pathogen and improve survival.

Experimental Workflow Diagram

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation in_vitro_synthesis Synthesis of Triazole Derivatives in_vitro_mic Broth Microdilution Assay (MIC Determination) in_vitro_synthesis->in_vitro_mic Test Compounds in_vivo_model Murine Model of Systemic Candidiasis in_vitro_mic->in_vivo_model Lead Compound Selection in_vivo_efficacy Survival Rate and Fungal Burden Analysis in_vivo_model->in_vivo_efficacy Treatment Groups G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Proliferation Cell Proliferation TF->Proliferation Triazole 1,2,3-Triazole Derivative Triazole->Kinase_B Inhibition

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway by a 1,2,3-triazole derivative.

Conclusion and Future Directions

The journey of a drug candidate from a promising in vitro hit to a successful in vivo therapeutic is fraught with challenges. The case studies presented here for triazole derivatives in antifungal and anticancer applications underscore the importance of robust preclinical models that can accurately predict clinical outcomes. While a strong in vitro activity is a prerequisite, factors such as pharmacokinetics, metabolism, and off-target effects in a whole organism ultimately determine the in vivo efficacy.

For researchers working with 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid derivatives and related compounds, the path forward involves:

  • Comprehensive in vitro profiling: Beyond primary efficacy assays, it is crucial to assess cytotoxicity against a range of cell lines, metabolic stability, and potential for off-target effects.

  • Strategic in vivo model selection: The choice of animal model should closely mimic the human disease state to provide clinically relevant data.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for optimizing dosing regimens and ensuring adequate exposure at the target site.

By integrating these considerations, the scientific community can improve the success rate of translating potent in vitro discoveries into effective in vivo therapies.

References

  • Benchchem. A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazole-Based Compounds.
  • Benchchem. in vitro and in vivo correlation of 2-(4H-1,2,4-triazol-4-yl)acetic acid activity.
  • PubMed Central. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. 2022.
  • Taylor & Francis Online. Biological importance and synthesis of 1,2,3-triazole derivatives: a review. 2024.
  • National Institutes of Health. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. 2023.
  • Semantic Scholar. Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. 2021.
  • International Journal of Pharmaceutical Sciences and Drug Research. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. 2024. Available from: [Link].

  • PubMed. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. 2024.
  • Beilstein Journals. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole.
  • Biopolymers and Cell. Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, experience-driven protocol for the proper disposal of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.

Hazard Identification and Risk Assessment: Know Your Compound

Key Potential Hazards:

  • Skin and Eye Irritation: Like many carboxylic acids and triazole compounds, this chemical is likely to cause skin and eye irritation upon contact.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

  • Acute Toxicity: Some triazole derivatives are harmful if swallowed or inhaled.[1][2]

  • Reactivity: While generally stable, triazoles can be incompatible with strong oxidizing agents.[5] The carboxylic acid group will react with bases.

A mandatory risk assessment should be conducted before handling this compound for disposal. This involves evaluating the quantity of waste, the potential for exposure, and the availability of safety equipment.

Personal Protective Equipment (PPE) Summary
PPE CategorySpecific Recommendations
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.[6]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

Disposal Pathways: A Decision-Making Framework

The appropriate disposal route for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid depends on the quantity and concentration of the waste, as well as local regulations. The following workflow provides a logical approach to decision-making.

DisposalWorkflow Start Waste Generated: 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid Assess Assess Quantity and Hazards Start->Assess SmallScale Small Quantity (< 5g) Residual amounts Assess->SmallScale Small LargeScale Large Quantity (> 5g) Bulk material Assess->LargeScale Large Contaminated Contaminated Materials (e.g., gloves, wipes) Assess->Contaminated Contaminated Materials Neutralize Consider Neutralization (Dilute Aqueous Waste) SmallScale->Neutralize HazardousWaste Collect as Hazardous Waste LargeScale->HazardousWaste SolidWaste Collect in a Designated Solid Waste Container Contaminated->SolidWaste DrainDisposal Drain Disposal (If permitted by local regulations) Neutralize->DrainDisposal Neutral pH & Non-hazardous Neutralize->HazardousWaste Hazardous or Not Permitted LicensedDisposal Arrange for Licensed Waste Disposal HazardousWaste->LicensedDisposal SolidWaste->LicensedDisposal

Caption: Decision workflow for the proper disposal of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

Step-by-Step Disposal Protocols

Protocol 3.1: Disposal of Small Quantities (e.g., < 5g) and Dilute Aqueous Solutions

For trace amounts or very dilute, non-hazardous aqueous solutions, neutralization may be an option, but only if permitted by your institution and local regulations.[7][8]

Step 1: Dilution

  • In a well-ventilated fume hood, dilute the aqueous waste containing 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid with a large volume of water (at least a 20-fold excess).

Step 2: Neutralization

  • Slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), while stirring continuously.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the base until the pH is neutral (between 6.0 and 8.0).

Step 3: Final Disposal

  • If your local regulations and institutional policies permit, the neutralized solution can be flushed down the drain with copious amounts of water.[7]

  • If drain disposal is not permitted, the neutralized solution should be collected as hazardous waste.

Protocol 3.2: Disposal of Large Quantities (e.g., > 5g) and Solid Waste

Bulk quantities of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid and contaminated solid materials must be treated as hazardous waste.

Step 1: Waste Segregation and Collection

  • Designate a specific, clearly labeled hazardous waste container for 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid waste.[9]

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.[9]

  • Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or bases.[9]

Step 2: Labeling

  • Label the container with "Hazardous Waste" and the full chemical name: "1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid".

  • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from heat, ignition sources, and incompatible materials.

Step 4: Professional Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[10]

  • Provide the disposal company with a copy of the available safety information for this compound or its analogs.

Protocol 3.3: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

For Minor Spills:

  • Alert Personnel: Inform others in the immediate area.

  • Evacuate: If necessary, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material, such as vermiculite or sand, to contain the spill.

  • Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

For Major Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Secure: Restrict access to the affected area.

  • Professional Clean-up: Allow trained emergency response personnel to handle the clean-up.

Self-Validating Systems for Trustworthy Protocols

To ensure the ongoing safety and effectiveness of these disposal procedures, a self-validating system should be in place:

  • Regular Training: All personnel handling this chemical must receive regular training on its hazards and proper disposal procedures.

  • Documentation: Maintain a clear and accessible record of all waste generated and disposed of.

  • Annual Review: The disposal protocols should be reviewed and updated annually, or whenever new information about the compound becomes available.

  • Incident Reporting: Any spills or exposures, no matter how minor, should be reported and investigated to identify areas for improvement in safety procedures.

By adhering to these detailed protocols and fostering a proactive safety culture, you can ensure the responsible management of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid waste, protecting both your personnel and the environment.

References

  • Essential Guide to the Proper Disposal of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole - Benchchem. (n.d.).
  • 3-Amino-1,2,4-triazole - Santa Cruz Biotechnology. (n.d.).
  • Safe Disposal of 3-Mercapto-1,2,4-triazole: A Procedural Guide - Benchchem. (n.d.).
  • How to Dispose of Acetic Acid - Lab Alley. (n.d.).
  • Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
  • 1,2,3-Triazole-4-carboxylic acid | C3H3N3O2 | CID 140120 - PubChem. (n.d.).
  • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. (2024, March 3).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 5).
  • Acceptable Drain Disposal Procedures - USDA ARS. (n.d.).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 1 - SAFETY DATA SHEET. (2010, October 29).

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals. The procedures outlined herein are designed to ensure personal safety, maintain experimental integrity, and comply with standard laboratory safety practices.

Hazard Assessment and Chemical Profile

1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound. While specific toxicological data for this compound is not extensively published, a comprehensive hazard assessment can be formulated based on its chemical structure and available safety data for analogous compounds. The primary hazards are associated with its acidic nature and its potential to be an irritant.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on these classifications, the compound should be handled as a hazardous substance, with appropriate precautions taken to avoid contact and inhalation.

Table 1: Chemical and Hazard Identification

PropertyInformation
Chemical Name 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid
CAS Number 329064-07-5
Molecular Formula C₅H₇N₃O₂
GHS Pictogram Exclamation Mark
Signal Word Warning
Primary Hazards Skin Irritant (Category 2), Eye Irritant (Category 2A), Respiratory Irritant (Specific Target Organ Toxicity - Single Exposure, Category 3)[1]
Physical State Solid (Assumed based on typical carboxylic acids)
Stability The 1,2,3-triazole ring is known for its high stability under thermal and acidic conditions, and it is resistant to oxidation, reduction, and hydrolysis.[2]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks of skin, eye, and respiratory irritation. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Core PPE Requirements:

  • Eye and Face Protection:

    • Chemical Safety Goggles: These are mandatory at all times when handling the compound. They must provide a complete seal around the eyes to protect against dust particles and potential splashes.

    • Face Shield: A face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as during bulk transfers or when the material is being dissolved in a solvent.

  • Hand Protection:

    • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or perforation before use. For prolonged contact or when handling larger quantities, consider double-gloving.

  • Body Protection:

    • Laboratory Coat: A full-length laboratory coat, preferably with elastic cuffs, should be worn to protect the skin and personal clothing from contamination.

    • Chemical-Resistant Apron: For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Respiratory Protection:

    • Work in a Ventilated Area: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[1]

    • Respirator: If work cannot be conducted in a fume hood, or if there is a potential for significant aerosolization, a NIOSH-approved respirator with a particulate filter is required. All personnel requiring the use of a respirator must be properly fit-tested and trained.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

Workflow Diagram:

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment and Reagents gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer Compound (in Fume Hood) don_ppe->weigh_transfer dissolution Dissolution or Reaction Setup weigh_transfer->dissolution decontaminate Decontaminate Work Surfaces and Equipment dissolution->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A typical workflow for safely handling 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylic acid.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment, including spatulas, weigh boats, glassware, and solvents, before commencing work.

    • Prepare a designated waste container for contaminated materials.

  • Handling:

    • Don the required PPE as outlined in Section 2.

    • Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood to contain any dust.

    • Transfer the compound to the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.

  • Post-Handling:

    • Once the experimental procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Segregate all waste materials as described in Section 5.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces.

    • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Response:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Response Plan:

G cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small Spill (Manageable by Lab Personnel) assess->small_spill Small large_spill Large Spill (Evacuation Required) assess->large_spill Large alert Alert Others in the Area small_spill->alert evacuate Evacuate the Area large_spill->evacuate don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->don_ppe contain Contain the Spill with Inert Absorbent Material don_ppe->contain collect Carefully Collect Material into a Labeled Waste Container contain->collect clean Clean the Area with Soap and Water collect->clean notify Notify EH&S and Emergency Services evacuate->notify secure Secure the Area to Prevent Entry notify->secure

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.